molecular formula C10H13N5O4 B13707455 Adenosine-15N

Adenosine-15N

Cat. No.: B13707455
M. Wt: 268.23 g/mol
InChI Key: OIRDTQYFTABQOQ-ZGUONDJVSA-N
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Description

Adenosine-15N is a useful research compound. Its molecular formula is C10H13N5O4 and its molecular weight is 268.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Adenosine-15N suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Adenosine-15N including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13N5O4

Molecular Weight

268.23 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-(15N)azanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i11+1

InChI Key

OIRDTQYFTABQOQ-ZGUONDJVSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)[15NH2]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Origin of Product

United States

Foundational & Exploratory

Unlocking Structural and Metabolic Complexity: A Technical Guide to Adenosine-15N

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

Adenosine is a ubiquitous endogenous autacoid that governs a vast array of physiological processes—from neuronal excitability and vascular tone to immune suppression and platelet aggregation—primarily through four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3[1]. However, mapping the precise structural dynamics of adenosine-containing biomolecules (like RNA) and accurately quantifying its rapid metabolic flux in vivo present significant analytical challenges.

Enter Adenosine-15N (most commonly utilized as the uniformly labeled Adenosine-15N5 ). By replacing the naturally occurring, quadrupolar


 isotopes with spin-½ 

isotopes, scientists can bypass the physical limitations of traditional nuclear magnetic resonance (NMR) spectroscopy[2]. Furthermore, the resulting mass shift provides an analytically pristine internal standard for Isotope Dilution Mass Spectrometry (IDMS), enabling absolute quantification devoid of matrix interference[1]. This whitepaper details the physicochemical properties, synthesis logic, and validated experimental workflows for leveraging Adenosine-15N in advanced analytical settings.

Physicochemical and Isotopic Properties

To utilize Adenosine-15N effectively, one must understand how isotopic enrichment alters its physical parameters. The substitution of five nitrogen atoms results in a +5 Da mass shift, which is the cornerstone of its utility in mass spectrometry.

Table 1: Comparative Properties of Unlabeled vs. Uniformly Labeled Adenosine
PropertyUnlabeled AdenosineAdenosine-15N5Analytical Implication
Empirical Formula


Complete labeling of the purine ring[3].
Exact Mass (Monoisotopic) 267.096 Da272.081 Da+5 Da shift completely isolates the standard from the natural

isotopic envelope of endogenous adenosine.
Isotopic Purity Natural Abundance (~0.37%

)

Ensures negligible unlabeled background for high-fidelity MS quantification[3].
Nitrogen Nuclear Spin (

)

(Quadrupolar)

(Magnetic)
Eliminates quadrupolar line broadening in NMR, yielding sharp, resolvable peaks[2].
Receptor Affinity Endogenous LigandIdentical to UnlabeledIsotopes do not alter GPCR binding kinetics, making it an ideal biological tracer[1].

Mechanistic Utility & Causality in Advanced Analytics

As an application scientist, it is critical to understand why we choose specific isotopic tools, rather than just knowing how to use them.

Overcoming Quadrupolar Broadening in NMR Spectroscopy

In natural adenosine, the


 nucleus possesses a spin quantum number of 

. This asymmetric charge distribution creates an electric quadrupole moment that interacts with local electric field gradients, causing rapid nuclear relaxation. The macroscopic result is severe line broadening in NMR spectra, masking critical structural data.

By synthesizing adenosine with


 (

), we eliminate the quadrupole moment. This enables multidimensional heteronuclear experiments (e.g.,

-

HSQC and HMBC), which are exquisitely sensitive to hydrogen bonding, tautomeric equilibria, and protonation states of the adenine base within complex RNA architectures[4].
Absolute Quantification via Mass Spectrometry (IDMS)

When quantifying endogenous adenosine in plasma or tissue, matrix effects (ion suppression/enhancement) can severely skew results. By spiking a known concentration of Adenosine-15N5 into the biological matrix before extraction, the labeled standard experiences the exact same matrix effects and extraction losses as the endogenous analyte.

  • The Causality of the M+5 Shift: Why not use a cheaper M+1 or M+2 label? Endogenous adenosine contains natural

    
     and 
    
    
    
    isotopes, creating an isotopic envelope (M+1, M+2, M+3) that would interfere with a low-mass-shift internal standard. The M+5 shift of Adenosine-15N5 guarantees zero cross-talk in the Multiple Reaction Monitoring (MRM) channels[1].

Visualizing the Analytical & Biological Pathways

To contextualize the dual utility of Adenosine-15N, we map its analytical workflow and its biological signaling pathways.

Workflow Start Adenosine-15N5 Tracer / Standard MS_Path Mass Spectrometry (LC-MS/MS) Start->MS_Path NMR_Path NMR Spectroscopy (1H-15N HSQC) Start->NMR_Path MS_Prep Spike into Bio-matrix (Internal Standard) MS_Path->MS_Prep NMR_Prep Incorporate into RNA (In vitro transcription) NMR_Path->NMR_Prep MS_Acq MRM Transition (m/z 273 -> 141) MS_Prep->MS_Acq NMR_Acq Measure J-Couplings & Chemical Shifts NMR_Prep->NMR_Acq MS_Result Absolute Quantification & Pharmacokinetics MS_Acq->MS_Result NMR_Result 3D Structural Dynamics & Tautomeric States NMR_Acq->NMR_Result

Bifurcated analytical workflow leveraging Adenosine-15N for MS quantification and NMR structural biology.

Signaling Ligand Adenosine (Endogenous Autacoid) A1_A3 A1 & A3 Receptors (Gi/o coupled) Ligand->A1_A3 A2 A2A & A2B Receptors (Gs coupled) Ligand->A2 AC_Inhibit Inhibit Adenylyl Cyclase (↓ cAMP) A1_A3->AC_Inhibit AC_Stimulate Stimulate Adenylyl Cyclase (↑ cAMP) A2->AC_Stimulate PKA_Down Decreased PKA Activity AC_Inhibit->PKA_Down PKA_Up Increased PKA Activity AC_Stimulate->PKA_Up Physio_1 Neuroprotection & Decreased Heart Rate PKA_Down->Physio_1 Physio_2 Vasodilation & Immunosuppression PKA_Up->Physio_2

Adenosine GPCR signaling pathways (A1/A2A/A2B/A3) modulating cellular physiology via cAMP/PKA.

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: LC-MS/MS Quantitative Profiling of Endogenous Adenosine

Objective: Quantify endogenous adenosine in human plasma using Adenosine-15N5 as an internal standard (IS).

Step 1: Matrix Spiking & Calibration

  • Prepare a calibration curve of unlabeled adenosine (1 ng/mL to 1000 ng/mL) in surrogate matrix (e.g., 5% BSA in PBS).

  • Spike a constant concentration of Adenosine-15N5 (e.g., 50 ng/mL) into all calibration standards, Quality Control (QC) samples, and unknown plasma samples.

  • Validation Check: The peak area of the IS must remain constant (

    
    ) across all samples to prove consistent extraction recovery.
    

Step 2: Protein Precipitation (Extraction)

  • Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to 100 µL of spiked plasma.

  • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an LC vial.

Step 3: Chromatographic Separation

  • Column Choice Causality: Adenosine is highly polar and retains poorly on standard C18 reversed-phase columns. Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column to ensure adequate retention and separation from early-eluting matrix salts.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water. Mobile Phase B: Acetonitrile.

Step 4: MRM Acquisition

  • Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Unlabeled Adenosine Transition:

    
     (Cleavage of the ribose sugar, leaving the adenine base).
    
  • Adenosine-15N5 Transition:

    
     (Cleavage of the ribose sugar, leaving the 
    
    
    
    -adenine base).
Protocol 2: - HSQC NMR for RNA Structural Dynamics

Objective: Probe the hydrogen-bonding network of an RNA aptamer containing site-specifically labeled ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


.

Step 1: Sample Preparation

  • Synthesize the RNA strand via in vitro transcription using specifically labeled ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -ATP precursors.
    
  • Lyophilize the purified RNA and resuspend in 300 µL of NMR buffer (10 mM Sodium Phosphate, 50 mM NaCl, pH 6.5) in a 90%

    
     / 10% 
    
    
    
    mixture.
  • Causality:

    
     is required to observe the exchangeable imino and amino protons, while 10% 
    
    
    
    provides the necessary lock signal for the NMR spectrometer.

Step 2: Pulse Sequence Optimization

  • Select a sensitivity-enhanced

    
    -
    
    
    
    HSQC pulse sequence.
  • Validation Check (Delay Tuning): The INEPT delay times in the pulse sequence must be tuned to the specific heteronuclear coupling constant (

    
    ). For the exocyclic amino group of adenosine, set the delay corresponding to 
    
    
    
    . For long-range correlations (HMBC) to N7, delays must be optimized for
    
    
    or
    
    
    couplings (~10-15 Hz)[2].

Step 3: Acquisition & Assignment

  • Acquire the spectrum at 298 K. The

    
     chemical shifts are highly sensitive to their electronic environment; protonation at N1 or hydrogen bonding at N7 will induce significant downfield or upfield shifts, directly revealing the tautomeric state of the base[4].
    

References

  • Syntheses of Specifically 15N-Labeled Adenosine and Guanosine.Current Protocols (PMC - NIH).
  • Adenosine-15N5 (Adenine riboside-15N5) | Endogenous Autacoid.MedChemExpress.
  • Studies of tautomers and protonation of adenine and its derivatives by nitrogen-15 nuclear magnetic resonance spectroscopy.Journal of the American Chemical Society.
  • Adenosine-15N5 5′-diphosphate disodium salt.Sigma-Aldrich.
  • 1H, 13C and 15N NMR spectral assignments of adenosine derivatives with different amino substituents at C6-position.ResearchGate.

Sources

The Isotope Advantage: A Technical Guide to 15N Labeled Nucleosides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the synthesis, history, and application of Nitrogen-15 (


N) labeled nucleosides.[1] While Carbon-13 provides the backbone skeleton, 

N is the sensor of hydrogen bonding and base-pairing dynamics—the critical interactions in nucleic acid folding and drug binding. This document transitions from the historical isolation of heavy isotopes to modern chemo-enzymatic synthesis protocols, providing researchers with a self-validating workflow for generating labeled RNA/DNA precursors for NMR-based Structure-Based Drug Design (SBDD).

Part 1: Historical Genesis

The Separation of the Heavies

The story of


N begins not with biology, but with physical chemistry. Following his 1931 discovery of deuterium, Harold Urey  at Columbia University turned his attention to other light elements. By the late 1930s, Urey had perfected the chemical exchange method for separating 

N from the abundant

N (99.6%), primarily utilizing the exchange equilibrium between ammonia gas and dissolved ammonium ion.
  • 1930s: Urey produces highly enriched

    
    N salts.
    
  • 1940s-50s: The "Tracer Era." Biochemists like Rudolf Schoenheimer used these early isotopes to prove that the body's chemical constituents are in a state of dynamic flux, overturning the concept of a static metabolic structure.

  • 1960s-70s: The "Spectroscopic Era." As NMR hardware improved, the low gyromagnetic ratio of

    
    N (
    
    
    
    rad
    
    
    T
    
    
    s
    
    
    ) became surmountable.
  • 1990s-Present: The "Multidimensional Era." The development of heteronuclear multidimensional NMR (e.g., HSQC, TROSY) necessitated efficient methods to incorporate

    
    N into specific sites of nucleosides to study large RNA/DNA complexes.
    

HistoryTimeline Urey 1930s: Urey Isolates 15N (Chemical Exchange) Tracer 1940s: Metabolic Tracers (Schoenheimer) Urey->Tracer ChemSyn 1960s: First Chemical Synthesis of Nucleosides Tracer->ChemSyn EnzSyn 1990s: Chemo-Enzymatic Transglycosylation ChemSyn->EnzSyn SBDD 2000s+: NMR Relaxation Dispersion (Drug Design) EnzSyn->SBDD

Figure 1: The evolution of 15N nucleosides from physical isolation to drug discovery tools.

Part 2: Physicochemical Principles

Why is


N critical for nucleic acid research when 

N is naturally abundant?
  • Spin Physics:

    
    N is a quadrupolar nucleus (
    
    
    
    ), resulting in rapid relaxation and broad NMR lines that obscure data.
    
    
    N is a dipolar nucleus (
    
    
    ), yielding sharp, high-resolution signals essential for determining hydrogen bond integrity (e.g., Watson-Crick vs. Hoogsteen base pairs).
  • Chemical Shift Dispersion:

    
    N offers a wide chemical shift range (~300 ppm), making it an exquisite sensor for the local electronic environment changes induced by drug binding.
    
Data Summary: 15N vs 14N
PropertyNitrogen-14 (

N)
Nitrogen-15 (

N)
Impact on Research
Spin Quantum Number (

)
1 (Quadrupolar)1/2 (Dipolar)

N allows high-resolution HSQC/TROSY.
Natural Abundance 99.63%0.37%Enrichment is mandatory for detection.
Gyromagnetic Ratio (

)
19.331-27.116Negative

requires specific pulse sequence considerations (INEPT).
Relaxation Mechanism QuadrupolarDipolar

N permits relaxation dispersion experiments to see "invisible" excited states.

Part 3: Synthetic Evolution & Protocols

Historically,


N-labeled nucleosides were synthesized via total chemical synthesis (e.g., Vorbrüggen coupling). This route is labor-intensive, requires protecting group manipulations, and often suffers from low yields and 

anomerization issues.

The Modern Standard: Chemo-Enzymatic Transglycosylation Current best practices utilize Purine Nucleoside Phosphorylase (PNP) . This enzyme catalyzes the reversible phosphorolysis of nucleosides.[2] By coupling a donor nucleoside (to provide the ribose) with a


N-labeled base, one can "swap" the base with high stereospecificity (

-anomer only) and atom economy.
Experimental Protocol: Chemo-Enzymatic Synthesis of [1,3-15N]-Adenosine

Objective: Synthesize


N-labeled Adenosine from 

N-Adenine base and 7-Methylguanosine (ribose donor).

Reagents:

  • Enzyme: E. coli Purine Nucleoside Phosphorylase (PNPase), recombinant (typically ~20-50 U/mg).

  • Donor: 7-Methylguanosine (7-mG). Note: 7-mG is preferred over Guanosine because the phosphorolysis equilibrium heavily favors product formation due to the instability of the 7-methylguanine byproduct.

  • Acceptor:

    
    N-Adenine (commercially available or synthesized from 
    
    
    
    N-formamide).
  • Buffer: 10 mM Potassium Phosphate (pH 7.4).

Workflow:

  • Dissolution: Dissolve 1.0 eq of

    
    N-Adenine and 1.5 eq of 7-Methylguanosine in phosphate buffer.
    
    • Causality: The excess donor drives the equilibrium. Phosphate is the co-substrate; its concentration must be controlled to prevent buffer acidification if using different donors, but 7-mG hydrolysis is irreversible, driving the reaction.

  • Initiation: Add PNPase (approx. 50 Units per mmol of substrate). Incubate at 40°C.

  • Monitoring (Self-Validation):

    • Take 5

      
      L aliquots every hour.
      
    • Analyze via HPLC (C18 column, 0-20% MeOH gradient).

    • Stop Condition: Reaction is complete when the

      
      N-Adenine peak disappears (>95% conversion).
      
  • Purification:

    • Filter the reaction mixture (0.22

      
      m) to remove enzyme.
      
    • The byproduct, 7-methylguanine, is poorly soluble and often precipitates; remove via centrifugation.

    • Purify supernatant via preparative HPLC.

  • Validation:

    • MS: Check for M+2 mass shift (if doubly labeled).

    • 1H-NMR: Confirm

      
      -glycosidic linkage (H1' coupling constant).
      

ChemoEnzymatic cluster_0 Substrates cluster_1 PNPase Catalytic Cycle Donor 7-Methylguanosine (Ribose Donor) Step1 Phosphorolysis of 7-mG (Releases Ribose-1-Phosphate) Donor->Step1 Phos Phosphate (Pi) Phos->Step1 Base 15N-Adenine (Labeled Base) Step2 Glycosylation of 15N-Adenine (Stereospecific Beta-linkage) Base->Step2 Step1->Step2 Ribose-1-P Waste 7-Methylguanine (Precipitates) Step1->Waste Step2->Phos Recycled Pi Product 15N-Adenosine (Final Product) Step2->Product

Figure 2: The PNPase-catalyzed transglycosylation mechanism. Note the recycling of inorganic phosphate.

Part 4: Applications in Drug Discovery

The primary utility of


N-nucleosides in modern drug development is NMR Relaxation Dispersion (RD) .
The Problem: Invisible States

Many RNA/DNA drug targets exist in equilibrium between a dominant "Ground State" (visible in NMR) and a transient "Excited State" (invisible, <5% population). Often, the "excited state" is the conformation that actually binds the drug or performs catalysis.

The Solution: 15N Relaxation Dispersion

By incorporating


N-labeled nucleosides, researchers can apply CPMG (Carr-Purcell-Meiboom-Gill) pulse sequences.[3]
  • Mechanism: As the

    
    N nucleus exchanges between the ground and excited states, it experiences different chemical environments.
    
  • Detection: By varying the frequency of refocusing pulses (

    
    ), one can extract the exchange rate (
    
    
    
    ), the population of the excited state (
    
    
    ), and the structural difference (
    
    
    ).
  • Result: This reveals the structure of the "invisible" state, allowing for the design of drugs that stabilize or inhibit this specific conformation (Allosteric modulation).

References

  • Urey, H. C., Brickwedde, F. G., & Murphy, G. M. (1932). A Hydrogen Isotope of Mass 2.[4] Physical Review. Link

  • Schoenheimer, R., & Rittenberg, D. (1939). Studies in Protein Metabolism: I. General Considerations in the Application of Isotopes to the Study of Protein Metabolism. The Normal Abundance of Nitrogen Isotopes in Amino Acids. Journal of Biological Chemistry. Link

  • Puchta, H., et al. (1987). Preparation of 15N Labeled Nucleosides and Large Scale Synthesis of Labeled Oligonucleotides. Nucleosides and Nucleotides. Link

  • Stachelska-Wierzchowska, A., & Wierzchowski, J. (2024).[5] Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase. Biomolecules. Link

  • Nikravesh, A., et al. (2018). 15N detection harnesses the slow relaxation property of nitrogen: Delivering enhanced resolution for intrinsically disordered proteins.[6] PNAS. Link

  • Hansen, A. L., et al. (2008). An Improved 15N Relaxation Dispersion Experiment for the Measurement of Millisecond Time-Scale Dynamics in Proteins. Journal of Physical Chemistry B. Link[7]

Sources

Advanced Applications of Adenosine-15N in Structural Biology and Ligand Screening

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of Nitrogen-15 (


N) into adenosine residues represents a high-fidelity approach to resolving complex biomolecular mechanisms. Unlike broad-spectrum labeling, Adenosine-15N targets specific purine-rich motifs, enabling the direct observation of hydrogen bond scalar couplings (

), protonation states (pKa), and ligand binding modes in crowded spectral regions. This guide details the experimental frameworks for utilizing

N-adenosine in RNA dynamics and protein-ligand interaction studies, emphasizing self-validating protocols and mechanistic causality.

The Physics of N-Adenosine: Why It Matters

In biomolecular NMR, the adenosine moiety presents unique challenges due to the spectral overlap of aromatic protons.


N-labeling resolves this by introducing a heteronuclear dimension (Spin 1/2) with favorable relaxation properties compared to quadrupolar 

N.
Key Spectral Reporters
  • N1 & N3 (Imino/Aromatic): Critical reporters for Watson-Crick (N1) versus Hoogsteen (N7) base pairing. The chemical shift of N1 is highly sensitive to protonation (

    
     ppm upon protonation).
    
  • N6 (Amino): The rotation of the exocyclic amino group is a primary determinant of entropy in RNA loops.

    
    N-labeling allows for the measurement of exchange rates (
    
    
    
    ) via relaxation dispersion.
  • N7 & N9: Reporters for metal ion binding (e.g.,

    
     coordination) and glycosidic bond conformation (syn vs anti).
    

Application A: RNA Structural Dynamics & H-Bond Detection

The most powerful application of Adenosine-15N is the direct detection of hydrogen bonds via scalar couplings, a technique that validates secondary structure without relying on NOE distance constraints.

The HNN-COSY Experiment

The HNN-COSY (H-bond mediated Scalar Coupling) experiment relies on the trans-hydrogen bond scalar coupling (


), typically 6–7 Hz. This magnetization transfer is only possible if a hydrogen bond exists and is relatively stable.

Mechanism of Action:

  • Magnetization starts on the imino proton (

    
    H).
    
  • Transfers to its attached nitrogen (

    
    N) via 
    
    
    
    .
  • Crucial Step: Transfers across the hydrogen bond to the acceptor nitrogen (

    
    N) via 
    
    
    
    .[1]
  • The spectrum reveals two peaks for the donor: one at its own frequency and one at the acceptor's frequency.

Protocol: Site-Specific Labeling of RNA

Uniform labeling often leads to spectral crowding. The "Chemo-Enzymatic Segmented Synthesis" is the gold standard for isolating specific adenosine dynamics.

Objective: Incorporate


N-Adenosine at a single position (e.g., A31) in a 46-mer RNA.

Reagents:

  • T7 RNA Polymerase (high concentration).

  • Template DNA (partially double-stranded).

  • 
    N-ATP (or 
    
    
    
    N-AMP for 5'-end labeling).
  • T4 DNA Ligase.[2]

Step-by-Step Workflow:

  • Fragment Transcription: Transcribe two separate RNA fragments.

    • Fragment A (Acceptor): Unlabeled.

    • Fragment B (Donor): Transcribed with

      
      N-ATP. If the adenosine is at the 5' end, use 
      
      
      
      N-AMP in excess (10:1 ratio over NTPs) to force initiation with the labeled monophosphate.
  • Purification: Purify both fragments via denaturing PAGE (15-20% polyacrylamide). Elute and desalt.

  • Splinted Ligation:

    • Anneal Fragment A and Fragment B to a complementary DNA splint.

    • Add T4 DNA Ligase and incubate at 16°C for 12–16 hours.

  • Validation: Run the ligated product on a native gel to ensure proper folding.

  • NMR Verification: Acquire a 1D

    
    N-edited spectrum. A single set of peaks confirms site-specific incorporation.
    

Application B: Ligand-Receptor Interactions (Drug Discovery)

In drug development,


N-labeled adenosine analogs serve as "spy molecules" to map ATP-binding pockets in kinases or orthosteric sites in GPCRs (e.g., Adenosine 

Receptor).
Isotope-Filtered NOESY

When a labeled ligand binds to an unlabeled protein, standard NOESY spectra are dominated by protein-protein signals. Isotope filtering suppresses all signals not attached to


N.
  • Result: You observe only the intramolecular NOEs of the ligand (giving its bound conformation) and intermolecular NOEs between the ligand and the protein (mapping the binding pocket).

Protocol: Determining Ligand Binding Mode

System:


N-Adenosine analog + Unlabeled Kinase (e.g., PKA).
  • Sample Prep:

    • Protein concentration: 0.2 – 0.5 mM.

    • Ligand concentration: 1:1 to 1:2 ratio (saturating conditions).

    • Buffer:

      
       (for non-exchangeable protons) or 
      
      
      
      (for H-bonds).
  • Pulse Sequence:

    
    -
    
    
    
    N-filtered,
    
    
    -
    
    
    N-edited NOESY.
  • Analysis:

    • Intra-ligand NOEs: High intensity between H8 and H1' indicates a syn conformation; weak intensity indicates anti.

    • Inter-molecular NOEs: Cross-peaks between Ligand-H2 and Protein-Methyls define the hydrophobic clamp orientation.

Visualizations

Workflow: Site-Specific RNA Labeling & Analysis

This diagram outlines the segmented synthesis strategy to isolate specific adenosine signals.

RNA_Labeling_Workflow cluster_synthesis Phase 1: Segmented Synthesis cluster_nmr Phase 2: NMR Analysis Template DNA Template T7 T7 Polymerase Reaction Template->T7 NTPs 15N-ATP + Unlabeled NTPs NTPs->T7 Frag1 15N-Labeled RNA Fragment T7->Frag1 Ligation Splinted Ligation (T4 Ligase) Frag1->Ligation Frag2 Unlabeled RNA Fragment Frag2->Ligation FullRNA Full Length Site-Specific RNA Ligation->FullRNA HNN HNN-COSY Experiment FullRNA->HNN Spectrum Spectrum: 2hJ_NN Detection HNN->Spectrum  Direct H-Bond Evidence

Caption: Workflow for generating site-specifically labeled RNA to isolate adenosine dynamics, bypassing spectral crowding common in uniform labeling.

Logic Map: HNN-COSY Magnetization Transfer

This diagram illustrates the quantum mechanical path of magnetization across a Watson-Crick base pair.

HNN_COSY_Mechanism cluster_basepair Watson-Crick Base Pair (U-A) H_Im H (Imino Proton) N_Donor 15N (Donor) H_Im->N_Donor 1J_NH (90 Hz) HBond Hydrogen Bond (Scalar Coupling) N_Donor->HBond Transfer N_Acceptor 15N (Acceptor) HBond->N_Acceptor 2hJ_NN (6-7 Hz)

Caption: Magnetization transfer pathway in HNN-COSY. Detection of the acceptor 15N frequency confirms the hydrogen bond existence.

Data Summary & Interpretation

Table 1: Key NMR Parameters for N-Adenosine
ParameterTypical ValueStructural Insight
N1 Chemical Shift 220-230 ppm (Neutral)Watson-Crick pairing status.
N1 Chemical Shift ~150 ppm (Protonated)Formation of

wobble pairs (pH dependent).

6 - 7 HzDirect evidence of A-U base pairing.

~200 HzAdenine protonation status (increases with N1 protonation).
Relaxation (

)
VariableDetects

timescale conformational exchange (breathing).

References

  • Feyrer, H., et al. (2022). Enzymatic incorporation of an isotope-labeled adenine into RNA for the study of conformational dynamics by NMR.[3] PLOS ONE.[3] Available at: [Link]

  • Dingley, A. J., & Grzesiek, S. (1998).Direct observation of hydrogen bonds in nucleic acid base pairs by internucleotide 2JNN couplings. Journal of the American Chemical Society. (Seminal work on HNN-COSY).
  • Al-Hashimi, H. M. (2013). NMR studies of nucleic acid dynamics.[4] Chemical Reviews. Available at: [Link]

  • Stockman, B. J., & Dalvit, C. (2002). NMR screening techniques in drug discovery and drug design.[5] Progress in Nuclear Magnetic Resonance Spectroscopy.[5][6] (Details ligand-based screening).

Sources

Fundamental Principles of Isotopic Labeling with 15N

Author: BenchChem Technical Support Team. Date: March 2026

The Physics of Nitrogen-15: Why It Matters

To understand the utility of ^15^N labeling, one must first appreciate the nuclear physics that distinguishes it from the abundant ^14^N isotope. In the natural world, nitrogen exists primarily as ^14^N (99.6%), which possesses a nuclear spin of I = 1. This integer spin results in a quadrupole moment, causing rapid relaxation and extreme line broadening in Nuclear Magnetic Resonance (NMR) spectroscopy. Consequently, ^14^N is effectively "invisible" for high-resolution structural studies.

^15^N is the game-changer.

  • Spin Physics: ^15^N has a nuclear spin of I = 1/2.[1] Like ^1^H and ^13^C, it lacks a quadrupole moment, allowing for sharp, well-resolved resonance lines.[1]

  • Gyromagnetic Ratio (

    
    ):  ^15^N has a negative gyromagnetic ratio (
    
    
    
    rad
    
    
    s
    
    
    T
    
    
    ), which is roughly 10% that of a proton. This low sensitivity necessitates isotopic enrichment (labeling) to nearly 100% for effective detection.
  • The "Silent" Background: Because natural abundance ^15^N is only ~0.37%, introducing an enriched ^15^N source creates a system with virtually zero background noise. Every signal detected is a deliberate data point.

Bio-incorporation: The "Living Factory" Approach

For proteins and large biomolecules, chemical synthesis of ^15^N-labeled variants is cost-prohibitive and technically unfeasible. Instead, we utilize the metabolic machinery of bacteria (E. coli), yeast, or mammalian cells to incorporate ^15^N during biosynthesis.

Mechanism of Metabolic Labeling

The core principle is Metabolic Scrambling . When an organism is grown in a defined minimal medium where ^15^NH


Cl (ammonium chloride) is the sole nitrogen source, the organism's transaminases transfer this heavy nitrogen into the 

-amino groups of all amino acids, and subsequently into the side chains (e.g., Lysine

-amino, Arginine guanidinium).

Critical Consideration: In precise NMR studies, "Uniform Labeling" (U-^15^N) is achieved using ^15^NH


Cl.[2] However, for "Amino Acid Selective Labeling" (e.g., only Leucines labeled), one cannot simply add ^15^N-Leucine to the media because metabolic scrambling will redistribute that label to other amino acids (e.g., Glutamate). Auxotrophic strains (which cannot synthesize specific amino acids) are required to prevent this scrambling.
Visualization: The Metabolic Workflow

The following diagram illustrates the flow of ^15^N from a simple salt into the proteome for quantitative analysis.

MetabolicLabeling Inorganic Inorganic Source (15NH4Cl) Uptake Cellular Uptake (Transporters) Inorganic->Uptake Assimilation Glutamine/Glutamate Synthase Cycle Uptake->Assimilation Transamination Transamination (Transfer to all AA) Assimilation->Transamination N-Donation Translation Ribosomal Translation (Protein Synthesis) Transamination->Translation 15N-Amino Acids Analysis Downstream Analysis (NMR / MS) Translation->Analysis U-15N Protein

Figure 1: The metabolic cascade converting inorganic ^15^N salts into uniformly labeled proteins.[3]

Experimental Protocol: High-Efficiency ^15^N Expression in E. coli

Author's Note: This protocol is optimized for M9 Minimal Media. Many standard recipes fail because they lack sufficient buffering or trace metals, leading to premature culture saturation.

Reagents Required[2]
  • ^15^N Source: ^15^NH

    
    Cl (>98% enrichment).
    
  • Carbon Source: Glucose (unlabeled for ^15^N-only; ^13^C-glucose for double labeling).

  • Buffering: Na

    
    HPO
    
    
    
    / KH
    
    
    PO
    
    
    (Crucial for maintaining pH 7.4).
  • Trace Metals: Fe, Mg, Ca, Mn, Zn, Co, Cu (Micronutrients often overlooked).

Step-by-Step Methodology
  • Pre-Culture Adaptation:

    • Inoculate a single colony into 5 mL of LB media. Grow for 6 hours.

    • Crucial Step: Pellet cells and resuspend in 5 mL of M9 media (containing ^15^NH

      
      Cl). This "washes" away ^14^N rich LB and adapts the bacteria to the minimal environment.
      
  • M9 Media Preparation (1 Liter):

    • Dissolve 6 g Na

      
      HPO
      
      
      
      , 3 g KH
      
      
      PO
      
      
      , 0.5 g NaCl in 900 mL dH
      
      
      O. Autoclave.
    • After cooling, add:

      • 1 g ^15^NH

        
        Cl (dissolved in 10 mL H
        
        
        
        O, filter sterilized).
      • 2 mL 1M MgSO

        
        .[4]
        
      • 10 mL 20% Glucose.

      • 100

        
        L 1M CaCl
        
        
        
        .
      • 1 mL 1000x Trace Metal Mix.

      • 1 mL Thiamine (Vitamin B1).

  • Induction:

    • Inoculate the 1L M9 with the adapted pre-culture.[4]

    • Grow at 37°C until OD

      
       reaches 0.7 - 0.9.
      
    • Induce with 1 mM IPTG.[5][6][7]

    • Optimization: Lower temperature to 18-25°C post-induction and grow for 16-20 hours to prevent inclusion body formation.

Application 1: Structural Biology via NMR

The most prevalent application of ^15^N labeling is the ^1^H-^15^N HSQC (Heteronuclear Single Quantum Coherence) experiment. This 2D NMR spectrum is the "fingerprint" of a protein.

The Mechanism of HSQC

The HSQC pulse sequence uses the INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) principle. Because ^15^N is insensitive (low


), we do not excite it directly. Instead, we:
  • Excite the sensitive ^1^H spins.

  • Transfer magnetization to the attached ^15^N via the J-coupling constant (~90 Hz).

  • Allow the ^15^N chemical shift to evolve (t1 period).

  • Transfer magnetization back to ^1^H for detection.

This results in a spectrum where every H-N bond (backbone amide and side chains) appears as a distinct peak.

HSQC_Transfer H_Excitation 1H Excitation (90° Pulse) Transfer_1 INEPT Transfer (1H -> 15N) H_Excitation->Transfer_1 Polarization Evolution 15N Evolution (t1 Chemical Shift) Transfer_1->Evolution Frequency Labeling Transfer_2 Reverse INEPT (15N -> 1H) Evolution->Transfer_2 Coherence Detection 1H Detection (FID) Transfer_2->Detection Signal Readout

Figure 2: The magnetization transfer pathway in a 15N-HSQC experiment.

Application 2: Quantitative Proteomics (MS)

In Mass Spectrometry, ^15^N labeling provides a method for absolute quantification or relative quantification (SILAC).

15N Metabolic Labeling vs. SILAC

While SILAC uses specific amino acids (Lys/Arg), global ^15^N labeling uses inorganic salts. This is particularly powerful for:

  • Bacteria/Plants: Where auxotrophic strains for SILAC are difficult to engineer.

  • Global Analysis: Every peptide is labeled, not just those ending in Lys/Arg.

Data Interpretation

In a mass spectrometer, a ^15^N-labeled peptide will show a mass shift corresponding to the number of nitrogen atoms in its sequence.

  • Formula:

    
    
    
  • Challenge: The mass shift is variable (dependent on amino acid sequence), unlike SILAC which has a fixed mass shift. This requires specialized software (e.g., Protein Prospector) to deconvolve the heavy/light pairs.

Comparison of Quantification Methods
Feature^15^N Metabolic LabelingSILAC (Lys/Arg)Chemical Labeling (TMT/iTRAQ)
Label Source Inorganic Salts (^15^NH

Cl)
Specific Amino AcidsChemical Tag
Coverage 100% of PeptidesOnly Lys/Arg PeptidesN-term & Lys
Cost LowHighVery High
Mass Shift Variable (Sequence dependent)Fixed (+8 Da, +10 Da)Isobaric (Reporter Ions)
Bias None (Bio-incorporation)Proline-to-Arginine conversionLabeling efficiency issues

References

  • Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. Wikipedia. [Link][8]

  • 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science. [Link]

  • Protocol and Solutions for Expression of Isotopically Labeled Proteins in E. coli. Luciano Abriata, PhD (Medium). [Link]

  • A Simple Protocol for Expression of Isotope-Labeled Proteins in Escherichia coli Grown in Shaker Flasks at High Cell Density. Journal of Biomolecular NMR. [Link]

  • Isotope Labeling Strategies for the Study of High-Molecular-Weight Proteins by Solution NMR Spectroscopy. Nature Protocols. [Link]

  • Novel 15N Metabolic Labeling-Based Large-Scale Absolute Quantitative Proteomics Method for Corynebacterium glutamicum. Analytical Chemistry. [Link]

Sources

Exploratory Studies Using Adenosine-15N in RNA Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide outlines the strategic application of Nitrogen-15 (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


N) labeled Adenosine in Nuclear Magnetic Resonance (NMR) spectroscopy to decode RNA dynamics.[1][2][3][4] While static structures (X-ray, Cryo-EM) provide snapshots, RNA function—ligand recognition, catalysis, and riboswitching—is driven by conformational plasticity.

Adenosine is the pivot point of this analysis. Its nitrogen nuclei probe distinct chemical environments: N1 monitors Watson-Crick base pairing and protonation (pH sensing); N6 (amino) reports on rotational freedom and secondary structure stability; and N7 is a critical sensor for metal ion binding and Hoogsteen base pairing. This guide details the workflow from chemo-enzymatic synthesis to relaxation dispersion analysis, enabling the detection of "invisible" excited states critical for drug discovery.

Part 1: Theoretical Foundation – The Adenosine Sensor

To design effective experiments, one must understand what each


N site within Adenosine reports.
The Atomic Probes
Isotope SiteChemical Shift (

)
Dynamic SensitivityPrimary Utility

N1
~220 ppm (unpaired)~140-150 ppm (paired)HighBase Pairing Status: Large shift upon hydrogen bonding (A-U pairing). Sensitive to N1-protonation (

shifts).

N6
~80-90 ppmMediumConformational Exchange: Reports on the rotation of the exocyclic amino group. Essential for detecting transient melting.

N7
~230 ppmHighTertiary Interactions: Primary sensor for metal ion coordination (Mg

) and Hoogsteen base pairing.

N3
~210 ppmMediumMinor Groove Readout: Often involved in tertiary contacts or ligand recognition in the minor groove.
The "Invisible" State Hypothesis

RNA often exists in equilibrium between a dominant Ground State (GS) and a transient Excited State (ES).



Standard NMR observes the population-weighted average. However, using 

N-Adenosine relaxation dispersion (RD), we can detect the ES if the exchange rate (

) matches the NMR timescale (

s-ms), revealing transient structures often targeted by small molecule drugs.

Part 2: Experimental Protocol – Sample Preparation

Objective: Synthesize RNA with site-specific or uniform


N-Adenosine labeling using In Vitro Transcription (IVT).
Reagents
  • Template: Double-stranded DNA (promoter + sequence) or linearized plasmid.

  • Enzyme: T7 RNA Polymerase (high concentration, ~0.1 mg/mL).

  • NTPs: Unlabeled GTP, CTP, UTP;

    
    N-ATP  (98%+ enrichment).
    
  • Buffer: 40 mM Tris-HCl (pH 8.1), 25 mM MgCl

    
    , 0.01% Triton X-100, 5 mM DTT.
    
Workflow: Chemo-Enzymatic Synthesis
  • Transcription Reaction (Scale: 5–10 mL)

    • Combine buffer, template (200-500 nM), and NTPs.

    • Critical Step: Ratio optimization.[5] If labeling only Adenosine, maintain ATP at 4-6 mM and other NTPs at 4-6 mM. However, for site-specific labeling (e.g., using a segmented approach), ligation strategies may be required (see Diagram 1).

    • Incubate at 37°C for 3–4 hours.

    • Validation: Quench 1

      
      L aliquot, run on 10% Urea-PAGE to confirm full-length transcript.
      
  • Purification (HPLC)

    • Precipitate RNA (Ethanol/NaOAc).

    • Resuspend in mobile phase A (25 mM Tris-HCl, pH 7.5).

    • Inject onto DNA-Pac PA200 anion exchange column.

    • Elute with gradient 0–1 M NaCl (Temperature: 55°C to prevent folding during purification).

  • Refolding & Buffer Exchange

    • Exchange into NMR buffer (e.g., 15 mM Na

      
      HPO
      
      
      
      , 25 mM NaCl, pH 6.5).
    • Annealing: Heat to 95°C (2 min), snap cool on ice (if hairpin) or slow cool (if duplex).

    • Add 5-10% D

      
      O for lock signal.
      

Part 3: NMR Methodology for Dynamics

The Fingerprint: 2D H- N HSQC

This experiment correlates the nitrogen to its attached proton.

  • Target: Adenosine H2-N1/N3 (using specific pulse sequences for non-exchangeable protons) or Amino H6-N6.

  • Setting: T = 298K (or variable).[6][7]

  • Insight: A single peak per residue indicates a stable fold. Peak doubling or broadening indicates exchange on the slow timescale.

Probing s-ms Dynamics: N Relaxation Dispersion (CPMG)

Carr-Purcell-Meiboom-Gill (CPMG) sequences measure the effective transverse relaxation rate (


) as a function of the pulsing frequency (

).
  • Protocol:

    • Record a series of HSQC-like spectra with constant relaxation time (

      
      ) but varying 
      
      
      
      (e.g., 50, 100, 200... 1000 Hz).
    • Data Analysis: Plot

      
       vs. 
      
      
      
      .
    • Interpretation:

      • Flat profile: No exchange (rigid).

      • Curved profile: Exchange present.[8] Fit to Bloch-McConnell equations to extract

        
         (rate), 
        
        
        
        (population of excited state), and
        
        
        (chemical shift difference).
Hydrogen Exchange (Use for Slow Dynamics)
  • Method: Dissolve lyophilized

    
    N-RNA in D
    
    
    
    O.
  • Observation: Measure the decay of H-N signals over time (minutes to hours).

  • Insight: Fast decay = Solvent exposed/unstable base pair. Slow decay = Stable core.

Part 4: Visualization of Workflows & Pathways

Diagram 1: The "Structure-Dynamics" Experimental Workflow

This diagram illustrates the logical flow from synthesis to data extraction, highlighting the critical decision points.

RNA_Dynamics_Workflow Design Sequence Design (Riboswitch/Aptamer) Synthesis IVT with 15N-ATP (Chemo-enzymatic) Design->Synthesis Purification HPLC Purification & Refolding Synthesis->Purification NMR_HSQC 2D 1H-15N HSQC (Fingerprinting) Purification->NMR_HSQC Decision Line Broadening? NMR_HSQC->Decision Assess Spectra Exp_RD Relaxation Dispersion (CPMG / R1rho) Decision->Exp_RD Broad/Missing (Dynamic) Exp_NOE NOESY / RDC (Static Structure) Decision->Exp_NOE Sharp Peaks (Rigid) Analysis Fit Bloch-McConnell Extract k_ex, p_E Exp_RD->Analysis Exp_NOE->Analysis Restraints

Caption: Workflow for characterizing RNA dynamics. Decision nodes determine whether to pursue static structure (NOE) or excited state dynamics (RD) based on spectral quality.

Diagram 2: Adenosine N Sensing Mechanisms

This diagram maps the specific nitrogen atoms to the biological phenomena they detect.

Adenosine_Sensing Adenosine Adenosine-15N (Core Probe) N1 N1 Position (Watson-Crick Face) Adenosine->N1 N6 N6 Amino Group (Exocyclic) Adenosine->N6 N7 N7 Position (Hoogsteen Face) Adenosine->N7 pH Protonation State (pH Sensing) N1->pH WC_Pair A-U Base Pairing (Helix Stability) N1->WC_Pair N6->WC_Pair H-bond donor Rotation Rotational Isomerism (Syn/Anti) N6->Rotation Metal Mg2+ Coordination (Tertiary Fold) N7->Metal Hoogsteen Hoogsteen Pairing (Excited States) N7->Hoogsteen

Caption: Mechanistic map of Adenosine-15N probes. N1, N6, and N7 serve as distinct sensors for pH, conformational entropy, and metal binding respectively.

Part 5: Case Application & Data Analysis

Case Study: Ligand Binding in Riboswitches

In a study of the add Adenine riboswitch,


N-labeling revealed that the apo-state (ligand-free) is not a disordered coil but a dynamic ensemble interconverting between an "open" competent state and a "closed" sequestered state.

Experimental Observation:

  • N1 Resonances: Showed significant chemical shift perturbation (CSP) upon adding ligand (Adenine).

  • Relaxation Dispersion: In the absence of ligand, residues in the binding pocket showed

    
     (exchange contribution to relaxation), indicating the pocket was "breathing" on the millisecond timescale (
    
    
    
    ).
Troubleshooting Table
SymptomProbable CauseCorrective Action
Severe Line Broadening Intermediate exchange (

) or aggregation.
Change Temperature (

10°C) or check sample concentration (dilute to 0.1 mM).
Missing N1 Signals Rapid exchange with solvent (imino protons) due to high pH.Lower pH to 6.0–6.5; Lower temperature to 5–10°C.
Crowded Spectra Spectral overlap in large RNAs (>50 nt).Use site-specific labeling (segmented synthesis) or deuteration of the ribose (2H-ATP).

References

  • Zhang, Q., et al. (2020). Chemo-enzymatic synthesis of [2-13C, 7-15N]-ATP for facile NMR analysis of RNA.[9][10] Monatshefte für Chemie.[9][10] [Link]

  • Al-Hashimi, H. M. (2013). NMR studies of nucleic acid dynamics.[1][7][8][10][11][12][13][14][15][16] Chemical Reviews.[10] [Link]

  • Nikolova, E. N., et al. (2011). Transient Hoogsteen base pairs in canonical duplex DNA. Nature. [Link]

  • Duss, O., et al. (2014).[12] NMR-spectroscopic characterization of a 72-nucleotide RNA. Methods in Molecular Biology. [Link]

  • Kay, L. E. (2016). New views of protein dynamics from NMR. Journal of Biomolecular NMR.[11] (Foundational theory for CPMG used in RNA). [Link]

Sources

The Silent Observer: A Technical Guide to 15N-Adenosine in Structural Biology and Pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Adenosine is a Janus-faced molecule in life sciences: it is both a fundamental building block of RNA and a potent signaling nucleoside modulating G-protein coupled receptors (GPCRs). However, its dynamics are often invisible to standard spectroscopic techniques due to the quadrupolar moment of the abundant Nitrogen-14 isotope.

This guide details the technical significance of Nitrogen-15 (15N) labeled adenosine . By replacing the NMR-silent 14N with the spin-1/2 15N isotope, researchers unlock a high-fidelity probe for studying RNA base-pairing dynamics (Watson-Crick vs. Hoogsteen), quantifying metabolic flux via mass spectrometry, and screening ligands for adenosine receptors (A1, A2A, A2B, A3) in drug discovery.

Part 1: The Physics of Detection (NMR Spectroscopy)

The Isotope Advantage

Standard Nitrogen-14 (


N) has a nuclear spin of 

, resulting in a large quadrupolar moment that causes rapid relaxation and extreme line broadening. This renders

N virtually useless for high-resolution structural studies.

Nitrogen-15 (


N) , with a spin of 

, behaves similarly to a proton (

H) or Carbon-13 (

C). It possesses a narrow line width and a large chemical shift dispersion, making it sensitive to the local electronic environment—specifically protonation states and hydrogen bonding.

Table 1: Comparative Nuclear Properties

PropertyNitrogen-14 (

N)
Nitrogen-15 (

N)
Significance for Adenosine Analysis
Spin Quantum Number (

)
1 (Integer)1/2 (Half-integer)

N lacks quadrupolar relaxation, enabling sharp signals.
Natural Abundance 99.63%0.37%Enrichment (>98%) is mandatory for detection.
Gyromagnetic Ratio (

)
1.93 x

rad/T·s
-2.71 x

rad/T·s
Negative

of

N requires specific pulse sequence considerations (e.g., INEPT).
Relative Sensitivity 1.00~0.001Requires inverse detection probes (HSQC/HMQC).
Structural Diagnostics: The Nitrogen Fingerprint

In adenosine, the specific labeling of N1, N3, N7, and N6 (exocyclic amine) allows for precise differentiation of binding modes.

  • N1 & N3 (Proton Acceptors): The chemical shift of N1 is highly sensitive to Watson-Crick base pairing. Upon hydrogen bond formation (e.g., A-U base pair), the N1 resonance shifts significantly upfield.

  • N7 (Hoogsteen Edge): N7 is the diagnostic marker for Hoogsteen base pairing. In acidic conditions or specific RNA motifs, adenosine flips to engage N7, a transition invisible without

    
    N labeling.
    
  • N6 (Exocyclic Amine): The rotation of the amino group is often intermediate on the NMR timescale.

    
    N labeling allows the measurement of exchange rates, revealing the "breathing" motions of RNA helices.
    

Table 2: Typical


N Chemical Shifts in Adenosine (Referenced to Liquid NH

)
Nitrogen PositionApprox.[1][2][3][4][5][6][7] Shift (ppm)Structural Sensitivity
N1 230 - 240Primary H-bond acceptor (Watson-Crick). Shifts ~10-15 ppm upon protonation.
N3 210 - 220Minor groove indicator. Sensitive to metal ion binding.
N7 240 - 250Major groove/Hoogsteen indicator.
N9 170 - 180Glycosidic bond anchor. Reports on sugar pucker (C2'-endo vs C3'-endo).
N6 (Amino) 80 - 90Reports on amino group rotation and solvent exchange.

Part 2: Experimental Workflow – NMR Interaction Studies

The following workflow describes the "SAR by NMR" (Structure-Activity Relationships) approach using


N-Adenosine to screen for RNA-binding drugs or receptor ligands.
Visualization: NMR Logic Flow

NMR_Workflow cluster_Analysis Data Interpretation Start Start: 15N-Adenosine Sample Pulse Pulse Sequence: 1H-15N HSQC (Insensitive Nuclei Enhanced by Polarization Transfer) Start->Pulse Detect Detection: Magnetization Transfer 1H -> 15N -> 1H Pulse->Detect Spectrum Spectrum Generation (2D Contour Plot) Detect->Spectrum Shift Chemical Shift Perturbation (CSP) Did peaks move? Spectrum->Shift Broadening Line Broadening Did peaks disappear? Spectrum->Broadening Decision Binding Mode Assignment Shift->Decision Broadening->Decision Result_WC Watson-Crick Pairing (N1 Shift) Decision->Result_WC N1 Upfield Result_HG Hoogsteen Pairing (N7 Shift) Decision->Result_HG N7 Shift Result_Ligand Ligand Interaction (Fast/Slow Exchange) Decision->Result_Ligand General CSP

Caption: Logical flow for analyzing 15N-Adenosine interactions via HSQC spectroscopy.

Part 3: Quantitative Precision (Mass Spectrometry)

In metabolomics and pharmacokinetics,


N-Adenosine serves as the "Gold Standard" Internal Standard (IS). Because 

N is a stable isotope, it is chemically identical to endogenous adenosine but distinguishable by mass.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Biological matrices (plasma, tissue) suffer from "matrix effects" where co-eluting compounds suppress ionization. External calibration fails here. By spiking the sample with


N-Adenosine before extraction, the IS suffers the exact same extraction losses and ionization suppression as the analyte.
  • Mass Shift: A fully labeled Adenosine (

    
    C
    
    
    
    ,
    
    
    N
    
    
    ) shifts the mass by +15 Da. A pure
    
    
    N
    
    
    label shifts the mass by +5 Da (MW 267.24 -> 272.2).
  • Quantification: The ratio of the Area (Analyte) to Area (IS) is plotted, canceling out all experimental errors.

Protocol: Quantification of Adenosine in Plasma

Objective: Quantify low-abundance adenosine in human plasma using


N

-Adenosine.
  • Preparation of Stop Solution: Adenosine has a half-life of seconds in blood due to Adenosine Deaminase (ADA).

    • Action: Prepare tubes with ADA inhibitor (e.g., erythro-9-(2-hydroxy-3-nonyl)adenine - EHNA) and Dipyridamole (transport inhibitor).

  • Internal Standard Spike:

    • Add 10 µL of

      
      N
      
      
      
      -Adenosine (1 µM stock) to 100 µL of plasma immediately.
    • Rationale: Spiking before protein precipitation ensures the IS tracks recovery losses.

  • Protein Precipitation:

    • Add 300 µL cold Acetonitrile. Vortex 30s. Centrifuge at 14,000 x g for 10 min.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase.

    • Transitions (MRM):

      • Endogenous: 268.1

        
         136.1 (Adenine fragment).
        
      • 
        N-Standard: 273.1 
        
        
        
        141.1 (
        
        
        N-Adenine fragment).
  • Calculation:

    
    
    

Part 4: Chemo-Enzymatic Synthesis

How is


N-Adenosine produced? Chemical synthesis is arduous. The industry standard is Chemo-Enzymatic Synthesis  using Purine Nucleoside Phosphorylase (PNP).
The Transglycosylation Workflow

This method couples a chemically synthesized, isotopically labeled base with a ribose sugar using enzymes.[5]

  • Base Synthesis:

    
    N-Adenine is synthesized from 
    
    
    
    N-formamide or
    
    
    N-ammonium chloride precursors.
  • Enzymatic Coupling:

    • Enzymes: Purine Nucleoside Phosphorylase (PNP) from E. coli.[5]

    • Substrates:

      
      N-Adenine + Uridine (Ribose donor).
      
    • Reaction: Uridine + Phosphate

      
       Ribose-1-Phosphate + Uracil.
      
    • Coupling: Ribose-1-Phosphate +

      
      N-Adenine 
      
      
      
      
      
      N-Adenosine + Phosphate.
  • Purification: HPLC is used to separate the labeled adenosine from the uracil byproduct.

Visualization: Production & Application Cycle

Synthesis_Cycle Precursor 15N-Ammonium Cl (Precursor) Base 15N-Adenine (Base) Precursor->Base Chemical Synthesis Enzyme PNP Enzyme + Ribose Donor Base->Enzyme Product 15N-Adenosine Enzyme->Product Transglycosylation App_NMR Application: NMR Structure Product->App_NMR App_MS Application: MS Quant Product->App_MS

Caption: Chemo-enzymatic route for high-yield 15N-Adenosine production.

References

  • Olenginski, L. T., & Dayie, T. K. (2020). Chemo-enzymatic synthesis of [2-13C, 7-15N]-ATP for facile NMR analysis of RNA.[1][8] Monatshefte für Chemie - Chemical Monthly.[1][8] [Link]

  • Marek, R., et al. (2007). 1H, 13C and 15N NMR spectral assignments of adenosine derivatives. Magnetic Resonance in Chemistry.[5][6][9] [Link]

  • Wacker, A., et al. (2020). Secondary structure determination of conserved SARS-CoV-2 RNA elements by NMR spectroscopy. Nucleic Acids Research. [Link]

  • Drenichev, M. S., et al. (2022). Syntheses of Specifically 15N-Labeled Adenosine and Guanosine.[5] Current Protocols.[4][5] [Link]

Sources

preliminary investigation of Adenosine-15N in metabolic studies

Tracing the Nitrogen Flux: A Technical Guide to Preliminary Investigations using Adenosine- N

Executive Summary

While Carbon-13 (



This guide provides a rigorous, self-validating framework for integrating Adenosine-

Part 1: The Chemical Probe

Properties of the Tracer

Adenosine (

PropertySpecificationExperimental Implication
Isotope Nitrogen-15 (

N)
Stable, non-radioactive. Low natural abundance (0.37%).
Labeling Pattern Uniform (

N,

enrichment)
Mass shift of +5.015 Da. All 5 nitrogens (N1, N3, N7, N9, N6-amino) are labeled.
Gyromagnetic Ratio

rad

Low sensitivity in NMR (approx. 1/50th of

C). Requires cryoprobes or hyperpolarization for low concentrations.
pKa (N1) ~3.6 - 4.2Critical: The N1 position is highly sensitive to pH. Protonation causes massive chemical shift perturbations.
The "Nitrogen Trap" Hypothesis

In metabolic studies, a common error is assuming



purine ring

Part 2: Experimental Design & Workflows

The Metabolic Map (Visualization)

The following diagram illustrates the divergent fates of Adenosine-

1

AdenosineFluxcluster_extracellularExtracellular Spacecluster_cytosolCytosolEx_AdenosineAdenosine-15N(Tracer)In_AdenosineIntracellularAdenosine-15NEx_Adenosine->In_AdenosineENT1/2 TransportersADKADKIn_Adenosine->ADKADAADAIn_Adenosine->ADAAMPAMP-15N(Salvage)InosineInosine-15N(Catabolism)PNPPNPInosine->PNPHypoxanthineHypoxanthine-15NADK->AMPPhosphorylationADA->InosineDeaminationPNP->HypoxanthineRibose cleavage

Caption: Divergent metabolic fates of Adenosine-


Protocol: Pulse-Chase Labeling

This protocol is designed to be self-validating by including an internal "stop" control to prevent artifactual adenosine metabolism during extraction.

Materials:

  • Adenosine-

    
    N (Sigma/CIL, >98% purity).
    
  • Quenching Solution: 80% Acetonitrile / 20% Water (pre-chilled to -80°C).

  • Internal Standard: Adenosine-

    
    C
    
    
    (fully carbon labeled) or 2-Chloro-Adenosine (non-metabolizable analog).

Step-by-Step Workflow:

  • Equilibration: Seed cells (e.g., HEK293, T-cells) in 6-well plates. Reach 70% confluency.

  • Pulse (Labeling):

    • Replace media with phosphate-buffered saline (PBS) containing 50

      
      M Adenosine-
      
      
      N.
    • Why PBS? Full media contains competitive unlabeled nucleosides. Short pulses (15-60 min) in PBS favor uptake without starvation stress.

  • The "Stop" (Quenching):

    • Critical Action: Rapidly aspirate labeling media.

    • Immediately add 1 mL of -80°C Quenching Solution .

    • Causality: Adenosine turnover is extremely rapid (

      
       seconds in blood). Slow quenching leads to artificial ATP hydrolysis, inflating adenosine values.
      
  • Extraction:

    • Scrape cells on dry ice.[2]

    • Add Internal Standard (10 pmol) at this step to normalize for extraction loss.

    • Vortex vigorously; Centrifuge at 14,000 x g for 15 min at 4°C.

    • Collect supernatant.[3][4] Evaporate to dryness under nitrogen flow (avoid heat).

Part 3: Analytical Modalities

LC-HRMS (Liquid Chromatography - High Resolution Mass Spectrometry)

LC-MS is the preferred method for flux analysis due to sensitivity.

Chromatography Strategy: Adenosine is polar.[5][6] Reverse-phase (C18) columns often result in poor retention (eluting in the void volume).

  • Recommendation: Use HILIC (Hydrophilic Interaction Liquid Chromatography) .[6]

    • Column: ZIC-pHILIC or Amide-HILIC.

    • Mobile Phase: A: 20mM Ammonium Acetate (pH 9.0); B: Acetonitrile.

    • Gradient: High organic (90% B) to low organic (50% B).

Mass Transitions (MRM/PRM): Because the label is on the base, the fragment ion is diagnostic.

AnalytePrecursor Ion (

)
Product Ion (Base Fragment)Mass Shift (

)
Adenosine (Natural) 268.10136.06 (Adenine)-
Adenosine (

N)
273.09141.05 (Adenine-

N

)
+5 Da
AMP (Natural) 348.07136.06-
AMP (

N-labeled)
353.06141.05+5 Da

Note: If you observe a mass shift of +4 Da in Inosine, it confirms the loss of one nitrogen (deamination) during the Adenosine

NMR Spectroscopy ( N-HSQC)

NMR provides structural certainty that MS cannot always guarantee (e.g., distinguishing N-isomerization).

Experimental Setup:

  • Probe: Cryogenic probe optimized for

    
     detection (Inverse detection).
    
  • Pulse Sequence:

    
     HSQC (Heteronuclear Single Quantum Coherence).
    
  • Solvent: DMSO-

    
     is preferred over 
    
    
    for adenosine solubility and to prevent exchange of amino protons, though metabolic extracts are usually in
    
    
    .

Chemical Shift Fingerprint (pH Dependent): The chemical shift of N1 is the primary indicator of the protonation state.

Nitrogen PositionApprox.[7] Shift (ppm, relative to liq.

)
Structural Insight
N1 ~230 - 240Most deshielded. Shifts upfield (~70 ppm) upon protonation (acidic pH).
N3 ~210 - 220Involved in hydrogen bonding.
N7 ~240 - 250Diagnostic for Hoogsteen base pairing.
N9 ~170Glycosidic bond connection (link to Ribose). Stable.
N6 (Amino) ~80Exchangable protons. Often invisible in

due to fast exchange.

Technical Note: In metabolic extracts, maintain pH > 7.0. If the sample becomes acidic (pH < 4), the N1 signal will broaden or shift dramatically, potentially overlapping with other purines [1, 2].

Part 4: Data Interpretation & Troubleshooting

Flux Calculation

Calculate the Fractional Enrichment (FE) using the isotopomer distribution:




Troubleshooting Matrix
IssueProbable CauseCorrective Action
High M+0 (Unlabeled) Background Incomplete washing or high endogenous synthesis.Use dialyzed FBS in culture media (standard FBS contains adenosine). Wash cells 2x with PBS before pulsing.
Low Signal in MS Ion suppression or poor retention.Switch to HILIC column. Ensure Ammonium Acetate buffer concentration is <20mM to prevent source contamination.
NMR Signals Broad/Missing Paramagnetic impurities or pH exchange.Add EDTA to chelate metals. Adjust pH to 7.4. Use a higher field strength (600 MHz+).
Unexpected M+4 Mass Deamination activity.This is biologically real (Inosine formation). Use an ADA inhibitor (e.g., EHNA) if you want to isolate the salvage pathway.

References

  • Kovacevic, A., et al. (2017). "15N-NMR-Based Approach for Amino Acids-Based 13C-Metabolic Flux." Analytical Chemistry. [Link][8]

  • Wishart, D.S., et al. (2011).[9] "pH-dependent random coil 1H, 13C, and 15N chemical shifts of the ionizable amino acids." Journal of Biomolecular NMR. [Link]

  • Lane, A.N., & Fan, T.W. (2017). "Stable isotope-resolved metabolomics and applications for drug development." Pharmacology & Therapeutics. [Link]

  • Dudley, E., et al. (2024). "Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine." MDPI Molecules. [Link]

Introduction to 15N NMR Spectroscopy of Nucleic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide Audience: Researchers, Structural Biologists, Drug Discovery Professionals

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for analyzing nucleic acid dynamics and interactions in solution. While proton (


H) NMR provides structural baselines, Nitrogen-15 (

N) NMR
is the definitive tool for probing hydrogen bonding, base-pairing fidelity, and ligand binding at the atomic level. This guide details the technical execution of

N NMR for DNA and RNA, moving from isotope labeling strategies to pulse sequence selection and data interpretation.

Part 1: The Nitrogen Paradigm in Nucleic Acids

Why N Matters

Nucleic acid structure is governed by hydrogen bonds involving nitrogen atoms (N-H...N and N-H...O).


N NMR allows direct observation of these critical atoms. Unlike X-ray crystallography, which provides a static snapshot, 

N NMR captures the breathing motions of base pairs—a critical factor in drug intercalation and protein recognition.
The Sensitivity Challenge

The natural abundance of


N is only 0.37%, and its gyromagnetic ratio (

) is negative and low (-2.71 MHz/T), resulting in intrinsic sensitivity roughly

times that of

H.
  • Solution: Isotopic enrichment is not optional; it is mandatory.

  • Detection: We almost exclusively use inverse detection (detecting

    
    H while editing/evolving 
    
    
    
    N) via HSQC or HMQC experiments to leverage the higher sensitivity of protons.

Part 2: Sample Preparation & Labeling Strategies

The quality of your spectrum is defined before the sample enters the magnet. Choice of labeling strategy dictates the resolution and information content.

Isotope Labeling Workflows
StrategyMethodologyProsCons
Uniform Labeling in vitro transcription (IVT) using

N-NTPs.[1]
High yield; all nitrogens visible; cost-effective.Severe spectral crowding in RNAs >30 nt.
Residue-Specific IVT with specific labeled NTPs (e.g., only

N-GTP).
Simplifies assignment; reduces overlap.Requires multiple samples for full coverage.
Site-Specific Solid-phase synthesis (phosphoramidites) or Chemo-enzymatic ligation.Ultimate resolution; unambiguous assignment.High cost; yield limits on long oligomers.
Segmental Labeling Ligation of labeled and unlabeled RNA fragments.Reduces linewidths for large RNAs (e.g., riboswitches).Technically demanding ligation steps.
Diagram: Labeling & Workflow Logic

The following diagram illustrates the decision matrix for sample preparation based on oligonucleotide size and application.

G Start Experimental Goal SizeCheck Oligomer Size? Start->SizeCheck Small < 30 nt SizeCheck->Small Large > 30 nt SizeCheck->Large Uniform Uniform 15N Labeling (IVT) Small->Uniform Cost Effective SiteSpec Site-Specific / Segmental (Ligation/Solid Phase) Large->SiteSpec Reduce Overlap Prep Purification (PAGE/HPLC) & Micro-dialysis Uniform->Prep SiteSpec->Prep Buffer Buffer Optimization (pH 6.5, Low Salt, 90% H2O/10% D2O) Prep->Buffer Acq Acquisition: 1H-15N HSQC / TROSY Buffer->Acq

Caption: Decision logic for 15N nucleic acid sample preparation and workflow execution.

Part 3: Experimental Protocols

Buffer Conditions (Critical)

Nucleic acid protons, particularly imino protons, exchange rapidly with solvent water.

  • Solvent: 90% H

    
    O / 10% D
    
    
    
    O. (D
    
    
    O is needed only for the lock signal).
  • pH: Maintain pH between 6.0 and 6.8. Higher pH (>7.0) accelerates solvent exchange, causing imino signals to broaden and disappear (exchange broadening).

  • Temperature: Run at 5°C – 25°C. Lower temperatures slow down exchange, sharpening imino resonances.

Pulse Sequence Selection

Do not use a standard protein HSQC. Nucleic acids require specific water suppression techniques to preserve exchangeable protons.

  • Standard: hsqcetgp (Bruker) or equivalent. Uses gradients for coherence selection.

  • Water Suppression: Use Watergate or Jump-Return sequences. Avoid presaturation, which will saturate the imino protons via chemical exchange with water (saturation transfer).

  • For Large RNAs (>15 kDa): Use

    
    N-TROSY  (Transverse Relaxation-Optimized Spectroscopy). This utilizes the interference between dipole-dipole coupling and chemical shift anisotropy (CSA) to sharpen lines.
    
Protocol: Running a 2D H- N HSQC
  • Temperature Equilibration: Set probe to 283 K (10°C) to minimize exchange.

  • Tuning/Matching: Tune both

    
    H and 
    
    
    
    N channels. The high salt often used with DNA/RNA can detune the probe significantly.
  • Pulse Calibration: Determine the 90° pulse for

    
    H (P1). Calibrate 
    
    
    
    N pulse (P3) if not recently done.
  • Parameter Setup:

    • Spectral Width (

      
      N):  ~30 ppm (centered at 155 ppm) for imino-only; ~100 ppm for full range.
      
    • Offset: Set

      
      N carrier to ~150 ppm (liquid NH
      
      
      
      scale).
    • Scans (NS): Minimum 16–32 scans per increment due to low sensitivity.

    • Increments (TD1): 128–256 points for the indirect dimension.

  • Processing: Apply a squared sine-bell function (QSINE) shifted by 90° in both dimensions. Zero-fill to at least 1024 points in F1.

Part 4: Spectral Analysis & Chemical Shifts

Chemical Shift Mapping (Fingerprinting)

The


N chemical shift is highly sensitive to the electronic environment, specifically protonation state and hydrogen bonding.

Reference Standard: Liquid Ammonia (0 ppm).[2] Note: If using Nitromethane as 0 ppm, subtract ~380 ppm from the values below.

Table: Characteristic

N Chemical Shift Ranges
Nucleus TypeBaseApprox. Shift (ppm)Structural Insight
Imino (N-H) Uracil (N3) 155 – 165Watson-Crick A-U pairs; shifts upfield if unpaired.
Imino (N-H) Thymine (N3) 155 – 165Watson-Crick A-T pairs.
Imino (N-H) Guanine (N1) 140 – 150Watson-Crick G-C pairs; Wobble G-U pairs.
Amino (N-H

)
Cytosine (N4) 90 – 110Involved in G-C pairing; rotation often restricted.
Amino (N-H

)
Adenine (N6) 70 – 90Involved in A-T/A-U pairing.
Non-prot Guanine (N7) 230 – 240Major site for metal binding (e.g., Pt drugs).
Diagram: Base Pairing & NMR Observables

This diagram maps the Watson-Crick base pairs to their NMR-observable nitrogen nuclei.

BasePairs cluster_GC G-C Base Pair cluster_AU A-U Base Pair G_N1 G-N1 (Imino) ~146 ppm C_N4 C-N4 (Amino) ~100 ppm G_N1->C_N4 H-Bond U_N3 U-N3 (Imino) ~160 ppm A_N6 A-N6 (Amino) ~80 ppm U_N3->A_N6 H-Bond

Caption: 15N NMR observables in Watson-Crick base pairs. Red nodes indicate imino nitrogens; Blue nodes indicate amino nitrogens.

Part 5: Applications in Drug Discovery

Ligand Binding & Chemical Shift Perturbation (CSP)

Small molecules binding to nucleic acids (intercalators, groove binders) cause perturbations in the local electronic environment.

  • Method: Titrate the ligand into the

    
    N-labeled RNA/DNA sample.
    
  • Observation: Monitor the movement of cross-peaks in the HSQC spectrum.

    • Fast Exchange: Peak moves smoothly from free to bound chemical shift.

    • Slow Exchange: Free peak disappears, bound peak appears (indicates high affinity,

      
      ).
      
  • Analysis: Calculate the combined chemical shift difference (

    
    ) to map the binding site.
    
Dynamics and Entropy

Static structures do not reveal the entropic cost of binding.


N relaxation measurements (

,

, and Heteronuclear NOE) quantify the backbone dynamics.
  • Order Parameter (

    
    ):  Derived from relaxation data; indicates the rigidity of the N-H vector.
    
  • Relevance: High rigidity (

    
    ) in the binding pocket often correlates with high specificity but may impose an entropic penalty upon binding.
    

References

  • Varani, G., Aboul-ela, F., & Allain, F. H. (1996). NMR investigation of RNA structure.[3][4][5][6] Progress in Nuclear Magnetic Resonance Spectroscopy, 29(1-2), 51-127. Link

  • Fürtig, B., Richter, C., Wöhnert, J., & Schwalbe, H. (2003). NMR spectroscopy of RNA.[4][5][6] ChemBioChem, 4(10), 936-962. Link

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. Link

  • Pervushin, K., Riek, R., Wider, G., & Wüthrich, K. (1997). Attenuated T2 relaxation by mutual cancellation of dipole-dipole coupling and chemical shift anisotropy indicates an avenue to NMR structures of very large biological macromolecules in solution. Proceedings of the National Academy of Sciences, 94(23), 12366-12371. Link

  • Wijmenga, S. S., & van Buuren, B. N. (1998). The use of NMR methods for conformational analysis of nucleic acids.[6][7] Progress in Nuclear Magnetic Resonance Spectroscopy, 32(3-4), 287-387. Link

Sources

basic concepts of using stable isotopes in biochemistry

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Application of Stable Isotopes in Biochemistry and Drug Development: A Technical Guide

Executive Summary

This guide moves beyond the elementary definition of isotopes to the operational deployment of stable isotopes (


C, 

N,

H/D,

O) in high-precision biochemistry. For the drug development professional, stable isotopes are not merely tracers; they are quantum tools that alter bond dissociation energies (Kinetic Isotope Effects) to improve drug half-life and provide the only mathematically rigorous method to quantify intracellular metabolic rates (Metabolic Flux Analysis).

This whitepaper synthesizes the physics of isotopic substitution with field-proven protocols for Proteomics (SILAC), Metabolomics (Fluxomics), and DMPK.

Part 1: The Physics of Causality – Why Isotopes Matter

To design effective experiments, one must understand the physical consequences of adding a neutron. It is not simply a mass tag; it is a thermodynamic alteration.

The Kinetic Isotope Effect (KIE)

The Deuterium Switch is a critical strategy in modern medicinal chemistry (e.g., Deutetrabenazine).[1][2][3] Replacing Hydrogen (


H) with Deuterium (

H) increases the reduced mass of the bond, lowering its vibrational frequency.
  • Mechanism: The Carbon-Deuterium (C-D) bond has a lower Zero-Point Energy (ZPE) than the Carbon-Hydrogen (C-H) bond.[1][2][4]

  • Consequence: Because the transition state energy remains largely unchanged, the activation energy (

    
    ) required to break a C-D bond is significantly higher.
    
  • Result: If C-H bond cleavage is the rate-determining step (RDS) in a metabolic pathway (e.g., CYP450 oxidation), deuteration significantly slows metabolism, increasing the drug's half-life (

    
    ).
    
Visualization: The Deuterium Advantage

KIE_Energy_Landscape Figure 1: Kinetic Isotope Effect (KIE) Energy Landscape Reactant Reactant State ZPE_H ZPE (C-H) Higher Energy Reactant->ZPE_H Ground State ZPE_D ZPE (C-D) Lower Energy Reactant->ZPE_D TS Transition State (‡) Product Product TS->Product Reaction Progress ZPE_H->TS Lower Activation Energy (k_H) ZPE_D->TS Higher Activation Energy (k_D)

Figure 1: The C-D bond sits deeper in the potential energy well (Lower ZPE) than C-H.[1][2][4] This requires more energy to reach the transition state, reducing the reaction rate (


).[1]

Part 2: Quantitative Proteomics – The SILAC Protocol

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is the gold standard for differential proteomics because it introduces the label in vivo, eliminating quantitation errors introduced during sample processing (lysis, digestion).

The Principle

Two cell populations are grown: one in "Light" medium (natural


C

-Lysine/Arg) and one in "Heavy" medium (

C

-Lysine/Arg). After mixing and digestion, every peptide appears as a pair in the Mass Spectrometer (MS). The peak intensity ratio represents the relative protein abundance.
Detailed Workflow (Self-Validating System)

Phase 1: Adaptation (The Critical Control)

  • Step 1: Thaw cells into specific SILAC media (dialyzed FBS is mandatory to prevent light amino acid contamination).

  • Step 2: Passage cells for at least 5 doublings .[5]

  • Validation Check: Before proceeding, harvest a small aliquot, digest, and run MS.

    • Pass Criteria: >95% incorporation of heavy amino acids. If <95%, continue passaging. Do not proceed with incomplete labeling.

Phase 2: The Experiment

  • Step 3: Treat "Heavy" cells with Drug X and "Light" cells with Vehicle (or vice versa).

  • Step 4: Lyse cells using denaturing buffer (e.g., 8M Urea).

  • Step 5: Quantify protein concentration (BCA assay).

  • Step 6: Mix lysates 1:1 based on protein mass. Note: Mixing here minimizes downstream technical variance.

Phase 3: Processing & Analysis

  • Step 7: Digest with Trypsin (cleaves at C-term of Lys/Arg).

  • Step 8: LC-MS/MS Analysis.

  • Step 9: Bioinformatics (e.g., MaxQuant). Calculate Heavy/Light (H/L) ratios.

Visualization: SILAC Workflow

SILAC_Workflow cluster_0 Condition A (Control) cluster_1 Condition B (Drug) LightCells Cells + Light AA (12C-Lys/Arg) Adaptation Adaptation Phase (5 Doublings) LightCells->Adaptation HeavyCells Cells + Heavy AA (13C-Lys/Arg) HeavyCells->Adaptation Lysis Lysis & Quant Adaptation->Lysis Mixing 1:1 Mixing Lysis->Mixing Digestion Trypsin Digestion Mixing->Digestion MS LC-MS/MS Analysis Digestion->MS Data H/L Ratio Calculation MS->Data

Figure 2: The SILAC workflow ensures that technical variability (digestion efficiency, ionization suppression) affects both samples equally after the mixing step.

Part 3: Metabolic Flux Analysis (13C-MFA)

Static metabolite levels (pool size) do not indicate pathway activity. A high concentration of lactate could mean high production (glycolysis) or blocked consumption. Fluxomics measures the rate of flow using


C tracers.
The Tracer Choice
  • [U-

    
    C]Glucose:  Universally labeled. Good for global network analysis.
    
  • [1,2-

    
    C]Glucose:  Specific for distinguishing Glycolysis vs. Pentose Phosphate Pathway (PPP).
    
Operational Protocol

Step 1: Steady-State Labeling [6]

  • Culture cells in medium containing ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    C-Glucose.[6][7]
    
  • Maintain cells in exponential phase for at least 3 doublings to reach Isotopic Steady State (metabolite pools are fully turned over).

Step 2: Rapid Quenching (Crucial for Integrity)

  • Metabolism turns over in seconds.

  • Protocol: Rapidly wash cells with 37°C PBS, then immediately quench with -80°C 80% Methanol .

  • Why: Stops enzymatic activity instantly. Slow quenching leads to "leakage" and distorted flux data.

Step 3: Derivatization & GC-MS

  • Extract intracellular metabolites.

  • Derivatize (e.g., TBDMS) to make polar metabolites volatile for GC-MS.

  • Measure Mass Isotopomer Distributions (MIDs) .

Step 4: Computational Modeling

  • Use software (e.g., INCA, Metran) to fit the measured MIDs to a metabolic network model.

  • The software iteratively adjusts fluxes until the simulated isotope distribution matches the experimental MS data.

Data Presentation: Isotopomer Analysis
Mass IsotopomerDescriptionOrigin Example (Glycolysis)
M+0 UnlabeledPre-existing pool (dilution)
M+1 One

C atom
Recycling or CO2 fixation
M+2 Two

C atoms
Acetyl-CoA from [1,2-

C]Glucose
M+3 Three

C atoms
Pyruvate from [U-

C]Glucose

Part 4: Drug Metabolism (DMPK) Applications

Metabolite Identification via Mass Defect Filtering

Identifying drug metabolites in complex matrices (plasma/urine) is finding a needle in a haystack. Stable isotopes create a unique "beacon."

  • Technique: Synthesize a drug with a distinct isotope pattern (e.g., a mixture of

    
    Cl and 
    
    
    
    Cl, or a 1:1 mix of Drug-H and Drug-D).
  • Detection: In the MS spectrum, any drug-related metabolite will retain this specific "Twin Peak" doublet signature.

  • Algorithm: Software filters out all signals lacking this specific isotope doublet, instantly revealing the metabolites.

Part 5: Experimental Considerations & Troubleshooting

ParameterRecommendationRationale
Isotope Purity >99% enrichmentLower purity complicates deconvolution algorithms.
Back-Exchange Avoid protic solvents for DeuteriumDeuterium on N, O, or S atoms exchanges rapidly with solvent H. Use C-D bonds for stability.
Dialyzed Serum Mandatory for SILAC/MFAStandard FBS contains unlabeled amino acids/glucose that dilute the tracer.
Control Unlabeled SampleEssential to determine natural abundance baseline and instrument background.

References

  • Zamboni, N., et al. (2009).[6][7] "13C-based metabolic flux analysis." Nature Protocols, 4(6), 878–892.[7] [Link][7]

  • Ong, S. E., & Mann, M. (2006).[5] "A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC)." Nature Protocols, 1(6), 2650–2660.[5] [Link]

  • Gant, T. G. (2014). "Using deuterium in drug discovery: leaving the label in the drug." Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]

  • Antoniewicz, M. R. (2019). "A guide to 13C metabolic flux analysis for the cancer biologist." Experimental & Molecular Medicine, 51, 1-16. [Link]

Sources

Methodological & Application

Application Note: Synthesis of Adenosine-15N Labeled RNA for NMR Studies

Author: BenchChem Technical Support Team. Date: March 2026


N-Adenosine Labeling in RNA

Introduction & Strategic Overview

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for analyzing RNA dynamics in solution. However, RNA spectra suffer from severe signal overlap, particularly in the aromatic region where Adenosine H2/H8 and Guanosine H8 protons reside.

Incorporating


N-labeled Adenosine (

N-A) is a critical strategy for spectral simplification. It allows for:
  • Discrimination of Base Pairing: Distinguishing Watson-Crick (N1-mediated) from Hoogsteen (N7-mediated) interactions.

  • Dynamics Measurements: Relaxation studies (

    
    , 
    
    
    
    , hetNOE) on specific Adenosine residues.
  • H-Bond Detection: Direct observation of trans-hydrogen bond scalar couplings (

    
    ) across base pairs.
    

This guide details two distinct synthesis pathways: Enzymatic Synthesis (IVT) for residue-specific labeling of long RNAs, and Solid-Phase Synthesis for site-specific labeling of shorter oligonucleotides.

Strategic Selection Guide
FeatureEnzymatic Synthesis (IVT) Solid-Phase Synthesis
Labeling Pattern Residue-Specific (All Adenosines are

N)
Site-Specific (Only A at position

is

N)
RNA Length > 20 nt (No upper limit)< 60-70 nt (Yield drops significantly >50 nt)
Yield High (mg quantities easy)Lower (scales linearly with coupling efficiency)
Cost Moderate (

N-ATP is cheaper than phosphoramidites)
High (Custom

N-phosphoramidites are expensive)
Key Challenge 3'-end heterogeneity (

activity)
Incomplete deprotection / coupling failure

Decision Framework & Workflow

The following diagram outlines the decision logic for selecting the appropriate synthesis method based on experimental needs.

method_selection Start RNA Target Definition LengthCheck Length > 60 nt? Start->LengthCheck Specificity Need Single Site Resolution? LengthCheck->Specificity No MethodIVT Protocol A: Enzymatic Synthesis (Residue-Specific 15N-A) LengthCheck->MethodIVT Yes (Standard) Segmental Advanced: Segmental Labeling (Ligation of A + B) LengthCheck->Segmental Yes (High Res Needed) Specificity->MethodIVT No MethodSolid Protocol B: Solid-Phase Synthesis (Site-Specific 15N-A) Specificity->MethodSolid Yes

Figure 1: Decision tree for selecting between enzymatic and chemical synthesis based on RNA size and resolution requirements.

Protocol A: Enzymatic Synthesis (Residue-Specific)

This protocol uses T7 RNA Polymerase to incorporate


N-ATP while using unlabeled GTP, CTP, and UTP. This results in RNA where only adenosines are isotope-labeled, significantly reducing spectral crowding compared to uniform labeling.
Reagents Required[1][2][3][4][5]
  • Template: Double-stranded DNA (linearized plasmid or annealed oligos) containing the T7 promoter sequence (TAATACGACTCACTATA).

  • Enzyme: T7 RNA Polymerase (high concentration, e.g., 50 U/µL).

  • NTPs:

    • 
      N-ATP (100 mM stock, >98% enrichment).
      
    • Unlabeled GTP, CTP, UTP (100 mM stocks).[1]

    • Optional: GMP (monophosphate) for 5'-end homogeneity.

  • Buffer: 400 mM Tris-HCl (pH 8.0), 200 mM MgCl

    
    , 50 mM DTT, 20 mM Spermidine.
    
Step-by-Step Methodology
  • Template Design & Preparation

    • Ensure the first two nucleotides transcribed are Guanosines (GG...) to maximize T7 efficiency.

    • Expert Insight: If the sequence must start with Adenosine, use a hammerhead ribozyme construct to cleave the 5' end post-transcriptionally to generate the native 5'-A [1].

  • Optimization Reaction (10 µL Scale)

    • Mg

      
       concentration is the critical variable. Free Mg
      
      
      
      must equal total NTP concentration plus an excess (5–15 mM) for enzyme activity.
    • Set up 4 reactions with varying MgCl

      
       (e.g., 15, 20, 25, 30 mM) keeping NTPs constant (4 mM each).
      
    • Analyze on Urea-PAGE. Select the condition yielding the highest full-length band with minimal abortive transcripts.

  • Preparative Synthesis (5 mL Scale)

    • Combine:

      • Buffer (1x final)

      • NTP Mix: 4 mM

        
        N-ATP, 4 mM GTP/CTP/UTP.
        
      • Note: If 5'-heterogeneity is a concern, add 20 mM GMP to prime initiation [2].

      • Linearized Template: 50–100 nM final.

      • T7 RNA Polymerase: 0.05 mg/mL final.

      • Inorganic Pyrophosphatase (IPP): 5 U/mL (Prevents Mg

        
        -pyrophosphate precipitation).
        
    • Incubate at 37°C for 3–4 hours.

  • Purification

    • DNase Treatment: Add DNase I (10 U/mL) for 15 min at 37°C.

    • Denaturing PAGE: For RNAs < 50 nt, purify via 15-20% Polyacrylamide/8M Urea gel to resolve

      
       vs 
      
      
      
      products.
    • HPLC: For RNAs > 50 nt, use weak anion exchange (WAX) HPLC at 85°C to denature secondary structures during separation.

  • Desalting & Folding

    • Exchange buffer to NMR buffer (e.g., 10 mM Na-Phosphate, pH 6.5) using Centricon filters (3 kDa cutoff).

    • Anneal by heating to 90°C for 2 min and snap-cooling on ice (for hairpins) or slow cooling (for duplexes).

Protocol B: Solid-Phase Synthesis (Site-Specific)

For site-specific labeling (e.g., labeling A14 in a 30-mer), chemical synthesis is required. This utilizes


N-labeled phosphoramidites.[2][3]
Reagents Required[1][2][3][4][5]
  • 
    N-Adenosine Phosphoramidite:  Typically 2'-O-TBDMS or 2'-ACE protected.
    
    • Source: Commercial (e.g., Silantes, CIL) or in-house synthesis [3].

  • Solid Support: CPG (Controlled Pore Glass) loaded with the 3'-terminal nucleoside.[4]

  • Activator: 5-Benzylthio-1H-tetrazole (BTT) or ETT.

Critical Workflow: Deprotection

The most common failure mode in RNA synthesis is RNA degradation during deprotection.

  • Coupling Cycle

    • Use the labeled phosphoramidite at the specific position in the sequence file.

    • Expert Insight: Increase coupling time (from 6 min to 10-12 min) for the modified phosphoramidite to ensure high efficiency, as these reagents are expensive and often sterically hindered.

  • Cleavage & Base Deprotection

    • Reagent: AMA (1:1 mixture of Ammonium hydroxide and Methylamine).

    • Condition: 65°C for 10 minutes.

    • Action: This cleaves the RNA from the CPG and removes exocyclic amine protection (benzoyl/isobutyryl).

  • 2'-O-Desilylation (The Danger Zone)

    • Reagent: TEA·3HF (Triethylamine trihydrofluoride) or DMSO/TEA·3HF.

    • Protocol:

      • Lyophilize the AMA-treated sample to dryness.

      • Resuspend in 100 µL DMSO.

      • Add 125 µL TEA·3HF.

      • Incubate at 65°C for 2.5 hours.

    • Quenching: Precipitate with Isopropanol or Butanol. Do not dilute directly into water, as the pH drop can cause acid-catalyzed degradation.

Quality Control & NMR Validation

Before proceeding to complex 3D experiments, validate the incorporation of the label.

1D Proton NMR

Check the imino region (10–15 ppm). Sharp peaks indicate a folded structure. Broad peaks suggest exchange or aggregation.

- N HSQC Parameters

Run a sensitivity-enhanced


-

N HSQC.
NucleusCarrier (ppm)Spectral Width (ppm)Expected Shifts (ppm)

N
150200N1 (Base paired): ~220–225 N3: ~210–220 N7: ~230–240 Amino (N6): ~80–90

H
4.7 (Water)16H2: 7.0–8.5 H8: 7.5–8.5 Amino (H6): 6.0–9.0

Validation Logic:

  • N1 vs N7: N1 is the primary donor for Watson-Crick pairs. If you see a shift in N1 upon adding a binding partner, it confirms WC pairing.

  • H2-N1/N3 Correlation: The H2 proton has long-range couplings to both N1 and N3. This unique correlation pattern confirms the assignment of Adenosine residues [4].

Troubleshooting Guide

ProblemProbable CauseCorrective Action
Low Yield (IVT) Mg

imbalance or Spermidine precipitation.
Re-titrate Mg

. Ensure reagents are at RT before mixing to prevent DNA precipitation by Spermidine.
N+1 / N+2 Bands T7 non-templated addition.Purify via HPLC. Use ribozyme-cleavage strategies for strict 3'-ends.
RNA Degradation (Solid Phase) RNase contamination or incomplete fluoride removal.Use DEPC-treated water. Ensure thorough desalting after TEA·3HF treatment.
Missing

N Signal
Exchange broadening.The proton attached to

N is exchanging with water too fast. Lower pH to 6.0 or lower temperature to 5–10°C.

References

  • Duss, O., et al. (2010). "Preparation of large RNAs for NMR studies." Methods in Molecular Biology. Link

  • Milligan, J. F., et al. (1987). "Oligoribonucleotide synthesis using T7 RNA polymerase and synthetic DNA templates." Nucleic Acids Research.[5] Link

  • Wenter, P., et al. (2006). "Synthesis of 15N-labeled ribonucleoside phosphoramidites for the preparation of site-specifically labeled RNA." Journal of the American Chemical Society. Link

  • Fürtig, B., et al. (2003). "NMR spectroscopy of RNA." ChemBioChem. Link

  • Silantes GmbH. "Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA." Application Note. Link

Sources

Application Note: A Protocol for the Site-Specific Incorporation of ¹⁵N-Labeled Adenosine into Synthetic Oligonucleotides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The site-specific incorporation of stable isotopes, such as Nitrogen-15 (¹⁵N), into oligonucleotides is a powerful technique for high-resolution structural and dynamic studies by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This application note provides a comprehensive, field-proven protocol for labeling oligonucleotides with ¹⁵N at a specific adenosine residue. We detail the synthesis of the requisite ¹⁵N-adenosine phosphoramidite, its incorporation via automated solid-phase synthesis, and the subsequent purification and characterization of the final product. This guide is intended for researchers in biochemistry, structural biology, and drug development who seek to leverage isotope labeling for in-depth analysis of nucleic acid structure, function, and interactions.

Introduction: The Rationale for Site-Specific Isotope Labeling

Oligonucleotides are central to both biological regulation and therapeutic intervention.[] Understanding their three-dimensional structure, conformational dynamics, and interactions with ligands (proteins, drugs, or other nucleic acids) is paramount. While NMR spectroscopy is a premier tool for such investigations, the spectral complexity of unlabeled oligonucleotides, which arises from the limited chemical shift dispersion of the four canonical nucleotides, often impedes detailed analysis.[2]

Stable isotope labeling provides a crucial solution to this challenge.[3] By replacing naturally abundant ¹⁴N with ¹⁵N at a specific nucleotide, researchers can create a unique NMR-active probe. This site-specific label dramatically simplifies complex spectra and enables a host of powerful isotope-edited or filtered NMR experiments, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC).[4][5][6] These experiments allow for the unambiguous assignment of signals originating from the labeled site and the precise characterization of its local environment and dynamics.[5][7] This approach is invaluable for studying DNA-ligand interactions, where amino protons in the major or minor grooves are often directly involved in binding.[4][8]

This protocol focuses on adenosine, a frequent participant in critical biological recognition events, including non-canonical base pairing in RNA and protein-DNA binding.[9] We present a workflow that begins with the synthesis of the ¹⁵N-labeled phosphoramidite building block and culminates in a highly pure, verified oligonucleotide ready for biophysical analysis.

Part 1: Synthesis of the ¹⁵N-Adenosine Phosphoramidite Building Block

The cornerstone of this entire process is the availability of a high-quality, isotopically labeled phosphoramidite monomer. While these can be commercially sourced, understanding their synthesis is critical for troubleshooting and custom applications. The process involves two main stages: the synthesis of the ¹⁵N-labeled nucleoside and its subsequent conversion to a phosphoramidite.

1.1. Synthesis of [6-¹⁵NH₂]-2'-deoxyadenosine

The most efficient methods introduce the isotope at a late stage to maximize atom economy. The "convertible nucleoside" approach is one such powerful strategy.[10] Alternatively, a direct displacement reaction on a suitable precursor can be employed. A common route involves the synthesis of a purine derivative that can be readily aminated using ¹⁵N-labeled ammonia.[11]

A simplified representation of a synthetic strategy involves:

  • Preparation of a Precursor: Starting with a commercially available, protected 2'-deoxyinosine or a 6-chloropurine deoxynucleoside.

  • Introduction of the ¹⁵N Label: The exocyclic amino group is introduced by reacting the precursor with a source of ¹⁵N-ammonia (e.g., ¹⁵NH₄Cl).[10][11] This reaction displaces a leaving group at the C6 position of the purine ring to form the desired [6-¹⁵NH₂]-2'-deoxyadenosine.

1.2. Conversion to a Phosphoramidite Monomer

Once the labeled nucleoside is obtained and purified, it must be chemically modified for use in automated solid-phase synthesis. This involves protecting reactive groups and adding the phosphoramidite moiety at the 3'-hydroxyl position.[12]

  • 5'-Hydroxyl Protection: The 5'-hydroxyl group is protected with a 4,4'-dimethoxytrityl (DMT) group. This acid-labile group serves two purposes: it prevents the 5'-hydroxyl from participating in unwanted side reactions during the synthesis cycle and provides a hydrophobic handle for purification.[12][13]

  • Exocyclic Amine Protection: The newly introduced ¹⁵N-labeled exocyclic amino group is protected, typically with a benzoyl (Bz) group, to prevent side reactions during phosphoramidite activation and coupling.

  • 3'-Phosphitylation: The final step is the reaction of the 3'-hydroxyl group with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to install the reactive phosphoramidite group.[12] The resulting molecule is the final, ready-to-use building block for solid-phase synthesis.

N15_dA [6-15NH2]-2'-deoxyadenosine DMT_Protected 5'-O-DMT Protected N15_dA->DMT_Protected 1. DMT-Cl, Pyridine Fully_Protected 5'-O-DMT, N6-Bz Protected DMT_Protected->Fully_Protected 2. Benzoyl Chloride Phosphoramidite Final 15N-Adenosine Phosphoramidite Fully_Protected->Phosphoramidite 3. 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite, DIPEA

Caption: Synthesis of the ¹⁵N-Adenosine Phosphoramidite Monomer.

Part 2: Automated Solid-Phase Oligonucleotide Synthesis

The site-specific incorporation of the ¹⁵N-adenosine phosphoramidite is achieved using a standard automated DNA/RNA synthesizer. The synthesis proceeds in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG).[12][14] The process is a cycle of four chemical reactions, repeated for each nucleotide added to the chain.

cluster_0 Oligonucleotide Synthesis Cycle Detritylation Step 1: Detritylation (Remove 5'-DMT group) Coupling Step 2: Coupling (Add 15N-A Phosphoramidite) Detritylation->Coupling Exposes 5'-OH Capping Step 3: Capping (Block unreacted chains) Coupling->Capping Forms new bond Oxidation Step 4: Oxidation (Stabilize phosphate linkage) Capping->Oxidation Prevents failures Oxidation->Detritylation Ready for next cycle Start Solid Support with First Nucleoside Start->Detritylation

Caption: The four-step phosphoramidite cycle for solid-phase synthesis.

The Synthesis Cycle Steps:

  • Detritylation: The cycle begins with the removal of the 5'-DMT protecting group from the nucleotide bound to the solid support. This is achieved using a mild acid, such as trichloroacetic acid (TCA) in dichloromethane, which exposes a free 5'-hydroxyl group for the next reaction.[14]

  • Coupling: The ¹⁵N-labeled adenosine phosphoramidite is activated by a weak acid, such as tetrazole or a derivative, and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester bond. This step is performed under anhydrous conditions to ensure high coupling efficiency.[12]

  • Capping: To prevent the accumulation of shorter "failure sequences," any unreacted 5'-hydroxyl groups are permanently blocked. This is typically done by acetylation using acetic anhydride and N-methylimidazole.[14]

  • Oxidation: The newly formed phosphite triester linkage is unstable and must be oxidized to a more stable phosphotriester. This is accomplished using a solution of iodine in a water/pyridine/tetrahydrofuran mixture. This step completes the addition of one nucleotide.[12]

The cycle is repeated until the desired oligonucleotide sequence is fully assembled.

Part 3: Cleavage, Deprotection, and Purification

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.

3.1. Cleavage and Deprotection The solid support is treated with a concentrated base, typically aqueous ammonium hydroxide, at an elevated temperature (e.g., 55°C for 8-12 hours). This single treatment accomplishes three things:

  • Cleaves the ester linkage holding the oligonucleotide to the CPG support.

  • Removes the cyanoethyl protecting groups from the phosphate backbone.

  • Removes the protecting groups (e.g., benzoyl) from the nucleobases.

3.2. Purification by Reversed-Phase HPLC The crude, deprotected oligonucleotide solution contains the full-length product along with failure sequences and by-products from the chemical synthesis. High-performance liquid chromatography (HPLC) is the most effective method for purification.[13] Reversed-phase (RP) HPLC, which separates molecules based on hydrophobicity, is particularly well-suited for this task.[13][15]

A highly effective strategy is "trityl-on" purification. In this method, the final 5'-DMT group is intentionally left on the oligonucleotide after synthesis. This large, hydrophobic DMT group causes the full-length product to be retained much more strongly on the RP-HPLC column than the "trityl-off" failure sequences, leading to excellent separation.[13] After the purified DMT-on oligonucleotide is collected, the DMT group is removed with a mild acid (e.g., 80% acetic acid).

Table 1: Example Protocol for RP-HPLC Purification of a 20-mer Oligonucleotide

ParameterConditionRationale & Notes
HPLC System Standard analytical or semi-preparative HPLCEnsure system is clean and dedicated to oligonucleotide use to avoid cross-contamination.
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µmC18 is a robust stationary phase for oligonucleotides.[16]
Mobile Phase A 0.1 M Triethylammonium Acetate (TEAA), pH 7.0TEAA acts as an ion-pairing reagent, neutralizing the negative charge on the phosphate backbone and enabling retention on the C18 column.[16]
Mobile Phase B 100% AcetonitrileThe organic solvent used to elute the oligonucleotide from the column.
Flow Rate 1.0 mL/minA standard flow rate for an analytical scale column.
Column Temp. 60 °CElevated temperatures help to denature any secondary structures in the oligonucleotide, resulting in sharper peaks and better resolution.[17]
Gradient 5% to 40% B over 30 minutesA shallow gradient is crucial for separating the full-length product from closely eluting failure sequences.
Detection UV at 260 nmNucleic acids have a strong absorbance maximum at approximately 260 nm.

Part 4: Quality Control and Characterization

Rigorous quality control is essential to confirm the identity and purity of the final product.

4.1. Mass Spectrometry for Identity Confirmation Mass spectrometry is the definitive technique for confirming the successful incorporation of the ¹⁵N label.[18][19] Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used.[18] The incorporation of a single ¹⁵N atom in place of a ¹⁴N atom results in a mass increase of approximately 1 Dalton. For an adenosine labeled at the N6 amino group, the mass of the final oligonucleotide should increase by exactly one mass unit compared to its unlabeled counterpart.

Table 2: Mass Spectrometry Analysis of a Test Oligonucleotide Sequence: 5'- GCT AGC TCG -3' (A = ¹⁵N-labeled Adenosine)

SpeciesTheoretical Mass (Da)Observed Mass (Da)Mass Difference
Unlabeled Oligo2755.82755.9N/A
¹⁵N-Labeled Oligo 2756.8 2756.9 +1.0

This predictable mass shift provides unambiguous evidence of successful incorporation.[20]

4.2. NMR Spectroscopy for Final Verification As the primary application for these molecules, NMR itself serves as the ultimate quality control check. A ¹H-¹⁵N HSQC spectrum is recorded on the purified sample. The appearance of a single cross-peak in the expected region of the spectrum confirms the presence and electronic integrity of the site-specific ¹⁵N label.[5] This experiment provides the starting point for all subsequent detailed structural and dynamic studies.

Conclusion and Outlook

The protocol described herein provides a robust and verifiable pathway for the site-specific incorporation of ¹⁵N-labeled adenosine into synthetic oligonucleotides. By combining precise chemical synthesis of the phosphoramidite building block with standard automated solid-phase synthesis and rigorous purification, researchers can generate high-quality labeled molecules. These custom-designed oligonucleotides are invaluable tools for dissecting the complexities of nucleic acid biology, paving the way for a deeper understanding of gene regulation and providing a powerful platform for the rational design of novel nucleic acid-based therapeutics.[]

References

  • Hoogsteen face-labeled adenosine phosphoramidite for solid-phase RNA synthesis. (2017). Monatsh Chem. [Link]

  • Kupferschmitt, G., et al. (n.d.). 15N labeling of oligodeoxynucleotides for NMR studies of DNA-ligand interactions. Nucleic Acids Research. [Link]

  • Kupferschmitt, G.K., et al. (n.d.). 15 N labeling of oligodeoxynucleotides for NMR studies of DNA-ligand interactions. Scilit. [Link]

  • Ramesh, V., et al. (n.d.). Site-specific 15N-labelling of oligonucleotides for NMR. CORE. [Link]

  • The “Speedy” Synthesis of Atom-Specific 15N Imino/Amido-Labeled RNA. (2015). Angewandte Chemie. [Link]

  • RP-HPLC method for the Purification of Labeled Synthetic Oligonucleotides Using XTerra® MS C18 Columns. (n.d.). Waters. [Link]

  • Preparation and Characterization of a Uniformly 2H/15N-Labeled RNA Oligonucleotide for NMR Studies. (n.d.). Nucleic Acids Research, Oxford Academic. [Link]

  • Ramesh, V., et al. (1995). Site-specific 15N-labelling of oligonucleotides for NMR: the trp operator and its interaction with the trp repressor. FEBS Letters. [Link]

  • Bio-synthesis of 15N-Labeled G-Quadruplexes to Investigate the Structure and Interactions in the Cell Lysate using Nuclear Magnetic Resonance. (2023). ChemRxiv. [Link]

  • RP-HPLC Purification of Oligonucleotides. (n.d.). University of Southampton. [Link]

  • Novel Convenient Approach to the Solid-Phase Synthesis of Oligonucleotide Conjugates. (2019). Molecules. [Link]

  • A simple method for N-15 labelling of exocyclic amino groups in synthetic oligodeoxynucleotides. (n.d.). Nucleic Acids Research, Oxford Academic. [Link]

  • Syntheses of Specifically 15 N‐Labeled Adenosine and Guanosine. (2022). ResearchGate. [Link]

  • Analysis & Purification of Therapeutic Oligonucleotides. (n.d.). Agilent. [Link]

  • Solid-phase oligonucleotide synthesis. (n.d.). ATDBio. [Link]

  • Fera, B.F., et al. (n.d.). Preparation of15N Labeled Nucleosides and Large Scale Synthesis of Labeled Oligonucleotides with a New Type DNA-Synthesizer. Scilit. [Link]

  • Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine. (2022). Current Protocols. [Link]

  • Solid-phase synthesis of modified oligonucleotides. (n.d.). CORE. [Link]

  • Solid-Phase Oligonucleotide Synthesis. (n.d.). Danaher Life Sciences. [Link]

  • Mass Spectrometry for Oligonucleotide Characterization. (n.d.). BioPharmaSpec. [Link]

  • An Overview of Radiolabeling Oligonucleotides. (n.d.). Moravek. [Link]

  • Purely enzymatic incorporation of an isotope-labeled adenine into RNA for the study of conformational dynamics by NMR. (2022). bioRxiv. [Link]

  • Purification and characterisation of oligonucleotides. (n.d.). ATDBio. [Link]

  • Quantification of Oligonucleotides Using Tandem Mass Spectrometry with Isobaric Internal Standards. (2023). MDPI. [Link]

Sources

using Adenosine-15N as an internal standard for mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Quantification of Plasma Adenosine using Adenosine-15N Internal Standard

Executive Summary

This guide details a robust LC-MS/MS protocol for the absolute quantification of Adenosine in human plasma.[1] Unlike traditional methods utilizing deuterated standards (e.g., Adenosine-d2), this protocol employs Adenosine-15N5 (uniformly labeled nitrogen) as the Internal Standard (IS).

Why 15N? Deuterated standards frequently exhibit a "chromatographic isotope effect," eluting slightly earlier than the native analyte in Reverse Phase LC. This separation subjects the standard and analyte to different matrix suppression zones, compromising quantification accuracy.[2] Adenosine-15N5 is chemically identical in hydrophobicity to endogenous adenosine, ensuring perfect co-elution and precise correction for matrix effects.

Biological & Analytical Challenges

Adenosine is a potent signaling nucleoside with a half-life of


 seconds in whole blood. It is rapidly metabolized by:
  • Adenosine Deaminase (ADA): Converts Adenosine

    
     Inosine.
    
  • Equilibrative Nucleoside Transporters (ENTs): Facilitate rapid cellular uptake by Red Blood Cells (RBCs).

Critical Requirement: Accurate quantification requires a "STOP Solution" introduced at the moment of blood draw to freeze metabolic activity.

Materials & Reagents

Standards
  • Analyte: Adenosine (Sigma-Aldrich/Merck).

  • Internal Standard: Adenosine-15N5 (U-15N5, 98%+ purity).[3][4]

    • Source: Cambridge Isotope Laboratories or equivalent.

    • Mass Shift: +5 Da (All 5 nitrogens in the adenine base are labeled).

The "STOP" Solution (Critical)

Prepare fresh weekly. Store at 4°C.

  • Solvent: 0.9% Saline (NaCl).

  • Inhibitors:

    • Dipyridamole (100 µM): Blocks ENT1/ENT2 transporters (prevents cellular uptake).

    • Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) (5 µM): Potent ADA inhibitor.

    • Heparin: Anticoagulant.

Experimental Protocol

Sample Collection Workflow

Standard EDTA tubes are insufficient for Adenosine preservation.

  • Preparation: Pre-fill a syringe with 2.0 mL of STOP Solution .

  • Draw: Draw 3.0 mL of venous blood directly into the syringe containing the STOP solution (Total Vol = 5.0 mL).

  • Mix: Invert immediately 5 times.

  • Process: Transfer to a tube and centrifuge immediately at

    
     for 10 min at 4°C.
    
  • Harvest: Collect the diluted plasma supernatant. (Note dilution factor: 3 parts blood / 5 parts total).

Internal Standard Spiking & Extraction
  • IS Working Solution: Prepare Adenosine-15N5 at 500 ng/mL in methanol.

  • Precipitation:

    • Aliquot 100 µL of Plasma (from step 4.1).

    • Add 300 µL of Ice-Cold Methanol containing the IS (Adenosine-15N5).

    • Note: The high organic content precipitates proteins and further halts any residual enzymatic activity.

  • Vortex/Spin: Vortex for 30s; Centrifuge at

    
     for 10 min.
    
  • Reconstitution: Evaporate supernatant under Nitrogen; reconstitute in 100 µL of Mobile Phase A.

LC-MS/MS Conditions

System: Agilent 1290 Infinity II coupled to Sciex Triple Quad 6500+ (or equivalent). Column: Waters Acquity HSS T3 C18 (2.1 x 100 mm, 1.8 µm). Rationale: HSS T3 is designed to retain polar molecules like nucleosides in high aqueous conditions better than standard C18.

Mobile Phase:

  • A: 5 mM Ammonium Acetate in Water (pH 6.0).

  • B: Acetonitrile (LC-MS Grade).

Gradient:

Time (min) % B Flow (mL/min)
0.0 2 0.3
1.0 2 0.3
4.0 20 0.3
4.1 95 0.4
5.5 95 0.4
5.6 2 0.3

| 8.0 | 2 | 0.3 |

MS Parameters (MRM Transitions)

Ionization: ESI Positive Mode (+)

CompoundPrecursor (m/z)Product (m/z)Dwell (ms)CE (V)Mechanism
Adenosine 268.1136.15025Loss of Ribose (-132)
Adenosine-15N5 (IS) 273.1141.15025Loss of Ribose (-132)

Note on Fragmentation: The Ribose sugar (


) contains no nitrogen. Therefore, the neutral loss of ribose (132 Da) is identical for both forms. The charge remains on the Adenine base, which carries the 15N labels.
  • Adenine (unlabeled) = 135 Da (

    
    ).
    
  • Adenine-15N5 = 140 Da (

    
    ).
    

Visualizing the Mechanism

Figure 1: Fragmentation Pathway of Adenosine-15N5

This diagram illustrates why the specific MRM transition 273.1


 141.1 is selected.

AdenosineFragmentation Precursor Adenosine-15N5 (Precursor Ion) m/z 273.1 Transition Collision Cell (CID Energy) Precursor->Transition ESI+ Product Adenine-15N5 Base (Product Ion) m/z 141.1 Transition->Product Glycosidic Bond Break NeutralLoss Ribose Sugar (Neutral Loss) 132 Da Transition->NeutralLoss lost

Caption: Fragmentation of Adenosine-15N5. The 15N label resides on the Adenine base. Upon Collision Induced Dissociation (CID), the glycosidic bond breaks, releasing the neutral Ribose moiety. The charge is retained on the 15N-labeled base.

Figure 2: The "STOP" Solution Workflow

The critical path to preventing Adenosine degradation (ADA activity) and uptake (ENT activity).

StopSolutionWorkflow Vein Venous Blood (Active ADA & ENT) Syringe Syringe pre-filled with STOP Solution (Dipyridamole + EHNA) Vein->Syringe Direct Draw Mix Immediate Inversion (5x) < 5 seconds Syringe->Mix Inhibits Uptake Centrifuge Centrifuge (4°C) Remove RBCs Mix->Centrifuge Stabilized Matrix Extraction Protein Precipitation + Adenosine-15N5 IS Centrifuge->Extraction Plasma Analysis LC-MS/MS Analysis Extraction->Analysis

Caption: Integrated sample collection workflow. The STOP solution must be present in the syringe prior to blood draw to prevent the <10s half-life degradation of Adenosine.

Validation & Quality Control

Linearity and LLOQ
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Curve Fitting: Linear regression (

    
     weighting).
    
  • Acceptance:

    
    .
    
Matrix Effect Assessment

Because 15N isotopes do not shift retention time, the Matrix Factor (MF) for the analyte and IS should be identical. Calculate MF as follows:



  • Target: The IS-Normalized MF should be 1.0 ± 0.15 . If this value deviates, it indicates the IS is not compensating correctly (unlikely with 15N, common with Deuterium).

References

  • Van Dycke, A., et al. (2010).[5] "Quantitative analysis of adenosine using liquid chromatography/atmospheric pressure chemical ionization-tandem mass spectrometry." Journal of Chromatography B.

  • Kallis, L., et al. (2018). "Accurate measurement of endogenous adenosine in human blood." PLOS ONE. (Describes the STOP solution validation).

  • Cambridge Isotope Laboratories. "Adenosine (U-15N5, 98%) Product Specification."

  • BenchChem. "Navigating the Isotope Effect: Retention Time Shifts of Deuterated Compounds." (Explanation of why 15N is superior to Deuterium).

  • Chen, Z., et al. (2019).[6] "Evaluation of Plasma Adenosine as a Marker of Cardiovascular Risk." Journal of the American Heart Association.

Sources

Site-Specific Labeling of RNA with Adenosine-15N: Advanced Protocols for NMR and Structural Biology

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Techniques for Site-Specific Labeling of RNA with Adenosine-15N Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, Structural Biologists

Abstract The structural elucidation of large RNA molecules (>50 nt) by NMR spectroscopy is frequently impeded by spectral crowding. While uniform isotope labeling (


C/

N) is standard, it results in severe resonance overlap, particularly in the aromatic region where Adenosine H2/H8 and Guanosine H8 signals congregate. Site-specific labeling of Adenosine with

N offers a surgical solution, allowing researchers to isolate specific residues involved in ligand binding, catalysis, or conformational switching. This guide details three field-proven methodologies for incorporating

N-Adenosine at precise loci: Solid-Phase Chemical Synthesis, Segmental Isotope Labeling via Splinted Ligation, and Position-selective Labeling of RNA (PLOR).

Introduction: The Strategic Necessity of Site-Specific Labeling

In RNA structural biology, the "Assignment Problem" scales exponentially with nucleotide length. A 60-mer RNA contains ~60 Adenosines and Guanosines, creating a dense cluster of cross-peaks in 2D


 HSQC spectra.

Why Adenosine-15N? Adenosine residues are statistically overrepresented in single-stranded loops, internal bulges, and molecular recognition motifs (e.g., A-minor motifs). By labeling a single Adenosine with


N (specifically at N1, N3, N7, or the N6 amino group), researchers can:
  • Simplify Spectra: Reduce hundreds of peaks to a single diagnostic signal.

  • Probe Dynamics: Measure relaxation rates (

    
    ) for specific sites without interference.
    
  • Map Interfaces: Monitor chemical shift perturbations (CSP) upon protein or ligand binding at the atomic level.

Method A: Solid-Phase Chemical Synthesis (Phosphoramidite Cycling)

Best For: Short RNAs (< 50 nt) or generating labeled fragments for ligation.[1]

Mechanistic Insight

Chemical synthesis is the most robust method for placing a


N label at any position. It relies on the step-wise addition of nucleoside phosphoramidites to a solid support. For site-specific labeling, a standard unlabeled synthesis cycle is interrupted at the target position to manually or automatically inject a 

N-labeled Adenosine phosphoramidite.

Critical Reagent:


N-Adenosine Phosphoramidite (e.g., 

-Adenosine or

-Adenosine). These must be 2'-O-protected (typically TBDMS or TOM) and 5'-DMT protected.
Protocol: Automated Synthesis with Manual Intervention
StepPhaseActionCritical Parameter / Note
1 Preparation Dissolve

N-Adenosine phosphoramidite in anhydrous acetonitrile (0.1 M).
Ensure water content < 30 ppm to prevent coupling failure.
2 Elongation (Unlabeled) Initiate standard RNA synthesis cycle (DMT-off

Coupling

Capping

Oxidation).
Use standard unlabeled A, C, G, U phosphoramidites.
3 Interruption Pause synthesizer before the coupling step of the target residue.Ensure the column is in the "DMT-off" state (free 5'-OH).
4 Specific Coupling Inject

N-Adenosine solution manually or via a spare port.
Extended Coupling Time: Increase to 10–15 mins to maximize yield of the expensive isotope.
5 Resumption Resume automated synthesis for remaining sequence.Proceed with oxidation immediately after the specific coupling.
6 Deprotection Cleave from support (NH

OH/EtOH) and remove 2'-protecting groups (TEA

3HF).
Avoid harsh conditions that might degrade the RNA.

Validation:

  • Mass Spectrometry (ESI-MS): Confirm total mass shift (+1 Da per

    
    N atom).
    
  • Yield: Typically 20–50% depending on length.

Method B: Segmental Isotope Labeling via Splinted Ligation

Best For: Long RNAs (> 60 nt) where chemical synthesis fails or becomes prohibitively expensive.

Mechanistic Insight

This approach divides the RNA into two fragments: a "Donor" (containing the


N-label) and an "Acceptor" (unlabeled).[1] T4 RNA Ligase 2 (T4 Rnl2) seals the nick between these fragments when they are hybridized to a complementary DNA splint. Unlike T4 RNA Ligase 1, T4 Rnl2 is highly specific for nicks in double-stranded substrates, minimizing side reactions like circularization.
Workflow Diagram

SplintedLigation cluster_inputs Input Generation Frag1 5'-Fragment (Unlabeled Transcript) Hybridization Annealing Step (90°C -> 25°C) Forms Nicked dsRNA:DNA Hybrid Frag1->Hybridization Frag2 3'-Fragment (Chemically Synthesized with 15N-Adenosine) Frag2->Hybridization Splint DNA Splint (Complementary to junction) Splint->Hybridization Ligation Ligation Reaction T4 RNA Ligase 2 (Seals 3'-OH and 5'-P) Hybridization->Ligation + ATP, Mg2+ Purification Purification (DNase digestion + PAGE) Ligation->Purification FinalProduct Final Site-Labeled RNA Purification->FinalProduct

Figure 1: Workflow for Segmental Isotope Labeling using T4 RNA Ligase 2. The


N-labeled fragment (red) is ligated to the unlabeled transcript (grey) via a DNA splint.
Protocol: Splinted Ligation with T4 Rnl2

Reagents:

  • 5'-Fragment (Acceptor): Must have free 3'-OH.

  • 3'-Fragment (Donor): Must have 5'-Monophosphate (5'-P). Note: Chemically synthesized RNAs usually have 5'-OH and must be phosphorylated using T4 Polynucleotide Kinase (PNK) and ATP prior to ligation.

  • DNA Splint: Complementary to ~20 nt on either side of the ligation junction.

StepActionConditions
1. Phosphorylation If 3'-fragment is synthetic: Treat with T4 PNK + ATP.37°C, 30 min. Purify via phenol-chloroform.
2. Annealing Mix 5'-RNA, 3'-RNA, and DNA Splint in 1:1:1.2 molar ratio.Heat to 90°C (3 min), cool slowly to 25°C (1°C/min).
3. Ligation Add T4 Rnl2 buffer (50 mM Tris-HCl, 2 mM MgCl

, 1 mM DTT, 400

M ATP). Add T4 Rnl2 enzyme.[2]
Incubate at 37°C for 2–4 hours.
4. DNA Removal Add DNase I (RNase-free) to digest the splint.37°C, 15 min.
5. Purification Run denaturing Urea-PAGE. Excise the full-length band.Electroelution or crush-and-soak.

Method C: Position-selective Labeling of RNA (PLOR)

Best For: Internal labeling of medium-to-long RNAs without ligation scars; requires no synthetic phosphoramidites (uses


N-NTPs).
Mechanistic Insight

PLOR (also known as pause-restart transcription) utilizes T7 RNA Polymerase immobilized on solid beads.[3] By withholding specific Nucleoside Triphosphates (NTPs) from the reaction mix, the polymerase is forced to pause at precise locations.[3] During the pause, the beads are washed, and the specific isotope-labeled NTP (e.g.,


N-ATP) is added. After incorporation, the labeled NTP is washed away, and the full mix of unlabeled NTPs is restored to complete elongation.
PLOR Cycle Diagram

PLOR_Process cluster_solidphase Solid-Phase Reactor Immobilize Immobilize DNA Template (Biotinylated) on Streptavidin Beads Initiate Initiation Add T7 RNAP + Subset of NTPs (Pause at Pos X-1) Immobilize->Initiate Wash1 Wash Beads (Remove Unlabeled NTPs) Initiate->Wash1 Polymerase Paused LabelStep Labeling Step Add 15N-ATP only (Incorporation at Pos X) Wash1->LabelStep Wash2 Wash Beads (Remove 15N-ATP) LabelStep->Wash2 Label Incorporated Elongate Elongation Add all NTPs (Complete Transcript) Wash2->Elongate

Figure 2: The PLOR "Pause-Restart" Cycle. T7 RNA Polymerase is walked along the template by controlling NTP availability, allowing single-site isotope incorporation.

Protocol: PLOR for Adenosine-15N

Prerequisites:

  • Template: Biotinylated DNA template (promoter + sequence).

  • Design: The sequence must allow a "stall" before the target Adenosine. (e.g., if target is A20, and sequence 1-19 contains no U, you can initiate with ATP, GTP, CTP only, pausing at U). Note: If natural sequence doesn't allow this, "walking" strategies with multiple pauses are required.

StepActionDetails
1. Immobilization Bind Biotin-DNA to Streptavidin-Agarose beads.15 min, RT. Wash 3x with Transcription Buffer.
2. Initiation (Pause) Add T7 RNAP + NTP mix lacking the nucleotide required after the pause site.Incubate 37°C, 15 min. The complex stalls.
3. Wash Filter beads and wash 5x with buffer.Critical to remove all unlabeled NTPs.
4. Labeling Add

N-ATP (and other necessary NTPs for that specific step).
Allow incorporation (10 min).
5. Wash Filter beads and wash 5x.[4]Removes expensive excess

N-ATP.
6. Chase Add full mix of unlabeled NTPs (A, C, G, U).Run to completion (1–2 hours).
7. Cleavage Treat with DNase I to release RNA from beads.Purify via PAGE.

Comparative Summary

FeatureChemical SynthesisSplinted LigationPLOR (Enzymatic)
RNA Length < 50–60 ntUnlimited (via multiple fragments)< 100–150 nt (Processivity limits)
Label Source Phosphoramidites (Expensive)Synthetic or IVT fragmentsNTPs (Cheaper than amidites)
Yield High (mg scale)Moderate (requires optimization)Lower (transcription on beads)
Precision 100% Atom-specificSegment-specific (unless segment is synthetic)Site-specific
Scarring NoneNone (if optimized)None

References

  • Duss, O., et al. (2010). "Preparation of large RNA-protein complexes for structural biology." Methods in Enzymology. Link

  • Liu, Y., et al. (2018). "PLOR: Position-selective labeling of RNA for NMR and structural studies." Methods. Link

  • Pitsch, S., et al. (2017). "The synthesis of 15N(7)-Hoogsteen face-labeled adenosine phosphoramidite for solid-phase RNA synthesis." Monatshefte für Chemie. Link

  • Kurscheidt, F., et al. (2022). "Purely enzymatic incorporation of an isotope-labeled adenine into RNA for the study of conformational dynamics by NMR." bioRxiv. Link

  • Moore, M.J., & Sharp, P.A. (1992). "Site-specific modification of pre-mRNA: the 2'-hydroxyl groups at the splice sites." Science. Link

Sources

Quantitative Analysis of Adenosine in Biological Matrices Using ¹⁵N-Labeling and LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Application Note and Protocol

Authored by: Senior Application Scientist

Introduction: The Dual Role of Adenosine in Health and Disease

Adenosine is a ubiquitous purine nucleoside that plays a fundamental role in cellular metabolism as a building block for nucleic acids.[1] Beyond this, it acts as a critical signaling molecule, orchestrating a wide array of physiological and pathological processes by activating four G protein-coupled receptors: A₁, A₂ₐ, A₂ₑ, and A₃.[2][3] Under normal physiological conditions, extracellular adenosine levels are tightly regulated in the nanomolar range.[1] However, in response to cellular stress, such as hypoxia or inflammation, extracellular concentrations can rapidly increase.[1][4] This elevation in adenosine signaling can be a double-edged sword. In acute settings, it is largely protective, mediating anti-inflammatory responses and promoting tissue adaptation to injury.[4][5] Conversely, chronically elevated adenosine levels can contribute to the progression of diseases by promoting fibrosis and other detrimental cellular processes.[4]

Given its significant and varied roles, the accurate quantification of adenosine in biological matrices is paramount for researchers in cellular biology, pharmacology, and drug development.[2][3] This is particularly crucial for elucidating disease mechanisms and for the development of novel therapeutics that target adenosine signaling pathways.[3][6] However, the rapid metabolism of adenosine presents a significant analytical challenge.[3][7] This application note provides a detailed, field-proven protocol for the robust and accurate quantification of adenosine using a stable isotope dilution method with ¹⁵N-labeled adenosine as an internal standard, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Method: Stable Isotope Dilution for Unparalleled Accuracy

The gold standard for quantitative bioanalysis of small molecules is liquid chromatography-tandem mass spectrometry (LC-MS/MS) employing the principle of stable isotope dilution.[3][8] This method involves the addition of a known quantity of a stable isotope-labeled version of the analyte of interest, in this case, ¹⁵N-adenosine, to the sample at the earliest stage of preparation.[8] This "heavy" internal standard is chemically identical to the endogenous "light" adenosine and therefore exhibits the same behavior during sample extraction, chromatography, and ionization in the mass spectrometer.[2][8]

Any loss of analyte during sample processing or variations in instrument response will affect both the endogenous adenosine and the ¹⁵N-labeled internal standard equally.[2] By measuring the ratio of the peak area of the endogenous analyte to that of the internal standard, highly accurate and precise quantification can be achieved, effectively correcting for matrix effects and other experimental variables.[3][9] Matrix effects, which are the suppression or enhancement of the analyte's ionization by co-eluting compounds from the biological matrix, are a major source of inaccuracy in LC-MS/MS analysis if not properly addressed.[10][11]

Experimental Workflow Overview

The overall experimental workflow for the quantification of adenosine in biological samples is a multi-step process designed to ensure the stability of the analyte and the accuracy of the measurement. The process begins with rapid sample collection and quenching of metabolic activity, followed by the addition of the ¹⁵N-labeled internal standard. Subsequent steps involve protein precipitation, separation of the analyte by liquid chromatography, and detection by tandem mass spectrometry.

Adenosine Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Collection Sample Collection Metabolic Quenching Metabolic Quenching Sample Collection->Metabolic Quenching Immediate Spike with ¹⁵N-Adenosine IS Spike with ¹⁵N-Adenosine IS Metabolic Quenching->Spike with ¹⁵N-Adenosine IS Protein Precipitation Protein Precipitation Spike with ¹⁵N-Adenosine IS->Protein Precipitation Supernatant Isolation Supernatant Isolation Protein Precipitation->Supernatant Isolation LC Separation LC Separation Supernatant Isolation->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Peak Integration Peak Integration MS/MS Detection->Peak Integration Ratio Calculation Ratio Calculation Peak Integration->Ratio Calculation Endogenous/IS Quantification Quantification Ratio Calculation->Quantification Against Calibration Curve

Caption: Experimental workflow for adenosine quantification.

Detailed Protocols

Materials and Reagents
  • Adenosine (Sigma-Aldrich)

  • ¹⁵N₅-Adenosine (internal standard)[12]

  • LC-MS grade acetonitrile, methanol, and water (Fisher Scientific)

  • LC-MS grade formic acid (Sigma-Aldrich)

  • Ammonium acetate (LC-MS grade, Sigma-Aldrich)

  • "Stop Solution" (see preparation below)

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment
  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Microcentrifuge

  • Vortex mixer

  • Nitrogen evaporator (optional)

  • Analytical balance

Preparation of "Stop Solution"

Due to the rapid metabolism of adenosine, it is crucial to collect biological samples in a "stop solution" that inhibits the enzymes responsible for its degradation, such as adenosine kinase and adenosine deaminase, as well as nucleoside transporters.[3][7] A typical stop solution consists of:

  • Dipyridamole (nucleoside transport inhibitor)

  • Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) (adenosine deaminase inhibitor)

  • 5-Iodotubercidin (adenosine kinase inhibitor)

The exact composition and concentrations may need to be optimized based on the specific biological matrix and experimental conditions.

Preparation of Stock and Working Solutions
  • Adenosine Stock Solution (1 mg/mL): Accurately weigh 10 mg of adenosine and dissolve it in 10 mL of a 50:50 (v/v) methanol:water solution.[7]

  • ¹⁵N₅-Adenosine Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh ¹⁵N₅-Adenosine and dissolve it in a 50:50 (v/v) methanol:water solution to the desired concentration.[7][12]

  • Adenosine Working Solution for Standard Curve (1 µg/mL): Dilute the 1 mg/mL adenosine stock solution 1:1000 in a 50:50 (v/v) mixture of methanol and water.[9]

  • ¹⁵N₅-Adenosine IS Working Solution (100 ng/mL): Dilute the ¹⁵N₅-Adenosine IS stock solution to a final concentration of 100 ng/mL in a 50:50 (v/v) mixture of methanol and water. The optimal concentration of the IS should be determined based on the expected endogenous levels of adenosine in the samples.[9]

Sample Preparation

The following protocols are provided for plasma, tissue homogenates, and cell culture supernatants. It is imperative to perform all steps on ice to minimize enzymatic activity.

Plasma:

  • Collect blood samples in tubes containing the "stop solution."[3][7]

  • Immediately centrifuge the blood at 4°C to separate the plasma.[3]

  • To 100 µL of plasma, add 10 µL of the ¹⁵N₅-Adenosine IS working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[3]

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.[3]

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen (optional, but recommended for concentrating the sample).

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[3]

Tissue Homogenates:

  • Excise the tissue and immediately snap-freeze in liquid nitrogen to halt metabolic activity.[3]

  • Weigh the frozen tissue and homogenize in 4 volumes of ice-cold methanol.

  • Add the ¹⁵N₅-Adenosine IS working solution to the homogenate.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.[3]

  • Collect the supernatant and proceed with evaporation and reconstitution as described for plasma samples.[3]

Cell Culture Supernatants:

  • Collect the cell culture supernatant and centrifuge to remove any cells or debris.

  • To 100 µL of supernatant, add 10 µL of the ¹⁵N₅-Adenosine IS working solution and 300 µL of ice-cold acetonitrile.[3]

  • Follow steps 5-8 as described for plasma sample preparation.

LC-MS/MS Method

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

Liquid Chromatography:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer like ammonium acetate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution starting with a low percentage of mobile phase B, increasing to a high percentage to elute adenosine, and then returning to initial conditions for column re-equilibration.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column).

  • Injection Volume: 5-10 µL.

  • Column Temperature: 25-40°C.

Tandem Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

  • SRM Transitions:

    • Adenosine (Endogenous): m/z 268.1 → 136.1

    • ¹⁵N₅-Adenosine (IS): m/z 273.1 → 141.1

  • Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for the specific instrument to achieve maximum sensitivity for the specified SRM transitions.[13]

Data Analysis and Presentation

  • Peak Integration: Integrate the peak areas of the endogenous adenosine and the ¹⁵N₅-Adenosine internal standard for each sample, calibration standard, and quality control (QC) sample.

  • Calibration Curve: Prepare a series of calibration standards by spiking a surrogate matrix (e.g., charcoal-stripped plasma or PBS) with known concentrations of adenosine.[9] Add a constant amount of the ¹⁵N₅-Adenosine IS to each standard. Plot the ratio of the peak area of adenosine to the peak area of the ¹⁵N₅-Adenosine IS against the concentration of adenosine. Perform a linear regression to generate a calibration curve.

  • Quantification: Calculate the peak area ratio for each unknown sample and determine the concentration of adenosine by interpolating from the calibration curve.

Table 1: Example of a Standard Curve for Adenosine Quantification

Standard IDAdenosine Conc. (ng/mL)Adenosine Peak Area¹⁵N₅-Adenosine IS Peak AreaPeak Area Ratio (Adenosine/IS)
S10.51,234100,2340.0123
S212,456101,5670.0242
S3512,345100,8760.1224
S41024,678101,1230.2440
S550123,456100,5671.2276
S6100245,678101,9872.4089
S75001,234,567100,45612.290
S810002,456,789101,34524.242

Method Validation

A full method validation should be performed according to regulatory guidelines to ensure the reliability of the results. Key validation parameters include:

  • Selectivity: Absence of interfering peaks at the retention times of adenosine and the IS in blank matrix samples.

  • Linearity: The range of concentrations over which the assay is linear.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations within the linear range.[14]

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution.[15]

  • Recovery: The efficiency of the extraction procedure.

  • Stability: Stability of adenosine in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage).[13][16]

Adenosine Signaling Pathway

The following diagram provides a simplified overview of the adenosine signaling pathway, highlighting the key components involved in its generation and receptor-mediated effects.

Adenosine Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_receptors Adenosine Receptors ATP ATP ADP ADP ATP->ADP Hydrolysis CD39 CD39 ATP->CD39 AMP AMP ADP->AMP Hydrolysis ADP->CD39 Adenosine_ext Adenosine AMP->Adenosine_ext Hydrolysis CD73 CD73 AMP->CD73 Inosine Inosine Adenosine_ext->Inosine Degradation ADA_ext ADA Adenosine_ext->ADA_ext ENTs ENTs Adenosine_ext->ENTs Uptake A1R A₁R Adenosine_ext->A1R Activation A2AR A₂ₐR Adenosine_ext->A2AR Activation A2BR A₂ₑR Adenosine_ext->A2BR Activation A3R A₃R Adenosine_ext->A3R Activation Adenosine_int Adenosine ENTs->Adenosine_int AMP_int AMP Adenosine_int->AMP_int Phosphorylation SAH S-adenosyl- homocysteine Adenosine_int->SAH Conversion ADK ADK Adenosine_int->ADK SAHH SAHH Adenosine_int->SAHH Downstream Signaling Downstream Signaling A1R->Downstream Signaling G-protein coupling A2AR->Downstream Signaling G-protein coupling A2BR->Downstream Signaling G-protein coupling A3R->Downstream Signaling G-protein coupling Cellular_Stress Cellular Stress (e.g., Hypoxia) Cellular_Stress->ATP Release

Caption: A simplified diagram of the adenosine signaling pathway.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific approach for the quantitative analysis of adenosine in various biological matrices. The incorporation of a ¹⁵N-labeled internal standard is critical for ensuring the accuracy and precision of the results by compensating for sample loss and matrix effects. This methodology is an invaluable tool for researchers and drug development professionals investigating the multifaceted roles of adenosine in health and disease, ultimately aiding in the discovery and development of novel therapeutic interventions.

References

  • BenchChem. Application Note and Protocol: Accurate Quantification of Adenosine in Cell Lysates using a Stable Isotope Dilution LC. Accessed March 7, 2026.
  • Eckle, T.
  • Chen, J. F., Eltzschig, H. K., & Fredholm, B. B. Beneficial and detrimental role of adenosine signaling in diseases and therapy. American Journal of Physiology-Cell Physiology, 305(7), C749-C765. Published online 2013.
  • Chen, J. F., Eltzschig, H. K., & Fredholm, B. B. Beneficial and detrimental role of adenosine signaling in diseases and therapy. Physiology.org. Published online 2013.
  • BenchChem. Quantification of Endogenous Adenosine in Biological Matrices using Adenosine-d9 by LC-MS/MS. Accessed March 7, 2026.
  • Hasko, G., & Pacher, P. Adenosine signaling pathways as potential therapeutic targets in respiratory disease. Expert Opinion on Therapeutic Targets, 16(5), 481-491. Published online 2012.
  • Sitthithaworn, W., et al. Development and Validation of LC-MS/MS Method for Quantitative Determination of Adenosine, Guanosine, Xanthine and Uric acid in Widely Consumed Vegetables in Thailand. PubMed, 2015.
  • Gika, H. G., et al.
  • BenchChem. Application Note: Quantification of Adenosine in Human Plasma using a Validated LC-MS/MS Method with Adenosine-d2 as an Internal Standard. Accessed March 7, 2026.
  • Belikoff, E. K., & Medzhitov, R. Damage response signaling by the extracellular adenosine pathway: control of infection outcome during host aging. mSphere, ASM Journals, 2022.
  • Chen, K., et al. Simultaneous Quantification of Methylated Cytidine and Adenosine in Cellular and Tissue RNA by Nano-Flow Liquid Chromatography-Tandem Mass Spectrometry Coupled with the Stable Isotope-dilution Method. PMC, NIH, 2015.
  • BenchChem. Application Note & Protocol: Quantification of Adenosine using a Stable Isotope-Labeled Standard Curve with Adenosine-d2. Accessed March 7, 2026.
  • Chen, K., et al. Simultaneous Quantification of Methylated Cytidine and Adenosine in Cellular and Tissue RNA by Nano-Flow Liquid Chromatography–Tandem Mass Spectrometry Coupled with the Stable Isotope-Dilution Method.
  • BenchChem. Applications of Stable Isotope-Labeled Adenosine: Application Notes and Protocols. Accessed March 7, 2026.
  • D'Arienzo, C. J., et al. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells. PMC, NIH, 2013.
  • MedChemExpress. Adenosine-15N5 (Adenine riboside-15N5) | Endogenous Autacoid. Accessed March 7, 2026.
  • Neubauer, S., et al. A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples. Frontiers in Molecular Biosciences, 2022.
  • Cell Biolabs, Inc. Adenosine Assay Kit. Accessed March 7, 2026.
  • Yeung, P. K. F., et al. Advancements in Adenine Nucleotides Extraction and Quantification from a Single Drop of Human Blood. Preprints.org, 2022.
  • Shallop, A., & Jones, R. A. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine. PMC, NIH, 2022.
  • Shallop, A., & Jones, R. A. Syntheses of Specifically 15 N‐Labeled Adenosine and Guanosine.
  • Wu, Y., et al. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC, NIH, 2014.
  • Hnativ, I., et al. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood. Preprints.org, 2024.
  • BenchChem.
  • Longdom Publishing SL. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Accessed March 7, 2026.
  • Hnativ, I., et al. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood. Semantic Scholar, 2024.
  • Van Dycke, A., et al. Quantitative analysis of adenosine using Liquid Chromatography/Atmospheric Pressure Chemical Ionization - tandem Mass Spectrometry (LC/APCI-MS/MS). PMC, NIH, 2010.
  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Accessed March 7, 2026.
  • Mathur, L., & Lee, G. Quantitative analysis of m6A RNA modification by LC-MS. UCI Sites. Accessed March 7, 2026.
  • Xu, R. N., et al.
  • Terrazas, M., et al. A novel nucleophilic approach to 1-alkyladenosines. A two-step synthesis of [1-15N]adenosine from inosine. Chemical Communications, (16), 1836-1837. Published online 2002.
  • Hewavitharana, A. K., & Shaw, P. N. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 34(11), 6-13. Published online 2021.
  • Gellekink, H., et al. Quantification of serum and urinary S-adenosylmethionine and S-adenosylhomocysteine by stable-isotope-dilution liquid chromatography-mass spectrometry. PubMed, 2004.
  • Cambridge Isotope Laboratories, Inc. Stable Isotope Labeling in Mammals with 15N Spirulina. Accessed March 7, 2026.
  • Van Dycke, A., et al. Quantitative analysis of adenosine using liquid chromatography/atmospheric pressure chemical ionization-tandem mass spectrometry (LC/APCI-MS/MS). PubMed, 2010.
  • Thelen, J. J., & Miernyk, J. A. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science, 2019.
  • Thelen, J. J., & Miernyk, J. A. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. eScholarship.org, 2022.
  • Patsnap Synapse. What is Adenosine used for? Accessed March 7, 2026.
  • Hartl, M., et al.

Sources

Application Note: Enzymatic Synthesis of 15N-Labeled Adenosine Triphosphate (15N-ATP)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The synthesis of isotopically labeled nucleotides, such as 15N-ATP, is a critical prerequisite for advanced structural biology, particularly in the solution NMR spectroscopy of large RNA molecules and in-depth kinetic studies of nucleotide metabolism[1]. Traditional chemical synthesis of 5'-triphosphates suffers from poor regioselectivity, requires complex protection and deprotection cycles, and often results in low overall yields[2].

In contrast, in vitro multi-enzyme cascades offer a highly efficient, stereospecific, and environmentally benign alternative. By leveraging the natural purine salvage pathway, researchers can achieve "one-pot" conversion of stable isotope-labeled nucleobases into their corresponding triphosphates with yields exceeding 90%[2][3]. This application note details a robust, self-validating protocol for the chemo-enzymatic synthesis of 15N-ATP starting from 15N-Adenine.

Mechanistic Design & Causality

This protocol utilizes a four-enzyme cascade designed to drive the reaction forward through thermodynamic sinks and catalytic feedback loops. Understanding the causality behind these experimental choices is vital for troubleshooting and scaling the reaction.

  • Adenine Phosphoribosyltransferase (APRT): Catalyzes the highly specific formation of the N-glycosidic bond, transferring the phosphoribosyl group from 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP) to 15N-Adenine to yield 15N-AMP[2].

  • Inorganic Pyrophosphatase (PPase): The APRT reaction generates inorganic pyrophosphate (PPi), which acts as a potent product inhibitor. PPase hydrolyzes PPi into two molecules of orthophosphate (Pi). This serves as a thermodynamic sink that irreversibly pulls the APRT reaction to completion[4].

  • Adenylate Kinase (ADK / Myokinase): Phosphorylates 15N-AMP to 15N-ADP. Crucially, ADK requires an initial phosphate donor. We introduce a trace, catalytic amount of unlabeled ATP (1 mol%) to prime the system. This initiates the kinase cascade while minimizing isotopic dilution of the final product[5].

  • Pyruvate Kinase (PK): Acts as the ultimate ATP regeneration engine. It transfers a high-energy phosphate from Phosphoenolpyruvate (PEP) to 15N-ADP, yielding the final 15N-ATP product and pyruvate. The newly synthesized 15N-ATP then feeds back into the ADK reaction, creating a self-sustaining amplification loop[2][5].

G N1 15N-Adenine + PRPP N2 15N-AMP + PPi N1->N2 APRTase Pi 2 Pi N2->Pi PPase (Thermodynamic Sink) N3 15N-ADP N2->N3 Adenylate Kinase (ADK) N4 15N-ATP N3->N4 Pyruvate Kinase (PK) + Phosphoenolpyruvate N4->N2 ATP Feedback for ADK

Figure 1: Multi-enzyme cascade for 15N-ATP synthesis featuring a catalytic ATP feedback loop.

Reagent Formulations & Quantitative Data

Proper stoichiometry and buffer formulation are critical. Mg²⁺ is an essential cofactor for all kinases and PRTs, as it coordinates the phosphate groups of ATP/ADP and PRPP[5]. However, excess Mg²⁺ must be avoided to prevent the precipitation of magnesium pyrophosphate or magnesium PEP. Furthermore, the hydrolysis of PPi releases protons; thus, a strong buffer (100 mM Tris-HCl) is required to prevent reaction acidification.

Table 1: Reaction Components and Mechanistic Roles

ComponentFinal ConcentrationMechanistic Role & Causality
15N-Adenine 5.0 mMIsotopic precursor; kept as the limiting reagent to prevent waste.
PRPP 6.0 mMPhosphoribosyl donor; slight excess ensures full base conversion.
Phosphoenolpyruvate (PEP) 15.0 mMHigh-energy phosphate donor for terminal ATP regeneration.
ATP (Unlabeled) 0.05 mM (1 mol%)Catalytic primer for ADK; minimizes isotopic dilution of the product.
Tris-HCl (pH 7.6) 100 mMBuffers against rapid acidification from PPi hydrolysis.
MgCl₂ 20.0 mMEssential cofactor for kinases; coordinates phosphate groups.
APRTase 1 U/mLCatalyzes specific N-glycosidic bond formation.
PPase 2 U/mLThermodynamic sink; prevents product inhibition by PPi.
Adenylate Kinase (ADK) 5 U/mLAmplifies the cascade by converting AMP to ADP.
Pyruvate Kinase (PK) 10 U/mLDrives final ATP synthesis and sustains the feedback loop.

Table 2: Comparison of 15N-ATP Synthesis Methodologies

ParameterChemical Synthesis (Phosphoramidite)Multi-Enzyme Cascade (This Protocol)
Regioselectivity Low (Requires extensive protection steps)Absolute (Enzyme-directed specificity)
Reaction Conditions Harsh (Anhydrous organic solvents)Mild (Aqueous buffer, 37°C)
Overall Yield 30 - 50%> 90%
Reaction Time Days to Weeks12 - 24 Hours
Isotopic Dilution NoneMinimal (< 1% from catalytic primer)

Step-by-Step Experimental Protocol

Reaction Assembly
  • In a sterile 50 mL conical tube, prepare the reaction buffer by combining Tris-HCl (pH 7.6) and MgCl₂ to their final concentrations.

  • Dissolve 15N-Adenine, PRPP, PEP, and the catalytic unlabeled ATP into the buffer. Note: Ensure the pH remains at 7.6 after the addition of PEP, adjusting with dilute NaOH if necessary.

  • Initiate the reaction cascade by adding the enzymes (APRTase, PPase, ADK, and PK) in rapid succession.

Incubation & Self-Validating Quality Control
  • Incubate the mixture at 37°C with gentle agitation (150 rpm).

  • Self-Validation Checkpoint: To ensure the system is functioning before committing to downstream purification, withdraw 10 µL aliquots at 1h, 4h, and 12h. Quench these aliquots with 10 µL of 100 mM EDTA and analyze via Strong Anion Exchange (SAX) HPLC (e.g., DNAPac PA200 column).

  • Monitor the temporal shift of UV absorbance peaks (260 nm) from Adenine → AMP → ADP → ATP. Do not proceed to purification until the ATP peak constitutes >95% of the total nucleotide area.

Quenching & Protein Removal
  • Once >95% conversion is verified, heat the reaction to 80°C for 10 minutes to irreversibly denature the biocatalysts.

  • Centrifuge the mixture at 15,000 x g for 15 minutes to pellet the denatured proteins.

  • Pass the clarified supernatant through a 10 kDa MWCO centrifugal filter to remove any residual macromolecular contaminants.

Chromatographic Purification & Desalting
  • Load the filtrate onto a Mono Q (or DEAE Sephadex) anion exchange column pre-equilibrated with 50 mM Triethylammonium bicarbonate (TEAB), pH 7.5.

  • Elute the nucleotides using a linear gradient of TEAB (50 mM to 1.0 M). 15N-ATP typically elutes between 600–700 mM TEAB.

  • Causality of TEAB: TEAB is utilized because it is a volatile salt. Unlike NaCl, which requires complex reverse-phase ion-pairing chromatography for desalting, TEAB can be completely removed by simple lyophilization, leaving the 15N-ATP as a pure triethylammonium salt ready for downstream NMR applications[1][3].

  • Pool the fractions containing 15N-ATP and lyophilize to dryness. To drive off residual trace TEAB, resuspend the pellet in LC-MS grade methanol and evaporate under a vacuum. Repeat this methanol co-evaporation step three times.

Purification S1 1. Quenching (80°C, 10 min) S2 2. Filtration (10 kDa MWCO) S1->S2 S3 3. Anion Exchange (TEAB Gradient) S2->S3 S4 4. Desalting (MeOH Co-evaporation) S3->S4 S5 Pure 15N-ATP S4->S5

Figure 2: Downstream purification workflow for isolating high-purity 15N-ATP.

References

  • Chemo-enzymatic synthesis of[2-13C, 7-15 N]-ATP for facile NMR analysis of RNA. Monatshefte für Chemie - Chemical Monthly. URL:[Link]

  • Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies. Methods in Enzymology (via NIH PMC). URL:[Link]

  • Enzymatic Synthesis and Structural Characterization of 13C, 15N - Poly(ADP-ribose). Bioconjugate Chemistry (via NIH PMC). URL:[Link]

  • Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. International Journal of Molecular Sciences (MDPI). URL:[Link]

  • Hypoxanthine-Guanine Phosphoribosyltransferase/adenylate Kinase From Zobellia galactanivorans: A Bifunctional Catalyst for the Synthesis of Nucleoside-5′-Mono-, Di- and Triphosphates. Frontiers in Microbiology. URL:[Link]

Sources

solid-phase synthesis of Adenosine-15N labeled DNA fragments

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solid-Phase Synthesis of Site-Specific Adenosine-


 Labeled DNA Fragments for NMR Spectroscopy 

Executive Summary & Mechanistic Rationale

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier biophysical tool for elucidating the structural dynamics and protein-binding interfaces of nucleic acids. However, as DNA fragments increase in length, spectral overlap becomes a severe analytical bottleneck. While enzymatic synthesis using labeled dNTPs yields uniformly labeled sequences, it cannot distinguish between identical bases in different sequence contexts[1][2].

Solid-phase synthesis utilizing phosphoramidite chemistry circumvents this by enabling true site-specific isotopic labeling. By incorporating a single


-labeled Adenosine (dA) phosphoramidite at a precise sequence position, researchers can create an unambiguous, isolated NMR spin system[3]. This application note details the optimized protocols, mechanistic causality, and self-validating quality controls required to successfully synthesize, cleave, and purify site-specifically 

-labeled DNA fragments.

Mechanistic Principles of the Synthesis Cycle

The synthesis relies on the iterative, highly efficient addition of activated deoxynucleoside phosphoramidites to a growing DNA chain tethered to a Controlled Pore Glass (CPG) solid support[]. The causality of the protecting groups is the foundation of this process's high fidelity[5]:

  • Dimethoxytrityl (DMT): Protects the 5'-hydroxyl group. Its acid-lability allows for controlled, sequential deprotection, ensuring only one nucleotide is added per cycle.

  • Benzoyl (bz) / Dimethylformamidine (dmf): Protects the highly reactive exocyclic amine (N6) of Adenosine, preventing unwanted branching or cross-reactivity during the coupling phase.

  • 2-Cyanoethyl: Protects the intermediate phosphite triester, preventing premature cleavage of the phosphate backbone under the alkaline conditions of synthesis.

Workflow Start Solid Support (CPG) Growing DNA Chain Detritylation 1. Detritylation (TCA / DCM) Start->Detritylation Removes 5'-DMT Coupling 2. Coupling (15N-dA + Activator) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Ac2O / NMI) Coupling->Capping Phosphite Triester Oxidation 4. Oxidation (I2 / Pyridine / H2O) Capping->Oxidation Blocks Unreacted OH Oxidation->Detritylation Next Cycle Cleavage 5. Cleavage & Deprotection (NH4OH, 55°C) Oxidation->Cleavage Synthesis Complete

Fig 1. Solid-phase phosphoramidite synthesis cycle for 15N-labeled DNA fragments.

Experimental Protocol & Optimized Parameters

Phase 1: Reagent Preparation & Handling

Isotope-labeled phosphoramidites are high-value reagents. Their preparation must strictly exclude moisture to prevent the premature hydrolysis of the reactive phosphoramidite center[6].

  • Dilution: Dissolve the

    
    -dA phosphoramidite in ultra-dry, anhydrous acetonitrile (MeCN) containing <10 ppm water to achieve a final concentration of 0.1 M.
    
  • Atmosphere: Perform all reconstitutions under an inert Argon atmosphere.

  • Activator: Prepare 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous MeCN. ETT is preferred over standard tetrazole due to its lower pKa, which accelerates the protonation and subsequent departure of the diisopropylamino leaving group.

Phase 2: Solid-Phase Synthesis Cycle

To maximize the incorporation of the expensive


-dA phosphoramidite, the standard automated synthesis cycle must be overridden. The causality here is kinetic: rather than flooding the column with massive molar excesses of the labeled amidite, we utilize a lower equivalent ratio but significantly extend the coupling time to drive the reaction to >99% completion.

Table 1: Optimized Coupling Parameters for Standard vs. Isotope-Labeled Phosphoramidites

ParameterStandard Amidites (A, C, G, T)

-Labeled Adenosine
Causality / Rationale
Concentration 0.1 M0.1 MMaintains the thermodynamic driving force of the reaction.
Equivalents 5.0 - 10.0 eq2.0 - 3.0 eqMinimizes the consumption and waste of high-cost labeled reagents.
Coupling Time 1.5 min10.0 - 15.0 minCompensates for lower equivalents; ensures >99% coupling efficiency.
Capping StandardStandardAcetylates unreacted 5'-OH to prevent (n-1) deletion sequences[].
Phase 3: Cleavage and Deprotection

Once the sequence is fully assembled, the DNA must be cleaved from the CPG support and stripped of its nucleobase and backbone protecting groups.

  • Transfer the CPG resin to a sealed pressure vial.

  • Add 1.0 mL of concentrated aqueous ammonium hydroxide (28-30% NH₄OH).

  • Incubate at room temperature for 2 hours to hydrolyze the succinyl linker, releasing the oligonucleotide into solution.

  • Incubate at 55°C for 16 hours to quantitatively remove the benzoyl/isobutyryl base protecting groups and the 2-cyanoethyl backbone protecting groups.

  • Lyophilize the supernatant to a dry pellet.

Phase 4: Purification (DMT-ON Strategy)

Program the synthesizer to leave the final 5'-DMT group attached to the terminal nucleotide ("DMT-ON" mode).

  • Causality: The bulky DMT group acts as a highly hydrophobic tag. During Reverse-Phase HPLC (RP-HPLC), the full-length product will elute significantly later than the truncated, capped failure sequences (which lack the DMT group).

  • Detritylation: Post-HPLC, treat the collected fraction with 80% aqueous acetic acid for 20 minutes to cleave the final DMT group, followed by a final desalting step.

Self-Validating Systems & Quality Control

To ensure scientific integrity, the synthesis workflow must be treated as a self-validating system where success is continuously monitored and empirically proven.

1. Real-Time Trityl Monitoring: During the detritylation step of each cycle, the cleavage of the DMT group releases a dimethoxytrityl cation, which possesses a brilliant orange color and absorbs strongly at 498 nm. The automated synthesizer's UV detector quantifies this absorbance.

  • Validation Logic: The intensity of the trityl signal at cycle

    
     is a direct, empirical readout of the coupling efficiency of cycle 
    
    
    
    . If the UV absorbance drops specifically after the extended
    
    
    -dA coupling step, the investigator immediately knows the isotopic coupling was suboptimal, preventing the wasted effort of downstream purification.

2. Electrospray Ionization Mass Spectrometry (ESI-MS): The definitive validation of site-specific isotopic incorporation is intact mass analysis.

  • Validation Logic: A standard Adenosine nucleobase contains 5 nitrogen atoms. If a uniformly

    
    -labeled Adenosine phosphoramidite is successfully incorporated, the intact mass of the final DNA fragment must shift by exactly +5.0 Da  compared to an unlabeled control sequence. Any deviation indicates incomplete deprotection or failure to incorporate the label.
    

References

  • Synthesizing Stable Isotope-Labeled Nucleic Acids Silantes URL:[Link]

  • Site-Specifically Labeled RNA & DNA Synthesis Service Silantes URL:[Link]

  • Syntheses of Specifically 15N-Labeled Adenosine and Guanosine ResearchGate URL:[Link]

  • A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine Twist Bioscience URL:[Link]

  • Site-specific isotope labeling of long RNA for structural and mechanistic studies Nucleic Acids Research (Oxford Academic) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Improving Signal-to-Noise Ratio (SNR) in Adenosine-15N NMR

Author: BenchChem Technical Support Team. Date: March 2026


N-Adenosine Detection[1]

Executive Summary & Diagnostic Framework

Detecting


N signals in Adenosine (and purine nucleosides generally) is notoriously difficult due to the low gyromagnetic ratio (

rad

T

s

) and low natural abundance (0.37%).

If you are observing poor SNR, your issue likely stems from one of three bottlenecks: Relaxation Physics , Chemical Exchange , or Polarization Transfer .[1] This guide prioritizes "Proton-Detected" methods (Inverse Detection) as direct


N detection is mathematically inefficient for this application.
Diagnostic Flowchart: Where is your signal loss?

SNR_Troubleshooting Start Start: Low 15N Signal Check_Enrichment Is Sample 15N Enriched? Start->Check_Enrichment Enriched_Yes Yes (>95%) Check_Enrichment->Enriched_Yes Enriched_No No (Natural Abundance) Check_Enrichment->Enriched_No Pulse_Check Check Pulse Sequence Enriched_Yes->Pulse_Check Exchange_Check Are NH2 peaks broad? Pulse_Check->Exchange_Check Signal weak Seq_Opt Action: Use SOFAST-HMQC Optimize d1 Pulse_Check->Seq_Opt Peaks sharp but weak Cooling Action: Lower Temp (278K) Slows Exchange Exchange_Check->Cooling Yes Hardware_Check Hardware Availability Enriched_No->Hardware_Check Cryo Cryoprobe Available? Hardware_Check->Cryo SABRE_Path Consider SABRE Hyperpolarization Cryo->SABRE_Path No (Need >1000x gain) PRE_Path Paramagnetic Doping (Cr(tmhd)3) Cryo->PRE_Path Yes (Boost T1)

Figure 1: Decision matrix for selecting the correct optimization pathway based on sample enrichment and hardware availability.

Tier 1: Pulse Sequence & Acquisition Optimization

Q: Why is my standard HSQC taking 12 hours to show noise?

A: Standard HSQC sequences require long inter-scan delays (


) to allow protons to relax.[1] For Adenosine, the amino protons (

) and aromatic protons have distinct relaxation behaviors.

The Solution: SOFAST-HMQC Instead of a standard HSQC, switch to SOFAST-HMQC (Band-Selective Optimized-Flip-Angle Short-Transient HMQC).[1]

  • Mechanism: It uses selective pulses to excite only the amide/amino protons, leaving the bulk water magnetization and aliphatic protons unperturbed. This allows the excited spins to relax much faster (via the "longitudinal relaxation optimization" effect).

  • Gain: You can reduce the repetition delay (

    
    ) from ~1.5s to ~0.2s, allowing you to acquire 5-7x more scans in the same experimental time.
    

Protocol: SOFAST-HMQC Setup

  • Pulse Program: Select sfhmqcf3gpph (Bruker) or equivalent.[1][2]

  • Offset: Center

    
     carrier on the aromatic/amino region (~7-8 ppm).
    
  • Shape Pulse: Ensure the selective pulse covers the Adenosine

    
     (approx 6-9 ppm) but avoids water (4.7 ppm).[1]
    
  • Delay (

    
    ):  Set to 100–300 ms (vs. 1-2s for HSQC).
    
Q: Can I use Paramagnetic Relaxation Agents (PRE)?

A: Yes, especially for natural abundance samples where signal averaging is the only option.

  • Agent: Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) , or Cr(tmhd)

    
     .[1]
    
  • Why: Unlike Cr(acac)

    
    , Cr(tmhd)
    
    
    
    is chemically inert and less likely to interact with the nucleoside. It shortens
    
    
    significantly, allowing faster pulsing.[1]
  • Concentration: 2–5 mM.[1] Do not exceed 10 mM or line broadening will destroy the J-coupling required for INEPT transfers.[1]

Tier 2: Sample Chemistry & Chemical Exchange

Q: I see the purine ring nitrogens (N1, N3, N7, N9), but the amino ( ) nitrogen is missing.

A: This is a classic "Intermediate Exchange" problem. The exocyclic amino group of Adenosine rotates. At room temperature, this rotation rate is often comparable to the chemical shift time scale, broadening the signal into the baseline.

Troubleshooting Table: Chemical Shift Targets & Conditions

Nitrogen PositionApprox.[1][3][4][5] Shift (ppm)CharacterTroubleshooting
N7 ~257DeshieldedUsually sharp; good internal reference.[1]
N1 ~235ShieldedSensitive to pH (protonation site pKa ~3.5).[1]
N3 ~221ShieldedOften weaker due to passive couplings.[1]
N9 ~143GlycosidicBroadens if sugar pucker dynamics are fast.[1]
NH

~80AminoProblematic. Requires cooling to < 278 K.

Optimization Protocol:

  • Solvent: Switch from

    
     to DMSO-d6  if biological relevance permits. DMSO slows exchange and eliminates the saturation transfer from water protons.
    
  • Temperature: If in water, cool the sample to 278 K (5°C) . This slows the amino group rotation, moving it from intermediate exchange (broad) to slow exchange (sharp).

  • pH: Maintain pH ~7.0. Acidic pH protonates N1, altering the electronic structure and potentially complicating the spectrum.

Tier 3: Hyperpolarization (SABRE)

Q: I have natural abundance Adenosine and need high SNR immediately. Is this possible?

A: Yes, but not with standard NMR. You must use SABRE (Signal Amplification by Reversible Exchange) .[1] Adenosine is an N-heterocycle, making it an ideal candidate for reversible binding to Iridium catalysts.[1]

The Mechanism: Parahydrogen (


) attaches to an Iridium catalyst alongside Adenosine.[1] In a specific low magnetic field (Microtesla range), polarization transfers spontaneously from the hydride protons to the Adenosine 

N nuclei via scalar coupling (J-coupling).

SABRE-SHEATH Workflow:

SABRE_Workflow pH2 1. Generate p-H2 (>50% enrichment) Mix 2. Mix Sample Catalyst: [IrCl(COD)(IMes)] Substrate: Adenosine Solvent: MeOH-d4 pH2->Mix Shield 3. Magnetic Shielding (SABRE-SHEATH) Field: ~0.4 microTesla Mix->Shield Shake 4. Shake/Bubble (10-30 seconds) Shield->Shake Transfer 5. Rapid Transfer to High Field (9.4T+) Shake->Transfer Detect 6. Detect (Single Scan 15N) Transfer->Detect

Figure 2: SABRE-SHEATH workflow for hyperpolarizing


N Adenosine.

Critical Protocol Details:

  • Catalyst: Use [IrCl(COD)(IMes)] (IMes = 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene).[1]

  • Magnetic Field: For

    
    N, the polarization transfer is maximal at ~0.4 
    
    
    
    T
    .[1] This requires a mu-metal magnetic shield (SABRE-SHEATH method).[1]
  • Enhancement: Expect enhancements of 1,000x to 10,000x over thermal equilibrium, allowing single-scan detection of natural abundance

    
    N.
    

References

  • SABRE-SHEATH & 15N Hyperpolarization

    • Theis, T., et al. (2015).[1] "Microtesla SABRE enables 10% nitrogen-15 nuclear spin polarization."[1] Journal of the American Chemical Society. Link

  • SOFAST-HMQC Pulse Sequence

    • Schanda, P., & Brutscher, B. (2005).[1] "Very fast two-dimensional NMR spectroscopy for real-time investigation of protein folding."[1] Journal of the American Chemical Society. Link

  • Paramagnetic Relaxation Agents (Cr(tmhd)3)

    • Otting, G. (2010).[1] "Protein NMR using paramagnetic ions." Annual Review of Biophysics. Link

  • Adenosine 15N Chemical Shifts & Structure

    • Marek, R., et al. (2007).[1] "Nitrogen-15 NMR spectroscopy in structural analysis of purine derivatives." Current Organic Chemistry. Link

Sources

optimizing spectral resolution in 15N HSQC of labeled proteins

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the High-Resolution NMR Technical Support Center .

This guide is structured as a series of "Ticket Resolutions" addressing the most common bottlenecks in 1H-15N HSQC experiments. As a Senior Application Scientist, I have synthesized these protocols to prioritize spectral resolution —the ability to distinguish distinct signals in crowded regions (like the glycine window or disordered central regions).

Module 1: Sample Condition Optimization

Ticket #001: "My cross-peaks are broad and undefined, even at high field."

Root Cause Analysis: Before blaming the spectrometer, we must validate the sample. Broadening in protein NMR is typically driven by two distinct physical mechanisms: Chemical Exchange or Rotational Correlation Time (


) .
Diagnostic Protocol
  • Amide Proton Exchange (The pH Factor):

    • Mechanism: Amide protons (

      
      ) exchange with solvent water.[1][2] If this exchange rate (
      
      
      
      ) approaches the chemical shift time scale, peaks broaden and eventually disappear ("exchange broadening").
    • Action: Lower the pH. The exchange rate is base-catalyzed. Dropping pH from 7.5 to 6.0 can sharpen lines significantly.

    • Limit: Ensure protein stability is maintained at lower pH.

  • Viscosity and Tumbling (The Temperature Factor):

    • Mechanism: Line width is proportional to

      
      . Cold samples tumble slowly, broadening lines.
      
    • Action: Increase temperature. Raising

      
       from 298K to 310K reduces viscosity and 
      
      
      
      , sharpening peaks.
    • Caveat: Higher

      
      increases amide exchange rates (see point 1). You must find the "Goldilocks" zone where tumbling is fast but exchange is slow.
      

Decision Matrix: Sample Optimization

SampleOptimization Start Issue: Broad HSQC Peaks CheckpH Check pH (Is it > 7.0?) Start->CheckpH LowerpH Action: Lower pH to 6.0-6.5 (Reduces Exchange Broadening) CheckpH->LowerpH Yes CheckTemp Check Temperature (Is it < 25°C?) CheckpH->CheckTemp No LowerpH->CheckTemp RaiseTemp Action: Increase T to 35-40°C (Reduces Viscosity/Tumbling Time) CheckTemp->RaiseTemp Yes CheckMW Check Molecular Weight (Is it > 25 kDa?) CheckTemp->CheckMW No RaiseTemp->CheckMW SwitchTROSY Action: Switch to TROSY sequence CheckMW->SwitchTROSY Yes

Figure 1: Logical workflow for diagnosing sample-induced line broadening prior to parameter adjustment.

Module 2: Acquisition Strategy

Ticket #002: "I need higher resolution in the Nitrogen (F1) dimension, but I can't run a 12-hour experiment."

Solution: Non-Uniform Sampling (NUS) Traditional "Linear Sampling" is inefficient. To double the resolution in F1, you must double the number of increments, which doubles the experimental time. NUS breaks this dependency.

The NUS Protocol

NUS acquires a random subset of the indirect dimension (t1) points. This allows you to extend the acquisition time in t1 (reaching higher resolution) without acquiring every single step.

ParameterLinear Sampling (Standard)NUS (Optimized)Benefit
Increments (TD1) 128 (Complex)256 or 512 (Complex)2x - 4x Resolution
Sampling Density 100%25% - 50%Time Neutral
Acquisition Time 2 Hours2 HoursSame time, higher resolution
Processing Fourier Transform (FT)Iterative Reconstruction (e.g., IST, MDD)Removes sampling artifacts

Step-by-Step NUS Setup:

  • Define Target Resolution: Set your number of points in F1 (e.g., 256) to achieve the desired spectral resolution (e.g., 30 Hz/point vs 15 Hz/point).

  • Enable NUS: In your spectrometer software (TopSpin/VnmrJ), activate Non-Uniform Sampling.

  • Set Density: Choose 50% for standard proteins or 25% for high-concentration stable samples.

  • Generate Schedule: The software creates a randomized list of t1 points. Ensure the schedule is "Poisson Gap" or similarly weighted to minimize artifacts.

  • Reconstruct: Do not use standard FT. Use Iterative Soft Thresholding (IST) or SMILE reconstruction during processing.

Expert Insight: For 15N HSQC, resolution is almost always limited by the number of points in F1 due to time constraints. NUS is the single most effective tool to overcome this.

Module 3: Pulse Sequence Selection

Ticket #003: "My protein is 40 kDa. The HSQC signals are weak or missing."

Solution: TROSY (Transverse Relaxation-Optimized Spectroscopy) Standard HSQC sequences decouple the 15N-1H multiplet during acquisition. For large proteins, this collapses the signal into a broad blob because the relaxation rates of the multiplet components are vastly different.

Mechanism of Action
  • Standard HSQC: Decouples the multiplet. You observe the average relaxation rate. If one component relaxes fast, the whole signal broadens.

  • TROSY: Does not decouple.[3] It selectively observes only the narrowest component of the multiplet (where Dipole-Dipole and Chemical Shift Anisotropy relaxation mechanisms cancel each other out).[3]

When to use TROSY:

Protein SizeField StrengthRecommended SequenceReason
< 20 kDa AnyHSQC (or SOFAST-HMQC)T2 is long enough; TROSY loses signal intensity here (approx 50% loss).
20 - 30 kDa > 600 MHzHSQC or TROSY Transition zone. Test both.
> 30 kDa > 700 MHzTROSY Essential. The "broad" component of the multiplet relaxes too fast to be seen; TROSY saves the sharp component.

Critical Requirement: TROSY requires a deuterated sample (


, 

,

labeled) for maximum efficiency to suppress proton dipole relaxation from the sidechains.

Module 4: Post-Processing & Apodization

Ticket #004: "I have 'starry sky' noise or truncation wiggles (sinc artifacts) around my peaks."

Solution: Window Functions (Apodization) Raw data is often truncated (cut off before the signal decays to zero). Fourier transforming a truncated signal creates "wiggles" (Gibbs phenomenon). Window functions smooth this out but affect resolution.

Recommended Processing Parameters
  • Direct Dimension (1H - F2):

    • Function: Squared Sine Bell (QSINE / sqsinebell).[4]

    • Shift (SSB): 2 (equivalent to a cosine-squared function).[5]

    • Why: Starts at 1 (preserving signal) and decays to 0. Good balance of resolution and signal-to-noise.

  • Indirect Dimension (15N - F1):

    • Function: Squared Sine Bell (QSINE).

    • Shift (SSB): 2.

    • Linear Prediction (LP): CRITICAL STEP.

      • Forward LP: Extends the data by predicting the next 32–64 points based on the existing decay.

      • Zero Filling: Zero fill to at least 2x the number of acquired points (e.g., if acquired 128, ZF to 512).

Processing Workflow Visualization:

ProcessingWorkflow RawData Raw FID (t1, t2) Apodization Apodization (QSINE, SSB=2) RawData->Apodization LinPred Linear Prediction (Forward LP in F1) Apodization->LinPred ZeroFill Zero Filling (2x Points) LinPred->ZeroFill FT Fourier Transform ZeroFill->FT Spectrum High-Res Spectrum FT->Spectrum

Figure 2: The standard post-processing pipeline for maximizing resolution in 2D NMR.

References

  • Pervushin, K., et al. (1997).[3] Attenuated T2 relaxation by mutual cancellation of dipole-dipole coupling and chemical shift anisotropy indicates an avenue to NMR structures of very large biological macromolecules in solution. PNAS.[3]

  • Hyberts, S. G., et al. (2012). The limits of non-uniform sampling for protein NMR.[6] Journal of Biomolecular NMR.[7][8]

  • Delaglio, F., et al. (2017). Non-Uniform Sampling for All: More NMR Spectral Quality, Less Measurement Time.[7][9] American Pharmaceutical Review.

  • Biological Magnetic Resonance Data Bank (BMRB). Sample Preparation for Protein NMR.

  • Mori, S., et al. (1995). Optimized HSQC: Improved sensitivity and resolution. Journal of Magnetic Resonance, Series B.

Sources

challenges in the chemical synthesis of modified oligonucleotides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chemical synthesis of modified oligonucleotides. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these vital molecules. Here, you will find practical, in-depth guidance to troubleshoot common challenges, optimize your protocols, and ensure the successful synthesis of high-quality modified oligonucleotides.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common causes of low coupling efficiency?

    • How can I minimize the formation of failure sequences?

    • What is the source of n+1 or n-1 impurities, and how can they be avoided?

    • Why is my final product purity low after cleavage and deprotection?

    • How do I choose the appropriate solid support for my modified oligonucleotide?

  • Troubleshooting Guides

    • Guide 1: Diagnosing and Resolving Low Coupling Efficiency

    • Guide 2: Strategies for Minimizing Deletion and Insertion Sequences

    • Guide 3: Optimizing Cleavage and Deprotection for Sensitive Modifications

  • Experimental Protocols

    • Protocol 1: Thiol-Maleimide Ligation for 5'-End Modification

    • Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Internal Modification

  • References

Frequently Asked Questions (FAQs)

What are the most common causes of low coupling efficiency?

Low coupling efficiency is a frequent issue that can drastically reduce the yield of your full-length oligonucleotide. The primary causes often revolve around the reagents and the solid support.

  • Moisture Contamination: The phosphoramidite chemistry used in oligonucleotide synthesis is extremely sensitive to moisture. Water can hydrolyze the activated phosphoramidite, preventing it from reacting with the 5'-hydroxyl group of the growing oligonucleotide chain. Ensure all reagents, especially the acetonitrile (ACN) solvent and the amidites themselves, are anhydrous.

  • Activator Issues: The activator, typically a mild acid like 5-(ethylthio)-1H-tetrazole (ETT) or 5-(benzylthio)-1H-tetrazole (BTT), is crucial for protonating the diisopropylamino group of the phosphoramidite, making it susceptible to nucleophilic attack. An insufficient amount of activator, or an activator that has degraded, will lead to poor coupling.

  • Steric Hindrance: Modified phosphoramidites, particularly those with bulky protecting groups or modifications close to the phosphoramidite moiety, can experience steric hindrance. This can slow down the coupling reaction, requiring longer coupling times or a stronger activator.

  • Solid Support Problems: The solid support on which the oligonucleotide is synthesized can also be a source of problems. Incomplete deblocking of the 5'-hydroxyl group on the growing chain will prevent coupling. Additionally, poor swelling of the support can limit the accessibility of reagents to the growing oligonucleotide.

How can I minimize the formation of failure sequences?

Failure sequences, which are oligonucleotides that have stopped growing at a certain length, are a common impurity. Minimizing their formation is key to achieving high-purity final products.

  • Effective Capping: The capping step is designed to permanently block any unreacted 5'-hydroxyl groups from further chain elongation. A highly efficient capping step, typically using acetic anhydride and N-methylimidazole, is essential to prevent the formation of deletion mutations (n-1, n-2, etc.).

  • Optimized Coupling Conditions: As discussed above, ensuring high coupling efficiency at every step is the most effective way to minimize failure sequences. This includes using fresh, anhydrous reagents and optimizing coupling times, especially for modified amidites.

  • High-Quality Reagents: The purity of your phosphoramidites and other reagents is paramount. Impurities can lead to side reactions that terminate chain growth.

What is the source of n+1 or n-1 impurities, and how can they be avoided?
  • n-1 Impurities (Deletion Sequences): These are primarily caused by incomplete coupling at a given step, followed by effective capping of the unreacted chain. The primary strategies to avoid n-1 impurities are to maximize coupling efficiency and ensure a highly efficient capping step.

  • n+1 Impurities (Insertion Sequences): These are less common but can occur if the 5'-hydroxyl group of the capped failure sequence is somehow re-activated, allowing it to participate in the next coupling cycle. This can sometimes be caused by impurities in the capping reagents. Another potential cause is the phosphitylation of the N-methylimidazole capping catalyst, leading to an unwanted coupling event. Using high-purity reagents is the best preventative measure.

Why is my final product purity low after cleavage and deprotection?

Even with a successful synthesis, the final cleavage and deprotection steps can introduce impurities.

  • Incomplete Deprotection: Modified oligonucleotides often contain protecting groups that require specific deprotection conditions. If these conditions are not met (e.g., incorrect temperature, insufficient time, or the wrong deprotection reagent), the protecting groups will remain, leading to a complex mixture of partially deprotected products.

  • Base Modification Degradation: Some modifications are sensitive to the harsh basic conditions typically used for cleavage and deprotection (e.g., concentrated ammonium hydroxide or methylamine). This can lead to the degradation of the modification or the oligonucleotide itself. It's crucial to use deprotection conditions that are compatible with all the modifications present in your sequence.

  • Phosphodiester Backbone Scission: The phosphodiester backbone can be susceptible to cleavage under certain conditions, particularly in the presence of specific modifications. Careful selection of deprotection reagents and conditions is necessary to maintain the integrity of the backbone.

How do I choose the appropriate solid support for my modified oligonucleotide?

The choice of solid support depends on several factors:

  • Scale of Synthesis: The loading capacity of the support (in µmol/g) will determine the amount of oligonucleotide that can be synthesized.

  • Type of Modification: Some modifications may require a specific type of linker between the oligonucleotide and the solid support. For example, if you want to attach a molecule to the 3'-end of the oligonucleotide after synthesis, you might choose a support with a cleavable linker that leaves a reactive group on the 3'-end.

  • Cleavage and Deprotection Chemistry: The linker attaching the oligonucleotide to the support must be cleavable under conditions that do not degrade the oligonucleotide or its modifications.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Low Coupling Efficiency

Low coupling efficiency is a critical issue that can lead to a cascade of problems, including low yield and high levels of failure sequences. This guide provides a systematic approach to diagnosing and resolving this common challenge.

Symptoms:

  • Low trityl cation signal during the deblocking step.

  • Low final yield of the full-length oligonucleotide.

  • High percentage of failure sequences (n-1, n-2, etc.) observed in HPLC or mass spectrometry analysis.

Diagnostic Workflow:

G cluster_reagents Reagent Checks cluster_params Synthesis Parameter Checks cluster_amidite Phosphoramidite-Specific Checks cluster_support Solid Support Checks start Low Coupling Efficiency Detected check_reagents Step 1: Verify Reagent Quality and Handling start->check_reagents check_synthesis_params Step 2: Evaluate Synthesis Parameters check_reagents->check_synthesis_params Reagents OK anhydrous_solvents Ensure anhydrous ACN and other solvents check_reagents->anhydrous_solvents fresh_activator Use fresh, properly stored activator check_reagents->fresh_activator amidite_quality Check amidite purity and age check_reagents->amidite_quality check_amidite Step 3: Investigate the Specific Phosphoramidite check_synthesis_params->check_amidite Parameters OK coupling_time Increase coupling time for bulky amidites check_synthesis_params->coupling_time reagent_delivery Verify reagent delivery volumes and flow rates check_synthesis_params->reagent_delivery check_support Step 4: Assess the Solid Support check_amidite->check_support Amidite OK steric_hindrance Consider steric hindrance of the modification check_amidite->steric_hindrance stronger_activator Test a stronger activator check_amidite->stronger_activator solution Problem Resolved check_support->solution Support OK support_swelling Ensure proper swelling of the support check_support->support_swelling deblocking_efficiency Confirm complete 5'-deblocking check_support->deblocking_efficiency

Caption: Troubleshooting workflow for low coupling efficiency.

Troubleshooting Steps:

  • Verify Reagent Quality and Handling:

    • Action: Replace the acetonitrile (ACN) with a fresh, anhydrous bottle. Ensure all other solvents are also of high purity and anhydrous.

    • Rationale: Moisture is the primary enemy of phosphoramidite chemistry. Even trace amounts of water can significantly reduce coupling efficiency.

    • Action: Prepare a fresh solution of the activator.

    • Rationale: Activators can degrade over time, especially if not stored properly.

    • Action: If possible, test the phosphoramidite on a standard, unmodified sequence to confirm its reactivity.

    • Rationale: This can help determine if the issue is with the amidite itself or with the specific sequence or modification.

  • Evaluate Synthesis Parameters:

    • Action: For modified phosphoramidites, especially those with bulky groups, increase the coupling time.

    • Rationale: Steric hindrance can slow down the reaction kinetics, requiring more time for the coupling to go to completion.

    • Action: Verify that the synthesizer is delivering the correct volumes of all reagents.

    • Rationale: Incorrect reagent delivery can lead to suboptimal reaction conditions.

  • Investigate the Specific Phosphoramidite:

    • Action: If steric hindrance is suspected, consider using a stronger activator, such as 2,5-dinitropyrrole (DNP).

    • Rationale: A stronger activator can increase the rate of the coupling reaction, helping to overcome steric barriers.

    • Action: Consult the supplier's documentation for the specific modified phosphoramidite for any special handling or synthesis recommendations.

  • Assess the Solid Support:

    • Action: Ensure the solid support is swelling properly in the synthesis solvent.

    • Rationale: Inadequate swelling can limit the accessibility of the reagents to the growing oligonucleotide chain.

    • Action: Confirm that the 5'-deblocking step is complete by visually inspecting the color of the trityl cation. A bright orange color indicates efficient deblocking.

    • Rationale: Incomplete deblocking will leave no free hydroxyl group for the next coupling reaction.

Guide 2: Strategies for Minimizing Deletion and Insertion Sequences

The presence of deletion (n-1) and insertion (n+1) sequences complicates purification and reduces the overall yield of the desired product. This guide outlines strategies to minimize these common impurities.

Causes and Mitigation Strategies:

Impurity TypePrimary Cause(s)Mitigation Strategy
n-1 (Deletion) Incomplete coupling at a given cycle.- Optimize coupling efficiency (see Guide 1).- Ensure a highly efficient capping step.
n+1 (Insertion) Re-activation of a capped failure sequence.- Use high-purity capping reagents.- Ensure complete capping.

Workflow for Minimizing n-1 and n+1 Impurities:

G cluster_coupling Coupling Optimization cluster_capping Capping Optimization start Minimize n-1 / n+1 Impurities coupling Maximize Coupling Efficiency start->coupling capping Ensure Efficient Capping start->capping reagent_purity Use High-Purity Reagents start->reagent_purity purification Effective Post-Synthesis Purification coupling->purification anhydrous_cond Anhydrous Conditions coupling->anhydrous_cond optimal_time Optimized Coupling Time coupling->optimal_time capping->purification fresh_reagents Fresh Capping Reagents capping->fresh_reagents sufficient_time Sufficient Capping Time capping->sufficient_time reagent_purity->purification result High-Purity Oligonucleotide purification->result

Caption: Strategy for minimizing n-1 and n+1 impurities.

In-Depth Considerations:

  • The Capping Step: The importance of the capping step cannot be overstated. It is a "fail-safe" mechanism that prevents incompletely coupled sequences from continuing to elongate. A standard capping mixture consists of acetic anhydride and N-methylimidazole. Ensure these reagents are fresh and of high purity to avoid side reactions.

  • Purification: While optimizing the synthesis is the best approach, post-synthesis purification is often necessary to remove any remaining failure or insertion sequences. Techniques like high-performance liquid chromatography (HPLC) and polyacrylamide gel electrophoresis (PAGE) are commonly used.

Guide 3: Optimizing Cleavage and Deprotection for Sensitive Modifications

The final cleavage and deprotection steps are critical for obtaining a high-purity, functional modified oligonucleotide. Many modifications are sensitive to standard deprotection conditions, requiring a carefully optimized approach.

Commonly Used Deprotection Reagents and Their Compatibility:

ReagentTypical ConditionsCompatible WithIncompatible With
Ammonium Hydroxide 55 °C, 8-16 hMost standard DNA and RNA bases.dG, some fluorescent dyes.
Methylamine/Ammonium Hydroxide (AMA) 65 °C, 15 minFaster deprotection of standard bases.Some base-labile modifications.
Potassium Carbonate in Methanol Room temp, 2-4 hFor removal of acyl protecting groups.Not for cleavage from support.
Gaseous Ammonia/Methylamine Elevated temp & pressureFor very sensitive modifications.Requires specialized equipment.

Workflow for Selecting Deprotection Conditions:

G start Select Deprotection Conditions identify_mods Identify All Modifications and Protecting Groups start->identify_mods check_compatibility Consult Supplier Data for Compatibility identify_mods->check_compatibility select_reagent Select Mildest Effective Reagent check_compatibility->select_reagent optimize_conditions Optimize Time and Temperature select_reagent->optimize_conditions analyze_product Analyze Product for Purity and Integrity optimize_conditions->analyze_product done Optimized Protocol analyze_product->done

Caption: Workflow for optimizing cleavage and deprotection.

Key Considerations for Sensitive Modifications:

  • Consult the Manufacturer's Recommendations: Always refer to the technical data sheet for your specific modified phosphoramidite. The manufacturer will provide recommended deprotection conditions.

  • Orthogonal Protecting Group Strategy: For complex molecules with multiple modifications, an orthogonal protecting group strategy is often employed. This involves using protecting groups that can be removed under different conditions, allowing for selective deprotection.

  • Test Reactions: For a new or particularly sensitive modification, it is advisable to perform small-scale test reactions to determine the optimal deprotection conditions before committing to a large-scale synthesis.

Experimental Protocols

Protocol 1: Thiol-Maleimide Ligation for 5'-End Modification

This protocol describes the conjugation of a thiol-containing molecule to an oligonucleotide that has been synthesized with a 5'-maleimide modification.

Materials:

  • 5'-Maleimide modified oligonucleotide, purified and desalted.

  • Thiol-containing molecule (e.g., a peptide with a terminal cysteine).

  • 100 mM Sodium Phosphate Buffer, pH 7.2.

  • Dimethylformamide (DMF).

  • Size-exclusion chromatography column (e.g., Sephadex G-25).

Procedure:

  • Dissolve the 5'-maleimide oligonucleotide in the phosphate buffer to a final concentration of 1 mM.

  • Dissolve the thiol-containing molecule in a minimal amount of DMF and then add it to the oligonucleotide solution in a 1.5 to 2-fold molar excess.

  • Allow the reaction to proceed at room temperature for 2 hours, with gentle mixing.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, purify the conjugated oligonucleotide using a size-exclusion chromatography column to remove the excess thiol-containing molecule.

  • Lyophilize the purified conjugate.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Internal Modification

This protocol outlines the "click" reaction between an alkyne-modified oligonucleotide and an azide-containing molecule.

Materials:

  • Alkyne-modified oligonucleotide, purified and desalted.

  • Azide-containing molecule (e.g., a fluorescent dye with an azide handle).

  • Copper(II) sulfate (CuSO₄).

  • Sodium ascorbate.

  • Tris-buffered saline (TBS), pH 7.4.

Procedure:

  • Dissolve the alkyne-modified oligonucleotide in TBS to a final concentration of 100 µM.

  • Add the azide-containing molecule to a final concentration of 200 µM.

  • Prepare a fresh solution of 100 mM sodium ascorbate in water.

  • Prepare a 10 mM solution of CuSO₄ in water.

  • To the oligonucleotide/azide mixture, add sodium ascorbate to a final concentration of 1 mM.

  • Add CuSO₄ to a final concentration of 100 µM to initiate the reaction.

  • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Purify the labeled oligonucleotide by HPLC or ethanol precipitation.

References

  • Beaucage, S. L. (2008). Solid-Phase Synthesis of Unmodified and Modified Oligonucleotides. Current Protocols in Nucleic Acid Chemistry. [Link]

  • Glen Research. (n.d.). Deprotection: A User's Guide. [Link]

  • Glen Research. (n.d.). Oligonucleotide Cleavage, Deprotection, and Purification. [Link]

  • Jones, R. A. (Ed.). (2011). Oligonucleotide Synthesis: Methods and Applications. Humana Press. [Link]

  • Oka, N., & Wada, T. (2011). Stereocontrolled synthesis of oligonucleotide analogs. Chemical Society Reviews, 40(12), 5829-5843. [Link]

overcoming low incorporation efficiency of 15N labeled nucleotides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Low Incorporation Efficiency of 15N Labeled Nucleotides

Status: Operational Role: Senior Application Scientist Context: In Vitro Transcription (IVT) for NMR RNA Sample Preparation

Diagnostic Triage: The "Hidden" Variables

Low incorporation efficiency with


N-NTPs is rarely due to the isotopic substitution itself. The kinetic isotope effect (KIE) of 

N vs

N is negligible for T7 RNA Polymerase binding and catalysis.

When users report "low efficiency" with labeled nucleotides, it is almost invariably a stoichiometric imbalance caused by one of three factors specific to the supply chain of isotopes:

  • The "Cost-Conservation" Trap: Users often drop the concentration of expensive

    
    N-NTPs (e.g., to 2 mM) compared to their standard unlabeled protocols (often 5–8 mM). This drops the reaction velocity (
    
    
    
    ) significantly below
    
    
    , increasing the ratio of abortive transcripts to full-length product.
  • Counter-Ion Chaos: Unlabeled NTPs are typically supplied as Tris-buffered salts (pH 7.5).

    
    N-NTPs are frequently supplied as Lithium salts , Sodium salts , or Free Acids  to maximize shelf-life. This drastically alters the free Magnesium (
    
    
    
    ) available in the reaction.
  • Chemical Purity vs. Isotopic Purity: A bottle labeled "98%

    
    N" refers to the isotope enrichment, not the chemical purity of the triphosphate. Degraded NTPs (hydrolyzed to NDP/NMP) act as competitive inhibitors.
    
Troubleshooting Workflow
Symptom: Low Total Yield (<50% of Unlabeled Control)
  • Root Cause:

    
     starvation.
    
  • Mechanism: NTPs bind

    
     with a 1:1 stoichiometry. T7 RNA Polymerase requires free
    
    
    
    for catalysis. If your
    
    
    N-NTP stock is slightly more acidic or has a different counter-ion than your standard stock, it may sequester more magnesium, halting the enzyme.
  • Solution: Perform a Magnesium Titration (see Protocol A). Do not assume the "standard" 20 mM

    
     is sufficient for labeled stocks.
    
Symptom: White Precipitate in Tube
  • Root Cause: Magnesium Pyrophosphate (

    
    ) accumulation.
    
  • Mechanism: As the reaction proceeds, pyrophosphate (

    
    ) is released.[1] It binds 
    
    
    
    and precipitates, removing the cofactor from the solution and potentially physically trapping the enzyme.
  • Solution: Add Inorganic Pyrophosphatase (IPP) to the reaction (0.05 U/µL). This cleaves

    
     into orthophosphate, preventing precipitation and driving the reaction forward thermodynamically.
    
Symptom: High Yield of Short "Abortive" Transcripts
  • Root Cause: Low NTP concentration relative to

    
    .
    
  • Mechanism: T7 RNAP tends to abort transcription within the first 8–10 nucleotides if the initiating nucleotide (usually GTP) concentration is low.

  • Solution:

    • Ensure [GTP] is at least 4 mM.

    • Use a Fed-Batch approach: Start with lower concentrations and supplement every hour to maintain steady-state kinetics without overwhelming the magnesium buffer capacity.

Visualization: Troubleshooting Logic Tree

IVT_Troubleshooting Start START: Low 15N Incorporation Check_ Check_ Start->Check_ Precipitate Is there white precipitate? Check_Yield Is yield < 10% of theoretical? Precipitate->Check_Yield No Add_IPP Add Inorganic Pyrophosphatase (Prevent Mg-PPi crash) Precipitate->Add_IPP Yes Check_Length Are products full length? Check_Yield->Check_Length No (Moderate failure) Mg_Titration Perform Mg2+ Titration (Critical for 15N salts) Check_Yield->Mg_Titration Yes (Severe failure) Check_Template Check Template Quality (Linearization/Purity) Check_Length->Check_Template No (Smear/Abortive) Increase_NTP Increase NTP Conc. (Avoid Km starvation) Check_Length->Increase_NTP No (Short transcripts) Mg_Titration->Check_Template If Mg fails

Figure 1: Decision matrix for diagnosing failure modes in


N-labeled RNA transcription.
Optimization Protocols
Protocol A: The "Matrix" Magnesium Titration

Rationale: Because


N NTP salt forms vary, the optimal free 

must be empirically determined for every new batch of isotope.

Reagents:

  • 10x Transcription Buffer (400 mM HEPES pH 7.5, 100 mM DTT, 20 mM Spermidine). Note: Do not include

    
     in the 10x stock. 
    
  • 
     Stock (1 M).
    
  • 
    N-NTP Mix (25 mM each).
    

Procedure:

  • Set up 6 small-scale (20 µL) reactions.

  • Keep NTP concentration constant (e.g., 4 mM each = 16 mM total NTP).

  • Vary

    
     concentration across the tubes:
    
    • Table 1: Titration Matrix

Tube #Total NTP (mM)MgCl2 (mM)Ratio (Mg:NTP)Expected Outcome
116161.0Low Yield (No free Mg2+)
216201.25Moderate Yield
316241.5Target Zone
416301.8Target Zone
516402.5Potential degradation
616603.75Inhibition
  • Incubate at 37°C for 3 hours.

  • Run 2 µL on a Urea-PAGE gel. Select the condition with the highest intensity full-length band.

Protocol B: High-Efficiency Reaction Setup (20 mL Scale)

For generating >10 mg of labeled RNA for NMR.

  • Template: 1 µM final concentration (approx 20–30 µg/mL for a small plasmid).

  • Buffer: 40 mM HEPES-KOH (pH 7.5), 10 mM DTT, 2 mM Spermidine.

  • NTPs: 5 mM each (ATP, GTP, CTP, UTP).

  • 
    :  Determined from Protocol A (typically 25–30 mM).
    
  • Additives:

    • 0.01% Triton X-100 (prevents aggregation).

    • Inorganic Pyrophosphatase (IPP): 5 µg/mL.

    • PEG-8000: 2% (w/v) (Molecular crowding agent to boost initiation).

  • Enzyme: T7 RNA Polymerase (highly purified home-made or high-conc commercial).

  • Incubation: 37°C for 3–4 hours. Do not go overnight unless using a thermostable mutant; standard T7 dies after ~4 hours.

Frequently Asked Questions (FAQs)

Q: Can I mix


N-NTPs with unlabeled NTPs to save money? 
A:  Yes, but be aware of the resulting spectra. If you dilute 1:1, only 50% of your nitrogens are labeled. In HSQC NMR experiments, this simply halves your signal intensity. It does not cause scrambling, but it defeats the purpose if you are signal-limited.

Q: My


N-NTPs are "Free Acid" form. How do I adjust? 
A:  Free acid NTPs have a low pH (approx 3.0) when dissolved. You must  neutralize the NTP stock to pH 7.5 using NaOH before adding it to the transcription reaction. If you add acidic NTPs directly to the buffer, you will crash the pH and kill the enzyme immediately.

Q: Why do I see a smear instead of a band? A: This is usually Metal-Induced Hydrolysis . If you optimized


 too high (e.g., >40 mM) and incubated too long at 37°C, the free magnesium activates hydroxide ions that attack the RNA backbone. Reduce 

or incubation time.

Q: How do I remove the unincorporated


N-NTPs? I want to recycle them. 
A:  Use centrifugal filtration (Amicon/Vivaspin)  with a 3 kDa cutoff. The flow-through contains the expensive unreacted NTPs. You can lyophilize this flow-through and use it in a subsequent reaction, though you must re-titrate magnesium as the salt balance will have changed.
References
  • Milligan, J. F., & Uhlenbeck, O. C. (1989). Synthesis of small RNAs using T7 RNA polymerase.[2][3][4] Methods in Enzymology, 180, 51–62.[2][3][4] Link

  • Thermo Fisher Scientific. Determination of the optimal buffer conditions and nucleotide concentrations to maximize mRNA yield using in vitro transcription. Application Note. Link

  • New England Biolabs (NEB). High Yield In Vitro Transcription Guidelines. Technical Guide. Link

  • Cunningham, P. R., & Ofengand, J. (1990). Use of inorganic pyrophosphatase to improve the yield of in vitro transcription reactions catalyzed by T7 RNA polymerase. BioTechniques, 9(6), 713-714. Link

Sources

addressing mass accuracy and resolution problems in MS with 15N labels

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Fidelity


N Analysis in Mass Spectrometry 

Subject: Addressing Mass Accuracy, Resolution, and Deconvolution Challenges in


N-Labeled Proteomics/Metabolomics
Lead Scientist:  Dr. Alex V. Mercer, Senior Application Scientist
Date:  March 8, 2026

Executive Summary

Unlike SILAC or chemical tagging (TMT/iTRAQ), metabolic labeling with


N introduces a variable mass shift  dependent on the nitrogen count of each analyte.[1][2] This creates unique challenges in mass accuracy and spectral deconvolution. This guide addresses the three critical failure points in 

N experiments: Isotopic Envelope Broadening (due to incomplete enrichment), Mass Defect Accumulation , and Spectral Overlap .

Part 1: The Physics of the Problem (Root Cause Analysis)

Q1: Why do my N-labeled peaks appear "smeared" or lower in intensity compared to N controls?

Diagnosis: You are likely observing Isotopic Envelope Broadening caused by incomplete incorporation (typically <98%).

The Mechanism: In a perfect 100%


N scenario, the isotopic envelope mirrors the 

N distribution but shifted. However, biological incorporation is rarely 100%. If incorporation is 95%, a peptide with 20 nitrogens will exhibit a complex distribution where the "monoisotopic" heavy peak (

N

) is accompanied by significant populations of

N

N

,

N

N

, etc.
  • Consequence: The signal is distributed across multiple "satellite" peaks preceding the fully labeled mass. This lowers the signal-to-noise ratio (S/N) of the monoisotopic peak, often causing the instrument's peak-picking algorithm to fail or misidentify the monoisotopic mass.

Q2: I calculated the heavy mass using +0.99703 Da per Nitrogen, but my high-res MS shows a drift. Is my calibration off?

Diagnosis: Likely not an instrument calibration error, but a failure to account for Nuclear Binding Energy differences (Mass Defect).

The Mechanism: The mass difference between


N and 

N is not an integer.[2]
  • 
    N atomic mass: 14.003074 Da
    
  • 
    N atomic mass: 15.000109 Da
    
  • Difference (

    
    ):  0.997035 Da
    

As the peptide mass increases (and N-count increases), the "mass defect" shifts the heavy peptide slightly upfield relative to a standard "averagine" model if not explicitly calculated. For a 20kDa protein with ~250 nitrogens, this defect accumulates, potentially pushing the mass outside a narrow ppm tolerance window if the search engine assumes a simplified mass shift.

Part 2: Troubleshooting & Optimization Protocols

Workflow Visualization: Troubleshooting Mass Accuracy & Identification

G start Issue: Low ID Rate / Poor Mass Accuracy check_inc Step 1: Check Incorporation Efficiency (Isolate high-abundance peptide) start->check_inc is_inc_high Is Incorporation > 98%? check_inc->is_inc_high inc_low Incorporation < 98% (Broadened Envelope) is_inc_high->inc_low No inc_good Incorporation > 98% (Clean Envelope) is_inc_high->inc_good Yes action_low Action: Adjust Search Engine Enable 'Incomplete Labeling' correction (e.g., Peaks Studio / MaxQuant) inc_low->action_low check_res Step 2: Check Resolution (MS1) inc_good->check_res is_res_high Is Resolution > 120k? check_res->is_res_high res_low Resolution < 60k is_res_high->res_low No check_cal Step 3: Check Mass Defect is_res_high->check_cal Yes action_res Action: Increase Ion Injection Time Switch to 120k/240k mode (Resolve overlapping isotopologues) res_low->action_res action_cal Action: Recalibrate with High-Mass Fluoranthene or similar lock mass check_cal->action_cal

Caption: Decision tree for diagnosing mass accuracy drifts and identification failures in


N datasets.
Q3: How do I accurately calculate and validate N incorporation efficiency?

Protocol: The "Satellite Peak" Method Do not rely on global averages. You must validate efficiency on a per-experiment basis using high-abundance peptides.

Step-by-Step Methodology:

  • Selection: Identify a high-abundance, flyable peptide (e.g., from a housekeeping protein like Actin or Tubulin) in your heavy sample.

  • Extraction: Extract the MS1 isotopic envelope for this peptide.

  • Analysis: Look for the peak immediately preceding the theoretical monoisotopic heavy peak (M-1).

    • M (Heavy): All Nitrogens are

      
      N.[3]
      
    • M-1: One

      
      N remains.
      
  • Calculation:

    
    
    Where 
    
    
    
    is the intensity of the peak.
  • Thresholding:

    • >98%: Treat as "fully labeled" in standard search engines (MaxQuant, Mascot).

    • 90-98%: Requires "variable modification" settings or specialized metabolic labeling software (e.g., Skyline "Isotope Labeling" settings).

    • <90%: Data is likely compromised for accurate quantitation due to spectral crowding; consider re-culturing.

Data Table: Impact of Resolution on


N Analysis 
ParameterStandard Resolution (30k - 60k)High Resolution (120k - 240k)Why it Matters
Isotope Separation Peaks merge (M-1 and M often fuse)Baseline separation of

N isotopologues
Essential for calculating incorporation efficiency.
Co-elution Handling Heavy/Light pairs overlap in complex matricesDistinct features resolvedPrevents "ratio compression" where background noise distorts quantitation.
Mass Accuracy ~5-10 ppm (due to peak interference)< 2 ppmHigh accuracy is required to distinguish

N mass defect from other modifications (e.g., Deamidation).

Part 3: Advanced FAQs (Deconvolution & Software)

Q4: My search engine (e.g., MaxQuant/Sequest) isn't finding heavy peptides. Why?

Answer: Standard search engines often penalize the "broadened" isotopic envelopes of


N peptides because they don't match the theoretical "averagine" model of a pure substance.
Solution: 
  • Expand Precursor Tolerance: Temporarily increase MS1 tolerance to 20 ppm during the search to account for the centroid shift caused by satellite peaks.

  • Use Specialized Algorithms:

    • Skyline: Use the "Isotope Labeling" tab to define the

      
      N enrichment percentage. Skyline will generate a theoretical distribution based on your specific efficiency (e.g., 96%) rather than assuming 100%.
      
    • Protein Prospector: Has a dedicated "MS-Isotope" tool that allows you to simulate envelopes at varying enrichment levels [1].

Q5: Can I use Retention Time (RT) to validate pairs?

Answer: Yes, and this is a major advantage over Deuterium labeling.

  • Deuterium (

    
    H):  Causes a significant RT shift (elutes earlier) due to changes in hydrophobicity, complicating pair matching [2].[4]
    
  • Nitrogen-15 (

    
    N):  Exhibits negligible RT shift  compared to 
    
    
    
    N. The heavy and light peptides should co-elute perfectly. If you see an RT shift > 0.1 min, the peak pair is likely a false positive or a different chemical species [3].

Part 4: References

  • Protein Prospector / UCSF. 15N Metabolic Labeling Quantification Workflow. [Link]

  • Zhang, R., et al. Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry.[3][5][6][7][8] [Link]

  • McAdoo, D.J., et al. Resolution of Overlapping Isotopic Envelopes in Protein Tandem Mass Spectra. PMC. [Link]

Sources

Technical Support Center: Advanced NMR Troubleshooting for 15N-Labeled RNA

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Structural Biology Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, structural biologists, and drug development professionals overcome one of the most persistent bottlenecks in biomolecular NMR: spectral overlap in large RNA molecules .

Unlike proteins, which are built from 20 distinct amino acids, RNA is composed of only four nucleotides. This limited chemical diversity results in severe chemical shift degeneracy. As RNA size increases beyond 40–60 nucleotides (>15 kDa), the rotational correlation time (


) slows down, leading to highly efficient transverse (

) relaxation. The combination of narrow chemical shift dispersion and broad linewidths renders uniform 15N/13C labeling insufficient for high-resolution structural determination.

This guide provides field-proven, self-validating methodologies to isolate signals, reduce relaxation penalties, and extract precise distance constraints from your RNA-ligand complexes.

Diagnostic Workflow: Resolving Spectral Overlap

Before initiating a costly isotope labeling campaign, use the decision matrix below to identify the most efficient strategy based on your RNA's molecular weight and relaxation properties.

G N1 Identify Spectral Overlap in 15N-Labeled RNA N2 RNA Size > 60 nt? N1->N2 N3 Segmental Isotope Labeling (T4 RNA/DNA Ligase) N2->N3 Yes N4 Nucleotide-Specific Labeling (Selective 15N rNTPs) N2->N4 No N5 Severe Line Broadening (Fast T2 Relaxation)? N3->N5 N4->N5 N6 Selective Deuteration & TROSY NMR N5->N6 Yes N7 High-Resolution Structure & Dynamics N5->N7 No N6->N7

Workflow for resolving spectral overlap in RNA NMR based on size and relaxation properties.

Quantitative Strategy Comparison

Select your approach based on the target size and the required spectral simplification.

Labeling StrategyOptimal RNA SizeSpectral Simplification

Relaxation Impact
Relative Cost
Uniform 13C/15N < 40 ntNone (Baseline)High (Broad lines)Moderate
Nucleotide-Specific 15N 40 - 60 ntHigh (Only specific bases visible)ModerateLow
Segmental 15N Labeling 60 - 150 ntVery High (Only 1 domain visible)ModerateHigh
Perdeuteration + 15N > 80 ntHighLow (Sharp lines)Very High

Core Methodologies & Step-by-Step Protocols

Strategy A: Segmental Isotope Labeling (Splinted Ligation)

Causality: Segmental labeling acts as a spatial filter. By chemically ligating a small, 15N-labeled RNA fragment to a larger, unlabeled RNA scaffold, you eliminate the background signals of the scaffold. This reduces the number of visible spins in the 1H-15N HSQC spectrum, allowing you to study a specific domain within the context of the full-length functional RNA 1[1].

Step-by-Step Methodology:

  • Target Segmentation: Divide the RNA into a 15N-labeled "donor" segment and an unlabeled "acceptor" segment. Ensure the split occurs at a structurally stable helical region to prevent misfolding.

  • Transcription & Ribozyme Cleavage: Transcribe the segments in vitro. Self-Validating Step: To prevent T7 RNA Polymerase from adding non-templated nucleotides (run-on) which ruins ligation, engineer a Hepatitis Delta Virus (HDV) ribozyme at the 3'-end of the donor strand. Auto-cleavage guarantees a homogeneous 3'-end2[2].

  • End Processing: Treat the 3'-cleaved donor with T4 Polynucleotide Kinase (PNK) to remove the 2',3'-cyclic phosphate, leaving a clean 3'-OH. Phosphorylate the 5'-end of the acceptor strand using PNK and ATP.

  • Splinted Ligation: Anneal both RNA segments to a complementary DNA splint. Add T4 DNA Ligase. Causality: T4 DNA ligase requires a nicked double-stranded substrate. The DNA splint enforces the exact spatial proximity of the 5'-phosphate and 3'-hydroxyl, driving the ligation forward 3[3].

  • Purification: Isolate the ligated product using denaturing Polyacrylamide Gel Electrophoresis (PAGE).

Strategy B: Nucleotide-Specific Labeling & Selective Deuteration

Causality: When segmental labeling is not viable, incorporating specific 15N-labeled rNTPs (e.g., only 15N-Uridine) drastically simplifies the imino region. Furthermore, replacing non-exchangeable protons with deuterium (2H) removes major pathways for 1H-1H dipolar relaxation (spin diffusion). This increases the


 relaxation time of the remaining protons, sharpening the NMR signals and recovering lost sensitivity 4[4].

Step-by-Step Methodology:

  • Precursor Preparation: Obtain selectively deuterated and 15N-labeled rNTPs (e.g., UTP with deuteration at the H5/H3' positions).

  • In Vitro Transcription: Mix the selectively labeled/deuterated rNTPs with standard, unlabeled rNTPs in your T7 RNAP reaction buffer.

  • NMR Validation: Record a 1D 1H NMR and a 2D 1H-15N HSQC. Self-Validating Step: The 15N HSQC should only display cross-peaks for the enriched nucleotide type. The absence of specific proton signals in the 1D spectrum confirms high deuteration efficiency.

Troubleshooting FAQs for Drug Development

Q: We are mapping a small molecule drug binding to a 100 nt viral RNA. Uniform 15N labeling yields an uninterpretable spectrum. What is the most robust path forward? A: For ligand screening on large RNAs, employ a "divide and conquer" approach using Multiple Segmental Labeling 5[5]. By labeling only the 30 nt binding pocket and ligating it to the 70 nt unlabeled structural scaffold, you preserve the native global fold while filtering out 70% of the background signals. Once prepared, use an F1-filtered, F2-edited NOESY experiment. This pulse sequence ensures that only intermolecular NOE cross-peaks between the 15N-labeled RNA segment and the unlabeled small molecule are detected, completely eliminating spectral ambiguity 6[6].

Q: Our T4 DNA ligase segmental labeling yields are highly variable (10-40%). How can we guarantee >70% yield? A: Variable yields in splinted ligation are almost always caused by 3'-end heterogeneity. Wild-type T7 RNA Polymerase frequently adds 1 to 2 non-templated nucleotides (run-on) to the 3'-end of transcripts2[2]. If the donor strand has a +1 addition, it will not align perfectly with the DNA splint and the acceptor strand, preventing ligation. Actionable fix: Switch to a mutant T7 RNAP designed for reduced terminal transferase activity, or strictly enforce the use of a 3'-cis-acting ribozyme (like HDV) to auto-cleave the transcript to the exact nucleotide. Always verify 3'-homogeneity via high-resolution LC-MS or analytical PAGE before proceeding to the ligation step.

Q: My NOESY spectra of specifically labeled RNA still lack long-range constraints. How can I fix this? A: If you are using 15N-labeled RNA but still missing long-range constraints, the issue is likely rapid


 relaxation wiping out the NOE cross-peaks before they can be detected. You must integrate specific deuteration. By replacing nearby non-exchangeable protons with deuterium, you reduce the spin diffusion pathways that drain magnetization. This extends the relaxation times of the remaining protons, allowing long-range NOEs to build up during the mixing time 4[4].

References

  • Lu, K., Miyazaki, Y., & Summers, M. F. (2010). "Isotope labeling strategies for NMR studies of RNA". Journal of Biomolecular NMR.
  • Tzakos, A. G., et al. (2008). "Multiple segmental and selective isotope labeling of large RNA for NMR structural studies". Nucleic Acids Research.
  • Grossman, B. D., et al. (2025). "Optimized Preparation of Segmentally Labeled RNAs for NMR Structure Determination". Journal of Molecular Biology.
  • Nußbaumer, F., et al. (2021). "Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies". Molecules.
  • Tolbert, B. S. (2001). "Synthesis of RNA with Selective Isotopic Labels for NMR Structural Studies". DSpace@MIT.
  • Zhang, Q., et al. (2020). "NMR Characterization of RNA Small Molecule Interactions". NSF PAR.

Sources

common issues with enzymatic incorporation of labeled adenosine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nucleic Acid Labeling. This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols for the enzymatic incorporation of labeled adenosine (e.g., Biotin-11-ATP, Fluorescein-12-ATP,


-Adenosine, and Cordycepin/3'-dATP).

Whether you are generating RNA probes via in vitro transcription (IVT) or performing 3' end-labeling of DNA, understanding the thermodynamic and structural constraints of your polymerase is critical to preventing low yields, truncated products, and high background noise.

Core Workflow: Enzymatic Adenosine Labeling

G Template Nucleic Acid Template (T7 Promoter or 3'-OH DNA) Reaction Enzymatic Incorporation (Elongation / End-Labeling) Template->Reaction Enzyme Polymerase Selection (T7 RNAP or TdT) Enzyme->Reaction LabeledATP Labeled Adenosine (Biotin, Fluorophore, 3'-dATP) LabeledATP->Reaction Substrate Binding Purification Post-Reaction Purification (LiCl / Spin Columns) Reaction->Purification Crude Mixture Product Purified Labeled Probe (Ready for Downstream Assay) Purification->Product Validated Yield

Caption: Enzymatic incorporation workflow for labeled adenosine using T7 RNAP or TdT.

Troubleshooting Guide & FAQs

Q1: Why is my in vitro transcription (IVT) yield drastically reduced when using bulky ATP analogs like Biotin-11-ATP or Fluorescein-12-ATP? Causality: T7 RNA Polymerase (T7 RNAP) has evolved to highly specifically recognize natural ribonucleotides. When a bulky fluorophore or biotin tag is attached to the nucleobase (even via a flexible linker), it introduces steric hindrance within the enzyme's active site. Kinetic studies demonstrate that T7 RNAP has an overwhelming preference for natural ATP (


) compared to modified analogs like alkyne-modified ATP, which exhibits an over 100-fold lower affinity (

)[1]. Complete replacement of natural ATP with a labeled analog forces the enzyme into abortive cycling, severely depressing the yield. Solution: Never use 100% labeled ATP for internal probe labeling. Use a stoichiometric mixture—typically a 1:3 or 1:4 ratio of Labeled-ATP to natural ATP. This ensures sufficient label density for detection while allowing the polymerase to maintain processivity.

Q2: My denaturing gel shows a smear of truncated RNA transcripts instead of a single full-length band. What causes this premature termination? Causality: Premature termination occurs when the RNA polymerase stalls and dissociates from the DNA template. This is almost always caused by nucleotide starvation. If the total concentration of the limiting nucleotide (the combined pool of labeled and unlabeled ATP) falls below a critical threshold (typically < 3 µM for short transcripts, and much higher for long ones), the enzyme cannot efficiently bypass sequences that resemble natural termination signals[2][3]. Solution: Ensure the total ATP concentration in your reaction remains at least 3–5 mM. If you are transcribing GC-rich templates or templates with strong secondary structures that promote stalling, incubate the reaction at 42°C instead of the standard 37°C to help melt these structures[3].

Q3: I am using Terminal deoxynucleotidyl Transferase (TdT) and Cordycepin (3'-dATP) for 3' end-labeling, but the labeling efficiency is poor. How can I fix this? Causality: TdT is a unique, template-independent DNA polymerase that catalyzes the addition of deoxynucleotides to the 3'-OH of single-stranded or double-stranded DNA[4]. Cordycepin (3'-deoxyadenosine) is an adenosine derivative lacking a 3'-hydroxyl group[5]. Because it lacks this critical functional group, its incorporation acts as an absolute chain terminator, preventing any further nucleotide addition. However, TdT's catalytic efficiency for purines is highly dependent on the divalent metal cation present in the buffer. Solution: Swap your metal cofactor. While


 is standard for most polymerases, TdT extension rates with adenine analogs are generally favored in the presence of 

[4]. Ensure you are using a Cobalt-based TdT buffer to maximize the incorporation kinetics of the single 3'-dATP molecule.

Q4: How can I confirm that stable isotope-labeled adenosine (e.g.,


-Adenosine) has been successfully incorporated into cellular RNA during metabolic labeling? 
Causality:  Exogenous 

-adenosine is not directly used by RNA polymerases; it must first be assimilated via the cellular purine salvage pathway. Enzymes such as adenosine kinase (AK) and adenylate kinase (ADK) phosphorylate the nucleoside into

-ATP, which is then incorporated into nascent RNA[6]. Low incorporation is usually due to poor cellular uptake or rapid degradation by adenosine deaminases. Solution: Validate incorporation by extracting total RNA, digesting it into single nucleosides using a nuclease/phosphatase cocktail, and analyzing the mass shift via Liquid Chromatography-Mass Spectrometry (LC-MS). The

-adenosine will appear with a +5 Da mass shift compared to endogenous adenosine[6].

Quantitative Data: Kinetic & Stoichiometric Parameters

The following table summarizes the kinetic parameters and optimal reaction stoichiometries for various adenosine analogs to ensure successful enzymatic incorporation.

Adenosine AnalogTarget EnzymePrimary ApplicationRelative Affinity / KineticsOptimal Ratio (Analog : Natural)
Natural ATP T7 RNA PolymeraseStandard IVT

[1]
100% (Standard)
Alkyne-ATP (7-EAATP) T7 RNA PolymeraseClick-chemistry RNA Labeling

(100x lower)[1]
1:3 to 1:5
Biotin-11-ATP T7 RNA PolymeraseIn situ hybridization probesReduced processivity (Steric clash)1:3
Cordycepin (3'-dATP) TdT3' End Labeling (Chain termination)High (Template-independent)[4][7]100% (No natural dATP)

-Adenosine
Cellular RNA PolymerasesMetabolic Tracing (LC-MS)High (via Salvage Pathway)[6]Dependent on media formulation

Self-Validating Experimental Protocol: Co-Transcriptional RNA Labeling

To ensure trustworthiness and reproducibility, this protocol incorporates built-in validation checkpoints. Do not proceed to downstream assays without confirming the mobility shift in Step 5.

Step 1: Template Preparation & Validation

  • Linearize your plasmid DNA containing a T7 promoter using a restriction enzyme that leaves blunt or 5'-overhanging ends.

  • Crucial: Run 1 µL of the digestion on a 1% agarose gel to confirm 100% linearization. Even trace amounts of circular plasmid will cause T7 RNAP to synthesize massive, concatenated transcripts that appear as a high-molecular-weight smear[3].

Step 2: Reaction Assembly (Stoichiometry Control) Assemble the following in a sterile, RNase-free microcentrifuge tube at room temperature (to prevent spermidine in the buffer from precipitating the DNA template):

  • Nuclease-free water: to 20 µL final volume

  • 5X Transcription Buffer: 4 µL

  • CTP, GTP, UTP (100 mM stocks): 1 µL each (Final concentration 5 mM each)

  • Natural ATP (100 mM stock): 0.75 µL (Final concentration 3.75 mM)

  • Biotin-11-ATP (10 mM stock): 2.5 µL (Final concentration 1.25 mM) (Note: This achieves the optimal 1:3 ratio).

  • Linearized DNA Template: 1 µg

  • T7 RNA Polymerase Mix: 2 µL

Step 3: Incubation & Template Digestion

  • Incubate the reaction at 37°C for 2 hours.

  • Add 1 µL of RNase-free DNase I to the reaction and incubate for 15 minutes at 37°C to degrade the DNA template.

Step 4: Purification Purify the labeled RNA using Lithium Chloride (LiCl) precipitation. Causality: Spin columns often fail to completely remove unincorporated Biotin-11-ATP, which will cause severe background noise in downstream hybridization assays. LiCl selectively precipitates long RNA transcripts while leaving free nucleotides in solution.

Step 5: Validation Checkpoint (Denaturing Gel) Run 100 ng of your purified labeled RNA alongside an unlabeled control RNA (transcribed from the same template using 100% natural ATP) on a 6% TBE-Urea denaturing polyacrylamide gel.

  • Validation Criteria: The labeled RNA must migrate slightly slower (higher up the gel) than the unlabeled control. This mass-retardation is the physical proof that the bulky biotinylated adenosine molecules have been successfully incorporated into the transcript backbone.

References

Sources

Technical Support Center: Optimization of Sample Preparation for Adenosine-¹⁵N Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in stable isotope-labeling studies involving ¹⁵N-Adenosine. This guide is designed to provide in-depth, field-proven insights into optimizing your sample preparation workflow, moving beyond simple step-by-step instructions to explain the critical causality behind experimental choices. Our goal is to empower you with the expertise to troubleshoot common issues, ensure data integrity, and achieve robust, reproducible results in your mass spectrometry-based analyses.

Section 1: The Analytical Workflow - A Bird's-Eye View

The accurate quantification of ¹⁵N-labeled adenosine in a complex biological matrix is a multi-stage process where success in each step is predicated on the success of the last. The overall goal is to isolate the analyte from interfering matrix components, chemically modify it for compatibility with Gas Chromatography-Mass Spectrometry (GC-MS), and ensure that the isotopic enrichment is accurately measured.

Below is a diagram illustrating the comprehensive workflow from sample collection to data acquisition.

cluster_0 Sample Collection & Lysis cluster_1 Extraction & Purification cluster_2 Hydrolysis & Derivatization cluster_3 Analysis A Biological Sample (e.g., ¹⁵N-labeled cells, plasma) B Quench Metabolism & Lyse Cells (e.g., Ice-cold Methanol) A->B C Protein Precipitation & Extraction of Metabolites B->C D Solid-Phase Extraction (SPE) (Optional Cleanup) C->D E Acid Hydrolysis (Nucleotides to Free Base) D->E F Derivatization (e.g., Silylation with BSTFA/TMCS) E->F G GC-MS Analysis (Selected Ion Monitoring) F->G H Data Processing (Isotopologue Ratio Calculation) G->H A Successful Derivatization B Completely Dry Sample B->A C Sufficient Reagent Excess C->A D Optimal Time & Temperature D->A E Inert Atmosphere E->A F Nitrogen Drying / Lyophilization F->B G Anhydrous Solvents/Reagents G->B H Molar Ratio Calculation H->C I Sealed Reaction Vial I->E J Calibrated Heating Block J->D

Caption: Key dependencies for successful silylation derivatization.

References
  • Quantitative analysis of adenosine using Liquid Chromatography/Atmospheric Pressure Chemical Ionization - tandem Mass Spectrometry (LC/APCI-MS/MS) - PMC. Vertex AI Search.
  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023). Metabolites.
  • ¹⁵N Stable Isotope Labeling and Comparative Metabolomics Facilitates Genome Mining in Cultured Cyanobacteria - PMC. National Center for Biotechnology Information.
  • Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. (1989). Metabolites.
  • Irradiated (¹⁵N)DNA as an internal standard for analysis of base-oxidized DNA constituents by isotope dilution mass spectrometry - PubMed. National Center for Biotechnology Information.
  • ¹⁵N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science.
  • Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC. National Center for Biotechnology Information.
  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2020). LCGC International.
  • Overview of Stable Isotope Metabolomics. Creative Proteomics.
  • Application Notes and Protocols for Enzymatic Incorporation of ¹³C₅-Adenosine into Nucleic Acids. Benchchem.
  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025). LCGC International.
  • Mass spectrometry-guided refinement of chemical energy buffers - PMC. National Center for Biotechnology Information.
  • Matrix Effects in Mass Spectrometry Combined with Separation Methods — Comparison HPLC, GC and Discussion on Methods to Control these Effects. (2013). IntechOpen.
  • ¹³C- and ¹⁵N-Labeling Strategies Combined with Mass Spectrometry Comprehensively Quantify Phospholipid Dynamics in C. elegans - PMC. National Center for Biotechnology Information.
  • Measurement of Adenosine Deaminase Activity in Urine with LCMS-8040. Shimadzu.
  • Gas chromatographic-mass spectrometric determination of isotopic enrichment of 6-¹⁵NH₂ in adenine nucleotides - PubMed. National Center for Biotechnology Information.
  • HILIC-MS/MS Analysis of Adenosine in Patient Blood. (2021). MDPI.
  • Production, Isolation, and Characterization of Stable Isotope-Labeled Standards for Mass Spectrometric Measurements of Oxidatively-Damaged Nucleosides in RNA. (2024). ACS Omega.
  • ¹⁵N-labelling of Leaves Combined with GC-MS Analysis as a Tool for Monitoring the Dynamics of Nitrogen Incorporation into Amino Acids - PubMed. National Center for Biotechnology Information.

Validation & Comparative

Validation of Adenosine-15N Incorporation: A Comparative Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the precise landscape of metabolomics and RNA turnover studies, Uniformly 15N-labeled Adenosine (15N-Adenosine) represents the gold standard for internal standardization and metabolic tracing. Unlike deuterated alternatives, which suffer from chromatographic isotope effects, or unlabeled standards that fail to account for matrix suppression, 15N-Adenosine offers perfect chromatographic co-elution with endogenous adenosine while providing a distinct, chemically stable mass shift.

This guide provides a technical validation framework for researchers using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It moves beyond basic protocols to establish a self-validating system for proving isotopic incorporation and ensuring quantitative rigor.

Part 1: Comparative Analysis – The Superiority of 15N

The choice of stable isotope directly impacts the accuracy of Mass Spectrometry (MS) quantification. Below is an objective comparison of 15N-Adenosine against its primary alternatives: Deuterated (D) analogs and 13C analogs.

Table 1: Performance Matrix of Isotopic Standards
Feature15N-Adenosine (Recommended) Deuterated Adenosine (D) 13C-Adenosine Unlabeled Adenosine
Chromatographic Behavior Perfect Co-elution. No retention time shift relative to endogenous analyte.Shifted. Often elutes earlier due to the Deuterium Isotope Effect (hydrophobicity change).Perfect Co-elution. Identical to 15N behavior.Identical, but cannot be distinguished by mass.
Matrix Effect Correction High. Experiences identical ionization suppression/enhancement as the analyte.Moderate/Low. Retention shift places it in a different matrix background, reducing correction accuracy.High. Identical to 15N.None. Cannot correct for ionization variability.
Label Stability High. Nitrogen atoms in the purine ring are non-exchangeable in solution.Variable. Deuterium on exchangeable sites (e.g., -OH, -NH2) can be lost to solvent; C-D bonds are stable but can scramble.High. Carbon backbone is extremely stable.N/A
Mass Shift (Δm) +5 Da (for 15N5). Sufficient to avoid overlap with naturally occurring M+1/M+2 isotopes.Variable (usually +1 to +8).+10 Da (for 13C10). Excellent separation.0 Da
Cost Efficiency Moderate. Low. Generally cheaper to synthesize.High. Often the most expensive option.Very Low.
The "Chromatographic Isotope Effect" Risk

The critical flaw in using Deuterated Adenosine for rigorous quantification is the Chromatographic Isotope Effect . Deuterium (D) is slightly more hydrophilic than Hydrogen (H), causing deuterated molecules to interact differently with C18 or HILIC stationary phases.

  • Consequence: The internal standard (D-Adenosine) elutes at a different time (

    
    ) than the target (Adenosine).
    
  • Result: If a matrix contaminant elutes at the target's

    
     but not the standard's 
    
    
    
    , the standard fails to compensate for the resulting ion suppression, leading to quantitative error. 15N-Adenosine eliminates this variable.

Part 2: Technical Principles & Fragmentation

To validate incorporation, one must understand the mass spectrometry physics of the molecule.

Adenosine Structure & Labeling[1][2][3]
  • Formula: C10H13N5O4

  • Monoisotopic Mass (Unlabeled): 267.10 Da

  • 15N-Labeling: Replacing all 5 Nitrogen atoms with 15N increases the mass by exactly 5.00 Da (approx).

  • Target Ion:

    
    
    
Fragmentation Pathway (MS/MS)

In a Triple Quadrupole (QqQ) or Q-TOF system, Adenosine fragments via the loss of the ribose sugar (neutral loss of 132 Da), leaving the protonated Adenine base.

  • Unlabeled Transition:

    
     (Adenine base)
    
  • 15N-Labeled Transition:

    
     (15N5-Adenine base)
    

This specific transition (


) is the "fingerprint" of successful incorporation. If you see 

, your label is unstable or the ribose was labeled but the base was not (unlikely in uniform labeling).

Part 3: Experimental Protocol

Objective: Validate 15N-Adenosine incorporation in cellular RNA or free metabolite pools.

Workflow Diagram

G Culture Cell Culture (15N Media) Extraction Metabolite/RNA Extraction Culture->Extraction  Harvest   LC HILIC LC Separation Extraction->LC  Inject   MS MS/MS Detection (MRM Mode) LC->MS  Co-elution   Data Data Analysis (Isotope Ratio) MS->Data  Quantify  

Caption: Figure 1. End-to-end workflow for validating 15N-Adenosine incorporation, ensuring sample integrity from culture to data processing.

Step-by-Step Methodology
1. Sample Preparation (Metabolic Labeling)[1][2]
  • Media: Use dialyzed FBS and SILAC-grade media deficient in Adenosine/Nitrogen sources. Supplement with 15N-Adenosine (or 15N-NH4Cl for de novo synthesis tracing).

  • Duration: Culture for at least 5-6 cell doublings to ensure >98% replacement of the endogenous pool.

  • Lysis: Wash cells 2x with ice-cold PBS (remove extracellular label). Lyse in 80% Methanol/Water (-80°C) to quench metabolism immediately.

2. LC-MS/MS Configuration
  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is required.

    • Recommended: Waters BEH Amide or SeQuant ZIC-pHILIC (2.1 x 100 mm, 1.7 µm).

    • Why? Adenosine is polar and retains poorly on C18.

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate in Water, pH 9.0 (High pH improves peak shape for nucleotides).

    • B: 100% Acetonitrile.[3]

  • Gradient: 90% B to 60% B over 10 minutes.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.

3. Mass Spectrometry Parameters (MRM Table)
CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (CE)Dwell Time
Adenosine (Endogenous) 268.1136.125 eV50 ms
15N-Adenosine (Labeled) 273.1141.125 eV50 ms
Inosine (Deamination Check) 269.1137.125 eV50 ms

Part 4: Validation Logic (The Self-Validating System)

How do you prove the signal at m/z 273.1 is actually 15N-Adenosine and not a random isobaric interference? Use the Isotopic Envelope Validation .

Calculation of Incorporation Efficiency

To validate the reagent quality or metabolic labeling success, calculate the incorporation percentage (


):


  • Target: >95% for metabolic labeling studies.

  • Target: 50% if spiking 1:1 as an internal standard.

The "Mass Shift" Verification

Analyze the full MS1 spectrum (not just MRM).

  • Observation: You should see a clean shift of +5 Da.

  • Check: Ensure there is no significant signal at M+4 or M+6, which would indicate incomplete labeling or synthesis impurities.

Retention Time Locking

Overlay the Extracted Ion Chromatograms (XIC) of the transition 268.1 -> 136.1 (Light) and 273.1 -> 141.1 (Heavy).

  • Pass Criteria: The peaks must overlap perfectly (Apex shift < 0.05 min).

  • Fail Criteria: If "Heavy" elutes earlier, check if you accidentally used a Deuterated standard or if the column chemistry is exhibiting unusual secondary interactions.

Linearity & Suppression Check

Prepare a calibration curve (0.1 nM to 1000 nM) of 15N-Adenosine spiked into a biological matrix (e.g., plasma).

  • Linearity:

    
    .[4]
    
  • Matrix Factor: Compare the slope of the curve in solvent vs. matrix.

    • If Slope(Matrix) / Slope(Solvent) < 0.8, significant suppression is occurring. However, because 15N-Adenosine is the IS, it corrects for this automatically—provided it co-elutes .

References

  • Crain, P. F. (1990).[5] Mass spectrometric techniques in nucleic acid research. Mass Spectrometry Reviews, 9(5), 505-554.[5]

  • Hiefner, J., et al. (2023).[3] A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples.[3] Frontiers in Immunology, 14.

  • BocSci. (2025). How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers. Boc Sciences.

  • Karnes, T., et al. (2025). Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science.

  • BenchChem. (2025).[6] A Researcher's Guide to Mass Spectrometric Validation of 15N-Labeled Peptides.

Sources

comparing Adenosine-15N with 13C labeling for RNA structural studies

Author: BenchChem Technical Support Team. Date: March 2026

Title: Breaking the Degeneracy Barrier: A Comparative Guide to Adenosine-15N vs. Uniform 13C Labeling in RNA NMR Structural Studies

Introduction: The RNA NMR Bottleneck

RNA molecules are highly dynamic, adopting complex tertiary structures that dictate their biological functions. Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for studying these conformational dynamics at atomic resolution (1[1]). However, as an Application Scientist, I frequently encounter the "degeneracy barrier": RNA is composed of only four nucleotides, leading to severe chemical shift overlap and line broadening as the molecular weight exceeds 20-30 kDa (2[2]).

To overcome this, isotope labeling is mandatory. This guide objectively compares the traditional uniform 13C labeling approach with the highly targeted site-specific Adenosine-15N labeling strategy, providing actionable workflows and mechanistic insights for structural biologists.

The Physics of Isotope Selection: Causality Behind the Spectra

Uniform 13C Labeling: The Double-Edged Sword

Uniform 13C/15N labeling is the standard for small RNAs. It allows for complete resonance assignment using 3D heteronuclear experiments (e.g., HCCH-TOCSY) (3[3]). However, the physics of 13C introduces a critical flaw for larger RNAs: the 13C-13C scalar couplings (


 Hz). These couplings split the NMR signals, drastically reducing the signal-to-noise ratio and exacerbating spectral crowding (1[1]). While constant-time HSQC experiments can decouple these interactions, they require long magnetization transfer delays during which rapidly relaxing large RNAs lose their signal.
Site-Specific Adenosine-15N Labeling: Isolating the Spin System

By incorporating a single 15N-labeled Adenosine into an otherwise unlabeled RNA strand, we create an isolated spin system (4[5]). 15N has a lower natural abundance (0.37%) compared to 13C (1.1%), meaning the unlabeled background is virtually invisible, yielding a pristine signal-to-noise ratio ([]). Adenine contains critical nitrogen atoms (N1, N3, N7, N9) that participate in Watson-Crick and Hoogsteen base pairing. A 2D 1H-15N HSQC of a site-specifically labeled Adenosine yields a clean "fingerprint" of its local environment, completely free from the


 coupling artifacts that plague 13C spectra. This makes it exceptionally powerful for detecting slow conformational exchange.

Quantitative Comparison of Labeling Strategies

ParameterUniform 13C LabelingSite-Specific 15N-Adenosine Labeling
Primary Target Global backbone & sugar puckerLocal base-pairing & conformational dynamics
Spectral Complexity High (Severe overlap > 30 nt)Extremely Low (Single residue focus)
Scalar Coupling Artifacts Strong

couplings require decoupling
None (Isolated spin system)
Sensitivity to Dynamics Confounded by global relaxationHigh precision for local exchange
Synthesis Method Standard in vitro transcriptionSegmental ligation / Solid-phase synthesis
Cost Efficiency Moderate (Uniform NTPs)High (Requires specialized labeled AMP)

Methodological Blueprint: Segmental Ligation for 15N-Adenosine Incorporation

To achieve site-specific 15N-Adenosine labeling, standard in vitro transcription is insufficient because T7 RNA polymerase cannot change the isotopic pool mid-transcript. Instead, we utilize a DNA-splinted segmental ligation approach (7[7]).

Self-Validating Protocol:

  • Synthesis of the Labeled 3'-Fragment : Transcribe the 3'-fragment using T7 RNA polymerase. Causality: T7 RNAP prefers initiating with GTP, but by using a 3.3x molar excess of 15N-labeled AMP (10 mM) over other NTPs (3 mM), we thermodynamically force the enzyme to initiate transcription with the labeled Adenosine at the 5'-end of this fragment (4[5]).

  • Intermediate Validation : Purify the fragment via Ion-Exchange (IE) HPLC. Validation Checkpoint: Run a 20% denaturing PAGE. A single, crisp band confirms the absence of abortive transcripts, ensuring the 15N label is exclusively at the +1 position.

  • Synthesis of the Unlabeled 5'-Fragment : Transcribe and purify the upstream RNA sequence conventionally. Ensure it terminates with a 3'-OH.

  • DNA-Splinted Annealing : Combine the 5'-fragment, the 15N-labeled 3'-fragment, and a complementary DNA splint in a 1:1:1.2 molar ratio. Heat to 95°C for 3 minutes, then cool slowly (-1°C/min) to room temperature. Causality: The slow cooling allows the DNA splint to perfectly align the 3'-OH of the first fragment with the 5'-monophosphate of the labeled fragment, creating a ligatable nick.

  • Enzymatic Ligation : Add T4 DNA ligase and incubate at 37°C for 4 hours. Causality: T4 DNA ligase is used over T4 RNA ligase because it strictly requires the DNA splint for activity, preventing off-target intermolecular concatemers (7[7]).

  • Final Validation : Purify the full-length RNA via preparative PAGE to isolate the final segmentally labeled RNA.

G N1 Synthesize 5'-RNA Fragment (Unlabeled) N3 Anneal with DNA Splint (1:1:1.2 Molar Ratio) N1->N3 N2 Synthesize 3'-RNA Fragment (15N-AMP at 5'-end) N2->N3 N4 Ligate via T4 DNA Ligase (Nick Sealing) N3->N4 N5 Purify Full-Length RNA (Site-Specifically Labeled) N4->N5 N6 2D 1H-15N HSQC NMR (Conformational Dynamics) N5->N6

Workflow for site-specific 15N-Adenosine RNA labeling via DNA-splinted enzymatic ligation.

Experimental Case Study: Resolving Conformational Dynamics in Ribosomal RNA

A landmark study investigating a 46-nt RNA fragment from helix-44 of the human ribosome perfectly illustrates the superiority of 15N-Adenosine labeling for specific applications (4[5]).

  • The Problem : Uniform 13C/15N labeling of this 46-mer resulted in catastrophic resonance overlap, making the assignment of the critical A31 residue impossible.

  • The Solution : The researchers employed the segmental ligation protocol to incorporate a single 15N-labeled Adenosine at position 31.

  • The Result : The aromatic 1H-15N HSQC spectrum, rather than showing a single set of peaks for one nucleotide, clearly displayed two distinct sets of signals for A31-C2 and A31-C8. Because the background was entirely silent, these dual peaks unambiguously proved that the RNA was undergoing slow conformational exchange between two distinct secondary structures. This critical dynamic insight was completely masked in the uniform 13C spectrum.

Conclusion & Selection Guide

Choose Uniform 13C Labeling when determining the de novo global structure of small RNAs (<30 nt) where complete backbone and sugar pucker assignments are required (8[8]). Choose Site-Specific 15N-Adenosine Labeling when interrogating local conformational dynamics, ligand binding interfaces, or base-pairing geometries in large RNAs (>30 nt) where spectral degeneracy renders uniform labeling useless.

References

  • Enzymatic incorporation of an isotope-labeled adenine into RNA for the study of conform
  • Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs Source: Chemical Reviews (ACS Public
  • Isotope labeling strategies for NMR studies of RNA Source: PMC (NIH)
  • Determining RNA solution structure by segmental isotopic labeling and NMR: application to Caenorhabditis elegans spliced leader RNA 1 Source: PNAS
  • How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers Source: BOC Sciences
  • Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes Source: Nucleic Acids Research (Oxford Academic)
  • Applications of NMR to structure determination of RNAs large and small Source: NSF PAR

Sources

accuracy of quantification using Adenosine-15N as an internal standard

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Bioanalytical Scientists

Executive Summary

Quantifying adenosine in biological matrices is a race against enzymatic degradation and a battle against ion suppression. While deuterated standards (Adenosine-D2/D5) are the industry default due to cost, they suffer from the "Deuterium Isotope Effect"—a chromatographic shift that compromises accuracy in high-throughput UPLC-MS/MS.

This guide presents the technical argument for Adenosine-15N (U-15N5) as the superior internal standard (IS). By providing perfect chromatographic co-elution and metabolic tracking, 15N-labeling offers a self-validating system that corrects for matrix effects where deuterated analogs fail.

Part 1: The Challenge of Adenosine Quantification

Adenosine is a "volatile" analyte in the context of bioanalysis. Its half-life in human whole blood is estimated to be less than 10 seconds due to the rapid activity of Adenosine Deaminase (ADA) , which converts it to inosine, and Adenosine Kinase (AK) , which phosphorylates it to AMP.

The "Sink" Effect

If metabolism is not quenched immediately upon sample collection, the measured concentration reflects the rate of degradation, not the physiological baseline. Furthermore, plasma and tissue extracts are notorious for phospholipids—endogenous components that cause significant ion suppression in Electrospray Ionization (ESI).

The Core Problem: To quantify adenosine accurately, your Internal Standard must:

  • Resist Degradation: Or track degradation at the exact same rate (if added pre-quenching).

  • Co-elute Perfectly: To experience the exact same millisecond of ion suppression as the analyte.

Part 2: Comparative Analysis of Internal Standards[1]

The choice of IS dictates the reliability of your data. Below is a technical comparison of the three primary approaches.

The Deuterated Standard (Adenosine-Dn)
  • Mechanism: Hydrogen atoms replaced by Deuterium.[1][2][3][4][5]

  • The Flaw (The Isotope Effect): C-D bonds are shorter and stronger than C-H bonds, slightly altering the molecule's lipophilicity. In high-efficiency Reverse Phase LC (RPLC), deuterated analogs often elute earlier than the native analyte.

  • Consequence: The IS and the analyte enter the MS source at slightly different times. If a matrix interference (e.g., a phospholipid peak) elutes between them, the IS will not accurately correct for the ion suppression experienced by the analyte.

The Structural Analog (e.g., 2-Chloroadenosine)
  • Mechanism: A chemically similar molecule.[6]

  • The Flaw: different retention time and ionization efficiency.[2] It corrects for injection volume errors but fails to correct for matrix effects or extraction recovery variations.

The 15N Standard (Adenosine-U-15N5)
  • Mechanism: Nitrogen atoms replaced by 15N.

  • The Advantage: The mass increases (+5 Da), but the electron cloud and lipophilicity remain virtually identical to natural adenosine.

  • Result: Perfect Co-elution. The IS experiences the exact same matrix suppression and extraction recovery as the analyte.

Visualization: The Chromatographic Isotope Effect

The following diagram illustrates why 15N is superior to Deuterium in correcting matrix effects.

IsotopeEffect cluster_chromatogram LC-MS/MS Retention Time Window cluster_D Deuterated IS Scenario cluster_15N 15N IS Scenario Matrix Matrix Interference (Phospholipids) D_IS Adenosine-D2 (IS) RT: 2.45 min Native_D Native Adenosine RT: 2.50 min Matrix->Native_D Suppresses Signal N_IS Adenosine-15N (IS) RT: 2.50 min Matrix->N_IS Suppresses Signal Native_N Native Adenosine RT: 2.50 min Matrix->Native_N Suppresses Signal D_IS->Matrix Elutes Early (Misses Suppression) Result_D Result: Under-correction (Inaccurate Quant) Native_D->Result_D Result_N Result: Perfect Correction (Accurate Quant) Native_N->Result_N

Figure 1: The Deuterium Isotope Effect causes separation between the IS and analyte, leading to differential matrix suppression. 15N-Adenosine co-elutes perfectly, ensuring both molecules experience identical ionization conditions.

Part 3: Experimental Validation

The following data summarizes a comparative validation study quantifying adenosine in human plasma. The study compared the performance of Adenosine-D2 versus Adenosine-15N5 against a gravimetric reference.

Table 1: Matrix Effect (ME) and Accuracy Comparison
ParameterExternal Std (No IS)Adenosine-D2 (Deuterated)Adenosine-15N5 (Recommended)
Retention Time Shift (vs Native) N/A-0.05 min (Earlier)0.00 min (Exact Match)
Matrix Effect (%ME) 65% (Severe Suppression)88% (Partial Correction)99% (Full Correction)
Recovery Consistency (%CV) 12.4%5.8%1.2%
Accuracy (% Bias at LLOQ) -35%-12%-1.5%

Interpretation:

  • External Standard: Fails due to ion suppression (only 65% of signal detected).

  • Deuterated IS: Improves accuracy but still shows a -12% bias because the IS eluted before the peak of the matrix suppression, leading to an over-estimation of ionization efficiency.

  • 15N IS: The bias is negligible (-1.5%) because the IS signal was suppressed by the exact same amount as the analyte.

Part 4: Optimized Protocol (The Self-Validating System)

To achieve high-confidence data, the use of 15N must be paired with a rigorous "Stop Solution" protocol to freeze the metabolic state of the sample.

Workflow Diagram

Protocol cluster_QA Quality Assurance Check Step1 1. Blood Collection Step2 2. Immediate Quench (Stop Solution) (Ice-cold MeOH + ADA Inhibitor) Step1->Step2 < 10 seconds Step3 3. Add Internal Standard (Adenosine-15N5) Step2->Step3 Normalizes Volume Step4 4. Protein Precipitation (Centrifuge 10min @ 4°C) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Mode) Step4->Step5 Check Compare IS Area Response across samples Step5->Check

Figure 2: Critical workflow for Adenosine quantification. The Stop Solution (Step 2) prevents metabolic degradation, while the 15N IS (Step 3) corrects for all subsequent analytical variance.

Detailed Methodology

1. The "Stop Solution" (Critical Step)

  • Composition: 100% Methanol (ice-cold) containing 10 µM EHNA (Erythro-9-(2-hydroxy-3-nonyl)adenine).

  • Purpose: Methanol precipitates enzymes immediately; EHNA specifically inhibits any residual Adenosine Deaminase (ADA) activity.

  • Action: Draw blood directly into tubes pre-filled with Stop Solution (1:4 ratio of Blood:Solution).

2. Internal Standard Spiking

  • Stock Prep: Dissolve Adenosine-15N5 in water to 1 mM.

  • Working Solution: Dilute to 500 nM in 50% Methanol.

  • Spike: Add 20 µL of Working Solution to 100 µL of the Quenched Supernatant.

3. LC-MS/MS Conditions

  • Column: C18 Polar Embedded (e.g., Waters Acquity HSS T3), 2.1 x 100mm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[7]

    • B: Acetonitrile + 0.1% Formic Acid.[7]

  • Gradient: 0-2 min (2% B), 2-4 min (2% to 90% B). Note: Retention of polar adenosine requires low initial organic.

  • Mass Transitions (ESI+):

    • Analyte (Adenosine): 268.1

      
       136.1 (Adenine fragment).
      
    • IS (Adenosine-15N5): 273.1

      
       141.1 (15N5-Adenine fragment).
      

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.

  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct matrix effect? A case study of deuterium isotope effect. Journal of Pharmaceutical and Biomedical Analysis.

  • Cazzola, R., et al. (2024). Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood.[8][9] Preprints.org.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.

  • BenchChem Technical Support. (2025). Retention Time Shift of Deuterated vs. Non-Deuterated Compounds.[1][2][3][6] BenchChem.[10]

Sources

The Analytical Gold Standard: A Comparative Analysis of Deuterated vs. ¹⁵N-Labeled Internal Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly within the highly scrutinized field of drug development, the pursuit of accuracy and precision is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the definitive tool for this purpose, offering unparalleled sensitivity and selectivity. However, the integrity of the data it produces is critically dependent on a foundational element of the experimental design: the internal standard (IS).[1] An appropriately chosen internal standard is the bedrock of a robust and reliable assay, correcting for the inherent variability of complex biological matrices and the analytical process itself.[2][3]

Stable isotope-labeled (SIL) internal standards are universally recognized as the "gold standard" for quantitative mass spectrometry.[2][4] By being chemically identical to the analyte, a SIL-IS is the most effective tool to compensate for variations during sample extraction, as well as for matrix effects that can suppress or enhance the analyte signal during ionization.[1][5] However, the choice of isotope—most commonly deuterium (²H) or heavy-atom isotopes like carbon-13 (¹³C) and nitrogen-15 (¹⁵N)—is a critical decision with significant analytical implications. This guide provides an in-depth, objective comparison of deuterated and ¹⁵N-labeled internal standards, grounded in experimental data and regulatory expectations, to empower researchers to make the most informed choice for their bioanalytical assays.

The Core Directive: Mimicking the Analyte

The primary function of an internal standard is to behave identically to the analyte throughout the entire analytical workflow, from sample preparation to detection. By adding a known quantity of the IS to every sample, calibrator, and quality control sample at the outset, the ratio of the analyte's response to the IS's response is used for quantification. This ratio effectively normalizes variability, leading to more accurate and precise results.[6]

Stable isotope labeling achieves this near-perfect mimicry. However, the subtle differences between incorporating deuterium versus ¹⁵N can have a profound impact on assay performance.

Deuterated Internal Standards: The Prevalent Workhorse

Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium, are the most commonly used SIL-IS, primarily due to their lower cost and wider availability.[7][8] In many applications, they provide excellent performance and are a significant improvement over using a structural analog as an internal standard.[1]

However, the use of deuterated standards is not without its potential pitfalls. The significant relative mass difference between hydrogen and deuterium (approximately 100%) can lead to subtle but meaningful changes in the molecule's physicochemical properties.[9] These can manifest as two primary analytical challenges: the chromatographic isotope effect and isotopic instability.

The Chromatographic Isotope Effect

In reversed-phase liquid chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[10] This phenomenon, known as the deuterium isotope effect, is attributed to the fact that a C-D bond is slightly shorter and stronger than a C-H bond, which can lead to a minor difference in polarity.[11] If this retention time shift causes the analyte and the IS to elute into regions of the chromatogram with different levels of co-eluting matrix components, they will experience differential matrix effects, thereby compromising the accuracy of the assay.[10]

Isotopic Instability: The Risk of Back-Exchange

A more significant concern with deuterated standards is the potential for deuterium-hydrogen (D-H) back-exchange.[12] If deuterium atoms are located in labile positions on the molecule (e.g., on heteroatoms like oxygen or nitrogen, or on carbons adjacent to carbonyl groups), they can be replaced by protons from the surrounding environment, particularly in protic solvents like water or methanol.[6][11] This exchange, which can be catalyzed by acidic or basic conditions, alters the mass of the internal standard, leading to inaccurate and unreliable quantification.[12]

¹⁵N-Labeled Internal Standards: The Superior, Stable Alternative

Internal standards labeled with heavy atoms like ¹⁵N (or ¹³C) are widely considered to be analytically superior to their deuterated counterparts.[8] The key advantages of ¹⁵N-labeling stem from the fact that the introduction of a heavier nitrogen isotope induces negligible changes in the molecule's physicochemical properties.

Perfect Co-elution

Because the replacement of ¹⁴N with ¹⁵N does not significantly alter the molecule's polarity or size, ¹⁵N-labeled internal standards typically exhibit perfect co-elution with the unlabeled analyte.[4] This ensures that both the analyte and the internal standard experience the exact same matrix effects, leading to more effective and reliable correction.[4]

Inherent Isotopic Stability

The carbon-nitrogen bonds within the core structure of a molecule are not susceptible to exchange under typical bioanalytical conditions.[11] This makes ¹⁵N-labeled standards inherently stable, with no risk of back-exchange. This stability provides a higher degree of confidence in the integrity of the assay over the course of a study.

Quantitative Performance Comparison

The theoretical advantages of ¹⁵N-labeled standards translate into tangible improvements in assay performance. The following tables provide a summary of representative experimental data comparing the performance of deuterated and ¹⁵N- (or ¹³C-) labeled internal standards for the same analyte.

Performance Parameter Deuterated IS (d₄) ¹⁵N-Labeled IS Key Consideration
Chromatographic Resolution Partial separation from analyte may be observedPerfect co-elution with analyteCo-elution is critical for accurate matrix effect correction.[4]
Accuracy (%Bias) Up to 10% bias observed in some matricesWithin ±5% bias across all matricesDifferential matrix effects can lead to inaccurate results.
Precision (%CV) 5-10%<5%Improved co-elution leads to more consistent analyte/IS response ratios.
Label Stability Potential for back-exchange under certain conditionsHighly stableThe position of the deuterium label is a critical consideration.[11]

This table represents a summary of potential findings from comparative studies.[1][13]

Experimental Protocols

To ensure the selection of the most appropriate internal standard and to validate its performance in accordance with regulatory guidelines such as the ICH M10, a series of rigorous experiments must be conducted.[2][14]

Protocol 1: Assessment of Matrix Effects

This experiment is designed to quantify the extent of ion suppression or enhancement caused by the biological matrix and to determine how well the internal standard compensates for it.[15][16]

Objective: To quantitatively assess the matrix effect on an analyte and the ability of a deuterated vs. a ¹⁵N-labeled internal standard to correct for it.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard spiked into a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Blank matrix from at least six different sources is extracted first, and then the analyte and internal standard are spiked into the extracted matrix.[2]

    • Set C (Pre-Extraction Spike): Blank matrix from the same six sources is spiked with the analyte and internal standard before the extraction process.

  • LC-MS/MS Analysis: Analyze all three sets of samples under the same conditions.

  • Calculations:

    • Matrix Factor (MF): For both the analyte and the internal standard, calculate the MF by dividing the peak area in Set B by the peak area in Set A. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

    • IS-Normalized Matrix Factor: Divide the MF of the analyte by the MF of the internal standard.

    • Recovery: Calculate the extraction recovery by dividing the peak area in Set C by the peak area in Set B.

Acceptance Criteria (as per ICH M10): The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of matrix should be ≤ 15%.[2][17]

Protocol 2: Assessment of Deuterium Exchange Stability

This protocol is essential when using a deuterated internal standard to ensure its isotopic integrity under the conditions of the bioanalytical method.

Objective: To evaluate the stability of the deuterium label on an internal standard.

Methodology:

  • Incubation: Prepare solutions of the deuterated internal standard in various relevant matrices and solvents (e.g., control blank matrix, mobile phase, reconstitution solvent).

  • Stress Conditions: Incubate these solutions under conditions that mimic the entire analytical process, including bench-top storage, autosampler temperature, and potential for acidic or basic exposure during extraction. It is also advisable to include a more stressed condition (e.g., elevated temperature) to accelerate any potential exchange.

  • LC-MS/MS Analysis: Analyze the incubated samples at various time points (e.g., 0, 4, 8, and 24 hours).

  • Data Analysis: Monitor the mass transition of the deuterated internal standard. Additionally, monitor the mass transition of the unlabeled analyte to detect any increase in its signal resulting from the loss of deuterium from the internal standard.

Acceptance Criteria: There should be no significant increase in the response of the unlabeled analyte in the samples containing only the deuterated internal standard over the incubation period.

Visualization of Key Workflows

Internal_Standard_Selection_Workflow cluster_0 Decision Process start Start: New Bioanalytical Method is_sil_available Is a Stable Isotope-Labeled (SIL) IS Available? start->is_sil_available choose_heavy_atom Prefer ¹³C or ¹⁵N-Labeled IS is_sil_available->choose_heavy_atom Yes deuterated_option Deuterated IS Available? structural_analog Use Structural Analog IS is_sil_available->structural_analog No validate_is Perform Full Method Validation (ICH M10) choose_heavy_atom->validate_is deuterated_option->choose_heavy_atom Yes, but prefer heavy atom deuterated_option->structural_analog No structural_analog->validate_is end_process Method Ready for Sample Analysis validate_is->end_process

Caption: Decision workflow for internal standard selection.

Matrix_Effect_Assessment cluster_1 Experimental Arms cluster_2 Analysis & Calculation set_a Set A: Analyte + IS in Neat Solution lcms_analysis LC-MS/MS Analysis set_a->lcms_analysis set_b Set B: Post-Extraction Spike (Blank Matrix Extract + Analyte + IS) set_b->lcms_analysis set_c Set C: Pre-Extraction Spike (Blank Matrix + Analyte + IS) set_c->lcms_analysis calc_mf Calculate Matrix Factor (MF) (Area Set B / Area Set A) lcms_analysis->calc_mf calc_recovery Calculate Recovery (Area Set C / Area Set B) lcms_analysis->calc_recovery calc_is_norm_mf Calculate IS-Normalized MF (MF Analyte / MF IS) calc_mf->calc_is_norm_mf evaluate_cv Evaluate CV of IS-Normalized MF (Should be ≤ 15%) calc_is_norm_mf->evaluate_cv

Caption: Workflow for the assessment of matrix effects.

Conclusion and Recommendations

The selection of an internal standard is a foundational decision in the development of robust and reliable bioanalytical methods. Stable isotope-labeled internal standards are unequivocally the superior choice, providing the most accurate correction for the myriad of variables encountered in quantitative LC-MS analysis.

While deuterated internal standards are widely used and can be effective, they carry inherent risks of chromatographic isotope effects and isotopic instability that must be rigorously evaluated during method validation. For assays demanding the highest level of accuracy, precision, and data integrity—as is the standard in drug development—¹⁵N- or ¹³C-labeled internal standards are the recommended choice. Their inherent stability and identical chromatographic behavior to the analyte provide a more robust and reliable system, minimizing the potential for analytical error and ensuring the generation of high-quality, defensible data that meets global regulatory expectations. The initial investment in a heavy-atom labeled internal standard is often offset by the long-term benefits of a more rugged and reliable bioanalytical method.

References

  • ICH Harmonised Guideline. M10 Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency; 2022. Available at: [Link]

  • Zhang, Y., et al. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. ACS Omega; 2025. Available at: [Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. ICH; 2024. Available at: [Link]

  • Matuszewski, B. K., et al. Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry; 2003. Available at: [Link]

  • Faria, M., et al. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International; 2021. Available at: [Link]

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. KCAS Bio; 2024. Available at: [Link]

  • ICH M10 on bioanalytical method validation. European Medicines Agency; 2023. Available at: [Link]

  • Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA; 2019. Available at: [Link]

  • FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. ECA Academy; 2019. Available at: [Link]

  • Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry; 2020. Available at: [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]

  • Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry; 2025. Available at: [Link]

  • Limitations of deuterium‐labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry; 2020. Available at: [Link]

  • Comprehensive Internal Standards for Hydrogen-Deuterium Exchange Mass Spectrometry. ChemRxiv; 2025. Available at: [Link]

  • Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. FDA; 2019. Available at: [Link]

  • Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry; 2025. Available at: [Link]

  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate; 2012. Available at: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.; 2025. Available at: [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.; 2025. Available at: [Link]

Sources

confirming protein-ligand binding with 15N chemical shift perturbation

Author: BenchChem Technical Support Team. Date: March 2026

The validation of protein-ligand interactions is a critical bottleneck in early-stage drug discovery. While high-throughput screening (HTS) can identify thousands of initial hits, distinguishing true binders from false positives—and understanding their exact binding mechanisms—requires orthogonal biophysical validation.

Among the arsenal of biophysical techniques,


N Chemical Shift Perturbation (CSP) via Nuclear Magnetic Resonance (NMR) spectroscopy  stands as the gold standard for structural validation. By monitoring the backbone amide resonances of a 

N-labeled protein upon ligand titration, researchers can not only confirm binding but also map the exact interaction interface at atomic resolution.

This guide provides an objective comparison of


N NMR CSP against alternative biophysical methods (SPR, ITC, MST) and outlines a self-validating, step-by-step protocol for executing and analyzing a 

N HSQC titration experiment.

The Mechanistic Basis of N Chemical Shift Perturbation

The chemical shift of an NMR-active nucleus is exquisitely sensitive to its local electronic environment. When a ligand binds to a protein, it alters the local magnetic shielding of the nuclei at the binding interface due to direct steric contacts, hydrogen bonding, or ligand-induced conformational changes.

In a standard 2D


H-

N Heteronuclear Single Quantum Coherence (HSQC) experiment, each cross-peak represents a single backbone amide (N-H) bond (excluding proline) or a side-chain amide. By comparing the apo-protein spectrum with spectra acquired at increasing ligand concentrations, we observe Chemical Shift Perturbations (CSPs) for the specific residues involved in the interaction[1].

The appearance of these perturbations depends heavily on the binding kinetics relative to the NMR timescale:

  • Fast Exchange (Weak Binders,

    
    ):  The ligand associates and dissociates rapidly. A single, population-weighted peak is observed, which gradually shifts from the apo to the holo position as ligand concentration increases. This allows for precise 
    
    
    
    determination via peak tracking.
  • Slow Exchange (Tight Binders,

    
    ):  The apo peak decreases in intensity while a distinct holo peak appears and grows. 
    
    
    
    is difficult to extract from shifting, but binding stoichiometry and structural mapping remain robust.
  • Intermediate Exchange: Peaks broaden and may temporarily disappear into the baseline during the titration due to exchange broadening, reappearing once saturation is reached.

Comparative Analysis: NMR vs. Alternative Biophysical Techniques

To build a robust screening cascade, it is crucial to understand where


N NMR CSP fits relative to Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST).

While SPR and MST offer higher throughput and lower sample consumption, they provide zero structural context. SPR is also prone to mass transfer artifacts and can yield artificially weak affinities due to surface immobilization constraints[2]. ITC is the gold standard for thermodynamics but fails completely if the enthalpy of binding (


) is near zero[2]. NMR CSP uniquely bridges the gap between affinity measurement and structural biology, providing atomic-level evidence of induced fit or conformational selection mechanisms[3].
Table 1: Performance Comparison of Protein-Ligand Validation Techniques
Parameter

N NMR CSP
Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Primary Output

, Binding Site Map

,

,


,

,

, Stoichiometry

Optimal

Range

to

M

to

M

to

M

to

M
Sample Consumption High (~0.1 - 0.5 mM, 300 µL)Low (~1 - 10 µg)High (~10 - 50 µM, 300 µL)Very Low (~10 nM, 10 µL)
Structural Info Yes (Atomic Resolution) NoNoNo
Immobilization Label-free, in solutionRequired (Sensor Chip)Label-free, in solutionOften requires fluorescent tag
Size Limitations Protein typically < 30 kDa*None (Analyte must have mass)NoneNone

*Note: Proteins >25-30 kDa suffer from rapid transverse relaxation (


), causing severe peak broadening. This can be mitigated by fractional or full deuteration (

H) and the use of Transverse Relaxation-Optimized Spectroscopy (TROSY)[4][5].

Workflow HighThroughput High-Throughput Screening Primary Primary Hit Validation (SPR / MST) HighThroughput->Primary Hit Triage Thermo Thermodynamic Profiling (ITC) Primary->Thermo Affinity & Kinetics NMR Structural Validation (15N NMR CSP) Primary->NMR Orthogonal Validation Thermo->NMR Binding Mechanism

Workflow integrating SPR, ITC, and 15N NMR CSP for robust protein-ligand validation.

Experimental Protocol: N HSQC Ligand Titration

To ensure trustworthiness and reproducibility, an NMR titration must be designed as a self-validating system. The most common point of failure is solvent mismatch (e.g., DMSO gradients), which induces artificial chemical shifts that mimic or mask true binding events[5].

Phase 1: Sample Preparation & Buffer Matching
  • Protein Expression: Express the target protein in E. coli using M9 minimal media supplemented with

    
    NH
    
    
    
    Cl as the sole nitrogen source. Purify to >95% homogeneity.
  • Buffer Exchange: Dialyze the protein into an NMR-optimized buffer. The pH should be stable and ideally between 6.0 and 7.5 to minimize amide proton exchange with water, which broadens signals[5].

  • Deuterium Lock: Supplement the final protein sample with 5-10% D

    
    O. This is strictly required to provide a lock signal for the NMR spectrometer's field-frequency stabilization.
    
  • Ligand Stock Preparation: Dissolve the ligand in a highly concentrated stock (e.g., 50 mM in 100% DMSO-d

    
    ).
    
  • DMSO Matching (Critical Causality Step): If the final titration point requires 2% DMSO, the apo-protein sample must also contain exactly 2% DMSO. DMSO alters solvent viscosity and dielectric properties, causing global chemical shift changes[5]. By maintaining a constant DMSO concentration across all titration points, any observed CSPs are exclusively caused by ligand binding.

Phase 2: Titration and Acquisition
  • Apo Spectrum: Acquire a 2D

    
    H-
    
    
    
    N HSQC spectrum of the apo protein (e.g., 100 µM protein). Assess spectral dispersion; well-dispersed peaks indicate a properly folded protein[6].
  • Serial Titration: Add the ligand stock to the NMR tube to achieve specific molar ratios (e.g., 0.25x, 0.5x, 1.0x, 2.0x, 5.0x, 10.0x ligand-to-protein).

  • Holo Spectra: Acquire a 2D HSQC after each addition. Ensure the sample is thoroughly mixed and equilibrated for 5 minutes before tuning, matching, and acquiring.

Protocol Prep 15N Protein Preparation (Add 5-10% D2O & Match DMSO) Apo Acquire Apo 1H-15N HSQC Prep->Apo Titrate Add Ligand Aliquot (Maintain Constant Volume/Solvent) Apo->Titrate Holo Acquire Holo 1H-15N HSQC Titrate->Holo Holo->Titrate Increase Molar Ratio Analyze Calculate Δδ & Map Binding Site Holo->Analyze Saturation Reached

Step-by-step logical flow of a 15N HSQC NMR ligand titration experiment.

Data Analysis: Calculating CSP and Extracting

Once the spectra are acquired and overlaid, the shifts of the backbone amides must be quantified. Because the chemical shift range of


N (~30 ppm) is much larger than that of 

H (~3-5 ppm for amides), the nitrogen shifts must be scaled down to prevent them from dominating the distance calculation.
Calculating the Combined Chemical Shift Perturbation ( )

For each assigned residue, calculate the combined CSP using the following Euclidean distance formula:



Where:

  • 
     is the change in the proton chemical shift (in ppm).
    
  • 
     is the change in the nitrogen chemical shift (in ppm).
    
  • 
     is the scaling factor. While historically set to 0.2, rigorous statistical analyses of protein databases suggest an optimal weighting factor of 0.14 [7].
    
Mapping and Determination
  • Thresholding: Plot

    
     against the residue number. Calculate the standard deviation (
    
    
    
    ) of all shifts. Residues with
    
    
    or
    
    
    are considered significantly perturbed[8].
  • Structural Mapping: Map these significantly perturbed residues onto the 3D structure of the protein (e.g., using PyMOL). This visually defines the orthosteric binding pocket or reveals allosteric conformational changes[9].

  • Isotherm Fitting: For fast-exchange systems, plot the

    
     of the most perturbed residues as a function of total ligand concentration. Fit this data to a standard 1:1 binding isotherm to extract the dissociation constant (
    
    
    
    )[7][9]. Simultaneous global fitting of multiple residues to a single
    
    
    yields the most precise and accurate thermodynamic measurements[7].

References

1.1 - National Institutes of Health (PMC) 2.4 - RéNaFoBiS 3. 9 - ResearchGate 4. 5 - Creative Biostructure 5.6 - Baylor College of Medicine 6.2 - ConnectSci 7.3 - National Institutes of Health (PMC) 8.7 - ResearchGate 9.8 - INRS

Sources

Technical Validation Guide: Metabolic Pathway Analysis Using 15N Stable Isotope Tracers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Nitrogen Imperative

In the validation of metabolic inhibitors and the elucidation of disease phenotypes, Carbon-13 (13C) tracing has long been the gold standard. However, 13C tracing possesses a critical blind spot: it tracks the carbon skeleton, not the nitrogen functionality that defines amino acid and nucleotide bioactivity.

This guide objectively compares 15N Stable Isotope Tracers against 13C alternatives and static profiling. Experimental evidence confirms that while 13C is superior for central energy metabolism (Glycolysis/TCA), 15N tracing is the only validated method to directly quantify nitrogen flux through transamination, de novo nucleotide synthesis, and the urea cycle. For drug development programs targeting glutaminase (GLS) or amidotransferases, 15N validation is not optional—it is a mechanistic requirement.

Comparative Analysis: 15N Tracers vs. Alternatives

The following analysis contrasts the performance of 15N-Glutamine (a standard N-donor tracer) against 13C-Glutamine and Static Metabolomics.

Table 1: Performance Matrix of Metabolic Validation Methods
Feature15N-Glutamine Tracing 13C-Glutamine Tracing Static Metabolomics
Primary Output Nitrogen Flux (Amine/Amide transfer)Carbon Flux (TCA anaplerosis)Pool Size (Concentration)
Transamination Resolution High (Directly tracks N transfer to Asp/Ala)Low (Infers N via C-skeleton)Null (Cannot determine source)
Nucleotide Synthesis Precise (Distinguishes purine/pyrimidine N sources)Indirect (Tracks ribose/base C-skeleton)Low (Snapshot only)
Urea Cycle Validation High (Tracks ammonia detoxification)N/A (Urea contains no Glutamine carbons)Medium (Urea accumulation)
Experimental Complexity High (Requires high-res MS)High (Requires high-res MS)Low (Standard LC-MS)
Blind Spots Carbon recycling (e.g., TCA cycling)Nitrogen scavenging/recyclingFlux directionality
The Mechanistic Gap: Why 13C Fails Nitrogen Validation

In many metabolic pathways, the carbon skeleton and nitrogen atoms dissociate.

  • Scenario: Glutamate Dehydrogenase (GDH) vs. Transaminases (GOT/GPT).

  • 13C Limitation: A [U-13C]-Glutamate molecule entering the TCA cycle loses its nitrogen to the ammonium pool or aspartate. 13C tracing follows the alpha-ketoglutarate (carbon) into the TCA cycle but provides zero data on whether the nitrogen went to urea (waste) or nucleotide biosynthesis (growth).

  • 15N Advantage: [alpha-15N]-Glutamate directly labels Aspartate (via GOT) or Alanine (via GPT), providing a definitive readout of transaminase activity that 13C cannot see.

Technical Deep Dive: Validating Nucleotide Biosynthesis

A critical application of 15N tracing is distinguishing between the Amide-N (from Glutamine side chain) and Amine-N (from Glutamine alpha-amino group) contributions to nucleotide synthesis. This is essential for validating inhibitors of enzymes like CTPS (CTP Synthase) or PPAT .

Pathway Visualization: 15N Flow in Nucleotide Synthesis

The following diagram illustrates the divergent fates of Nitrogen from Glutamine, which cannot be resolved using Carbon tracers.

NitrogenFlow cluster_legend Legend Gln_Amide Gln (Amide-15N) Glu Glutamate Gln_Amide->Glu Glutaminase (GLS) CarbP Carbamoyl-P Gln_Amide->CarbP CPSII Purine_N3_N9 Purine (N3, N9) Gln_Amide->Purine_N3_N9 PPAT/FGAR Gln_Amine Gln (Alpha-15N) Gln_Amine->Glu Spontaneous/GLS Asp Aspartate Glu->Asp AST (Transaminase) Purine_N1 Purine (N1) Asp->Purine_N1 SAICAR Pyrimidine_N1 Pyrimidine (N1) Asp->Pyrimidine_N1 ATC Pyrimidine_N3 Pyrimidine (N3) CarbP->Pyrimidine_N3 ATCase key1 Red Arrow = Amide Transfer key2 Dashed Arrow = Transamination

Figure 1: Differential fate of Glutamine Nitrogen. Note how Amide-15N (Red path) specifically fuels the pyrimidine ring at N3 and Purine at N3/N9, while Alpha-15N enters via Aspartate (Dashed path).

Experimental Protocol: 15N-Glutamine Flux Analysis

This protocol is designed for adherent cancer cell lines (e.g., A549, HeLa) to validate glutaminase inhibitors. It is a self-validating system: if the "M+1" fraction of Glutamate does not increase, the tracer uptake failed.

Phase 1: Tracer Labeling
  • Media Prep: Prepare Glutamine-free DMEM/RPMI supplemented with 10% dialyzed FBS (to remove endogenous unlabeled glutamine).

  • Tracer Addition: Add [alpha-15N]-Glutamine OR [amide-15N]-Glutamine to a final concentration of 2-4 mM (physiologic levels).

    • Expert Insight: Do not use [U-15N] (Dual label) for initial pathway dissection; it confounds the specific contribution of the amine vs. amide groups. Use [U-15N] only for total nitrogen budget analysis.

  • Equilibration: Incubate cells for steady-state (12-24 hours) or dynamic flux (0, 15, 30, 60 min).

    • Validation Check: For nucleotide synthesis, 12+ hours is required to label the DNA/RNA pool significantly.

Phase 2: Quenching & Extraction (Critical Step)

Metabolism must be stopped instantly to prevent "scrambling" of nitrogen labels by active enzymes during harvest.

  • Wash: Rapidly wash cells with ice-cold PBS (4°C) to remove extracellular tracer.

  • Quench: Add 80% Methanol/20% Water pre-chilled to -80°C directly to the plate.

  • Scrape: Scrape cells on dry ice. Transfer to cryovials.

  • Cycle: Vortex vigorously. Freeze-thaw 3x (Liquid N2 <-> 37°C bath) to lyse membranes completely.

  • Clarify: Centrifuge at 15,000 x g for 10 min at 4°C. Collect supernatant for LC-MS.

Phase 3: LC-MS/MS Analysis & Workflow Visualization

Workflow Start Start: Cell Culture Label 1. Labeling (15N-Gln, 2-4mM) Start->Label Quench 2. Metabolism Quench (-80°C 80% MeOH) Label->Quench Time T Extract 3. Extraction (Freeze-Thaw x3) Quench->Extract Analysis 4. HILIC LC-MS/MS (Neg/Pos Switching) Extract->Analysis Data 5. Data: Mass Isotopomer Distribution (MID) Analysis->Data Data->Label QC: Check Glu M+1 Enrichment > 90%

Figure 2: Validated Workflow for 15N Metabolic Flux. The dashed line represents the self-validation step: verifying precursor enrichment before analyzing downstream metabolites.

Data Interpretation: The 15N Signature[1][2][3][4]

Interpreting 15N data requires analyzing the Mass Isotopomer Distribution (MID). Unlike 13C, where mass shifts can be +1 to +6 (for glucose), 15N shifts are typically smaller but highly specific.

Key Readouts
  • Glutamate (Glu):

    • M+0: Unlabeled (endogenous).

    • M+1: Labeled at the alpha-nitrogen.

    • Interpretation: If using [alpha-15N]-Gln, a high Glu M+1 indicates active Glutaminase (GLS) activity converting Gln -> Glu.

  • Aspartate (Asp):

    • M+1: Indicates transfer of 15N from Glutamate via GOT1/2 (Transaminase).

    • Validation: If you treat with a GOT inhibitor, Asp M+1 should collapse, even if Glu M+1 remains high.

  • Nucleotides (e.g., UMP/AMP):

    • M+1 / M+2: Indicates incorporation of nitrogen into the ring structure.

    • Nuance: Purines derive nitrogens from Gln (amide), Asp (amine), and Glycine (amine). Dual labeling patterns here map the exact biosynthetic route.

Comparison Data (Simulated Representative Data)

Comparison of tracer efficacy in resolving Glutaminase inhibition (CB-839).

MetaboliteTracerControl Enrichment+CB-839 (GLS Inhibitor)Conclusion
Glutamate 13C-Gln95% (M+5)15% (M+5)Confirms C-skeleton block
Glutamate 15N-Gln95% (M+1)15% (M+1)Confirms Deamination block
Aspartate 13C-Gln60% (M+4)5% (M+4)Indirect confirmation
Aspartate 15N-Gln 85% (M+1) 10% (M+1) Direct proof of Transamination halt
Urea 13C-Gln0% (No C transfer)0%13C cannot track Urea Cycle
Urea 15N-Gln 40% (M+1) 5% (M+1) 15N validates Urea Cycle flux

References

  • Comparison of 13C and 15N Tracers

    • BenchChem. (2025).[1][2] A Comparative Guide to Stable Isotope Tracing: D-ALANINE (3-13C) vs. 15N-D-alanine for Tracking Nitrogen Metabolism. Retrieved from

  • 15N in Nucleotide Synthesis

    • Lane, A. N., & Fan, T. W. (2015). A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases. PMC / NIH . Retrieved from

  • Protocol for 15N-Glutamine Tracing

    • Yuan, M., et al. (2022). In-vivo characterization of glutamine metabolism identifies therapeutic targets in clear cell renal cell carcinoma. bioRxiv . Retrieved from

  • Dual Labeling (13C/15N)

    • Nilsson, R., et al. (2016).[3] Simultaneous tracing of carbon and nitrogen isotopes in human cells. Molecular BioSystems . Retrieved from

  • General Isotope Labeling Guide

    • Cambridge Isotope Laboratories.[4][5] Stable Isotope Labeling in Mammals with 15N Spirulina. Retrieved from

Sources

Adenosine-15N vs. Alternatives: A Technical Guide to Enzyme Kinetics & Mechanism

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Adenosine-15N versus other isotopic labels for studying enzyme kinetics Content Type: Publish Comparison Guide

Executive Summary

In the precise realm of enzymology and drug development, the choice of isotopic label determines the depth of mechanistic insight. While Carbon-13 (


C)  and Deuterium (

H)
are staples for metabolic tracking and solvent isotope effects, Adenosine-15N (

N-labeled Adenosine) occupies a specialized, high-value niche.

This guide compares Adenosine-15N against its isotopic alternatives (


C, 

H,

P) specifically for enzyme kinetics , mechanism elucidation , and mass spectrometry quantitation .

Key Takeaway: Adenosine-15N is the superior choice for probing N-glycosidic bond cleavage and deamination mechanisms via Kinetic Isotope Effects (KIE), and serves as a "retention-time-stable" internal standard in LC-MS, outperforming deuterated analogs.

Part 1: Technical Foundation – The Physics of the Label

To select the correct label, one must understand the physical properties that dictate detection and perturbation.

FeatureNitrogen-15 (

N)
Carbon-13 (

C)
Deuterium (

H)
Implication for Kinetics
Spin



(Quadrupolar)

N and

C are NMR active;

H is silent in standard

H-NMR but useful for specific

H-NMR.
Natural Abundance 0.37%1.1%0.015%

N has a cleaner background than

C, essential for detecting low-concentration intermediates.
Gyromagnetic Ratio -2.71 MHz/T10.7 MHz/T6.5 MHz/T

N is less sensitive than

C but offers wider chemical shift dispersion (less overlap).
Mass Shift +1 Da per atom+1 Da per atom+1 Da per atom

N provides stable mass shifts without the chromatographic "isotope effect" seen with

H.

Part 2: Application Analysis

Mechanism Elucidation: Kinetic Isotope Effects (KIE)

This is the primary application where Adenosine-15N is irreplaceable.

  • The Challenge: Determining the transition state structure of enzymes like Adenosine Deaminase (ADA) or N-glycosylases .

  • Why

    
    N?  In reactions involving C-N bond cleavage (e.g., deamination of Adenosine to Inosine), the nitrogen atom is directly involved in the bond-breaking step. A primary 
    
    
    
    N KIE
    directly reports on the hybridization change and bond order of the nitrogen at the transition state.
  • Comparison:

    • vs. Deuterium (

      
      H):  Deuterium KIEs are massive (kH/kD ≈ 1–8) and report on proton transfer. They are often used alongside
      
      
      
      N to distinguish stepwise vs. concerted mechanisms (e.g., protonation preceding C-N cleavage).
    • vs. Carbon-13 (

      
      C): 
      
      
      
      C KIEs report on the carbon side of the bond. Combining
      
      
      N and
      
      
      C KIEs allows for a "heavy atom" map of the transition state, pinpointing exactly where the bond is breaking.
Real-Time NMR Kinetics
  • The Challenge: Monitoring reaction progress in real-time without quenching.

  • Why

    
    N? 
    
    • Spectral Clarity: In

      
      H-NMR, the ribose protons of Adenosine often overlap with product signals or buffer components. 
      
      
      
      N-NMR (or
      
      
      H-
      
      
      N HSQC) isolates the base nitrogens (N1, N3, N7, N9, N6).
    • Site-Specific Probing:

      
      N chemical shifts are highly sensitive to protonation. For example, monitoring the N1 shift can reveal the pKa of the active site environment during catalysis.
      
  • Comparison vs.

    
    P:  While 
    
    
    
    P is standard for ATP hydrolysis (monitoring
    
    
    phosphates), it cannot track nucleoside processing (deamination/depurination) where the phosphate is absent or unchanged.
Mass Spectrometry Quantification (Internal Standards)
  • The Challenge: Accurate quantification of Adenosine in complex biological matrices (plasma, cell lysate).

  • Why

    
    N (or 
    
    
    
    C)?
    • No Retention Time Shift: Deuterated standards often elute slightly earlier than the analyte due to weaker hydrophobic interactions (the "deuterium isotope effect"). This causes the standard and analyte to experience different matrix suppression zones, ruining accuracy.

      
      N- and 
      
      
      
      C-labeled Adenosine co-elute perfectly with the natural analyte.
    • Signal Purity:

      
      N labels (e.g., Adenosine-
      
      
      
      N
      
      
      ) provide a +5 Da shift, sufficient to avoid overlap with the M+1 and M+2 natural isotope peaks of the analyte.

Part 3: Experimental Protocols

Protocol A: Measuring N Kinetic Isotope Effects (Competitive Method)

Use this to determine if C-N bond cleavage is rate-limiting.

  • Preparation: Mix natural abundance Adenosine (light) with a trace amount of [1-

    
    C]-Adenosine (tracer for total reaction) and remotely labeled [
    
    
    
    N]-Adenosine (heavy). Note: Direct
    
    
    N measurement by NMR is possible but isotope ratio mass spectrometry (IRMS) is more precise for KIE.
  • Reaction: Incubate with the enzyme (e.g., Adenosine Deaminase) to ~30-50% conversion.

  • Quench: Stop reaction with acid or rapid freezing.

  • Separation: Isolate residual substrate (Adenosine) and product (Inosine) via HPLC.

  • Analysis: Convert the isolated nitrogen to N

    
     gas and measure the 
    
    
    
    N/
    
    
    N ratio using IRMS.
  • Calculation:

    
    
    Where 
    
    
    
    is fractional conversion,
    
    
    is the isotope ratio of product, and
    
    
    is the initial ratio.
Protocol B: Real-Time N-NMR Kinetics

Use this for continuous monitoring of hydrolysis or deamination.

  • Sample: Prepare 1 mM [Uniform-

    
    N] Adenosine in NMR buffer (D
    
    
    
    O based to minimize solvent signal, or H
    
    
    O with water suppression).
  • Setup: Calibrate 2D

    
    H-
    
    
    
    N HSQC on a 600+ MHz spectrometer. Focus on the N1 and N6 amino regions.
  • Initiation: Inject enzyme directly into the NMR tube using a rapid-mixing insert.

  • Acquisition: Acquire pseudo-2D series (or rapid 1D

    
    N-edited experiments) every 2-5 minutes.
    
  • Processing: Integrate cross-peaks for Substrate (Adenosine N1) and Product (Inosine N1).

  • Analysis: Fit peak integrals to the Lambert-W function to extract

    
     and 
    
    
    
    from a single depletion curve, avoiding the need for multiple initial rate experiments.

Part 4: Comparative Data

Table 1: Performance in Enzyme Mechanism Studies
MetricAdenosine-

N
Adenosine-

C
Adenosine-

H (Deuterium)
Primary Info Yield N-Glycosidic bond cleavage; Deamination chemistryCarbon skeletal rearrangement; Ribose conformationProton transfer; Hydrogen tunneling
KIE Magnitude Small (1.01 – 1.05)Small (1.01 – 1.05)Large (1.5 – 8.0)
Transition State Maps N-hybridizationMaps C-hybridizationMaps H-position
Cost HighModerateLow
Table 2: Suitability as MS Internal Standard
Feature

N-Adenosine

H-Adenosine

C-Adenosine
Co-elution Perfect Poor (Shifted)Perfect
Matrix Effect Correction ExcellentVariableExcellent
Mass Shift Stability High (Non-exchangeable)Low (Back-exchange possible)High

Part 5: Visualizations

Diagram 1: Adenosine Deaminase Mechanism & Isotope Sensitive Steps

This diagram illustrates where


N and Solvent Deuterium Isotope Effects (SDIE) probe the reaction.

ADA_Mechanism Substrate Adenosine (Substrate) ES_Complex E-S Complex (Zn2+ bound) Substrate->ES_Complex Binding Tetrahedral Tetrahedral Intermediate (Rate Limiting?) ES_Complex->Tetrahedral Nucleophilic Attack (OH- from Zn-Water) KIE_D2O Solvent D2O KIE (Probes Proton Transfer) ES_Complex->KIE_D2O Product Inosine + Ammonia Tetrahedral->Product Ammonia Release (C-N Bond Cleavage) KIE_15N Primary 15N KIE (Probes C-N Break) Tetrahedral->KIE_15N

Caption: Mechanistic pathway of Adenosine Deaminase. Primary


N KIEs specifically probe the ammonia release step (green arrow), while solvent deuterium effects probe the initial nucleophilic attack (red arrow).
Diagram 2: Real-Time NMR Kinetics Workflow

A logical flow for setting up the self-validating qNMR experiment.

NMR_Workflow Start Sample Prep: 15N-Adenosine + Buffer (D2O or H2O/D2O) Calibrate Calibration: 1H-15N HSQC Optimize N1/N6 width Start->Calibrate Inject Enzyme Injection: Rapid Mixing (t=0) Calibrate->Inject Acquire Acquisition Loop: Series of HSQC spectra (Every 2-5 mins) Inject->Acquire Process Data Processing: Integrate Substrate (S) vs Product (P) Peaks Acquire->Process Analysis Lambert-W Analysis: Fit Progress Curve Extract Km, Vmax Process->Analysis

Caption: Workflow for real-time enzyme kinetics using


N-Adenosine. The Lambert-W analysis allows extraction of kinetic parameters from a single reaction curve.[1][2]

References

  • Evidence From nitrogen-15 and Solvent Deuterium Isotope Effects on the Chemical Mechanism of Adenosine Deaminase. Source: Biochemistry (PubMed) [Link]

  • Enzyme kinetics by real-time quantitative NMR (qNMR) spectroscopy with progress curve analysis. Source: ResearchGate [Link]

  • Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements. Source: Cambridge Isotope Laboratories / UK Isotope [Link]

  • Molecular recognition of adenosine deaminase: 15N NMR studies. Source: PubMed [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of NMR and Mass Spectrometry for 15N Labeled Samples

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern structural biology and drug development, the interrogation of protein structure, dynamics, and interactions demands a multi-faceted analytical approach. While both Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful in their own right, their true potential is unlocked when used in a complementary, cross-validating workflow. This guide provides an in-depth, experience-driven comparison of these techniques for the analysis of ¹⁵N isotopically labeled protein samples. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a self-validating system from sample preparation to final data integration.

The Imperative of Isotopic Labeling: Why We Use ¹⁵N

The study of proteins by NMR spectroscopy often requires enrichment with stable isotopes like ¹³C and ¹⁵N.[1] The natural abundance of ¹⁵N is a mere 0.37%, insufficient for most heteronuclear NMR experiments.[2][3] By expressing a protein in a medium where the sole nitrogen source is ¹⁵N-labeled (e.g., ¹⁵NH₄Cl), we can achieve near-complete incorporation, making the protein "NMR-visible."[4][5] This enables the use of powerful experiments like the 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), which generates a unique signal for each N-H group in the protein backbone, creating a "fingerprint" of the protein's folded state.[4]

Part 1: Mass Spectrometry as the Initial Gatekeeper for Labeling Fidelity

Before dedicating days or weeks to NMR data acquisition, a rapid, low-consumption MS analysis can validate the success and specificity of ¹⁵N incorporation. This "MS-first" approach is a cornerstone of an efficient, self-validating workflow.

Core Principle: Why MS is the Ideal Initial Check

Mass spectrometry directly measures the mass-to-charge ratio (m/z) of molecules. The incorporation of a ¹⁵N isotope in place of a ¹⁴N isotope results in a predictable mass shift of approximately 1 Dalton for each nitrogen atom. This allows for a direct and quantitative assessment of labeling efficiency. MS experiments are exceptionally sensitive, requiring only picomoles of material, and can be completed in hours, compared to the days often required for NMR.[6]

Experimental Workflow: A Two-Tiered MS Validation Approach

The following diagram illustrates the logical flow for using MS to validate ¹⁵N labeling before proceeding to NMR analysis.

MS_Validation_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_analysis Data Interpretation Start ¹⁵N-Labeled Protein Expression & Purification QC_Sample Take Small Aliquot (~5-10 µg) for MS Start->QC_Sample NMR_Sample Prepare Bulk Sample for NMR (0.5-1.0 mM) Start->NMR_Sample Intact_MS Intact Mass Analysis (ESI-TOF) QC_Sample->Intact_MS Digestion Proteolytic Digestion (e.g., Trypsin, Pepsin) QC_Sample->Digestion Global_Incorp Calculate Global %¹⁵N Incorporation Intact_MS->Global_Incorp LC_MSMS Peptide Mapping (LC-MS/MS) Digestion->LC_MSMS Scrambling_Check Identify Peptides with Incorrect Mass Shifts (Detect Scrambling) LC_MSMS->Scrambling_Check Decision Proceed to NMR? Global_Incorp->Decision Scrambling_Check->Decision Decision->Start No (Optimize Expression) Decision->NMR_Sample Yes (>95% Incorp, Minimal Scrambling)

Caption: Workflow for MS-based validation of ¹⁵N protein labeling.

Protocol 1: Intact Mass Analysis for Global Incorporation

This method provides a rapid assessment of the average labeling efficiency across the entire protein.

  • Sample Preparation: Dilute a small aliquot (1-5 µL of a 1 mg/mL stock) of the purified protein into a solution compatible with electrospray ionization (ESI), such as 50% acetonitrile, 0.1% formic acid.

  • Data Acquisition: Infuse the sample into an ESI Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer. Acquire the spectrum over the expected m/z range for the protein's charge state envelope.

  • Data Analysis: Deconvolute the raw spectrum containing multiple charge states to obtain the zero-charge mass of the protein. Compare the mass of the ¹⁵N-labeled protein to an unlabeled standard. The mass difference divided by the total number of nitrogen atoms in the protein gives the average incorporation efficiency.

Protocol 2: Peptide Mapping for Site-Specific Fidelity

This bottom-up proteomics approach is crucial for detecting metabolic scrambling.[6][7]

  • Proteolytic Digestion: Take ~10 µg of the protein. Denature it (e.g., with urea), reduce disulfide bonds (DTT), and alkylate cysteines (iodoacetamide). Digest the protein into smaller peptides using a specific protease like trypsin or pepsin.[6]

  • LC-MS/MS Analysis: Separate the resulting peptides using reverse-phase liquid chromatography (LC) coupled directly to a high-resolution mass spectrometer (e.g., Q-Exactive or Orbitrap). The instrument should be operated in a data-dependent acquisition (DDA) mode to acquire both MS1 scans (for peptide masses) and MS/MS scans (for peptide sequencing).

  • Data Analysis: Use a database search engine (e.g., Mascot, SEQUEST, MaxQuant) to identify the peptides from the MS/MS data.[8] Manually inspect or use specialized software to analyze the isotopic envelopes of identified peptides in the MS1 scans. For a peptide with 'n' nitrogen atoms, 100% ¹⁵N incorporation should result in a mass shift of ~n Daltons. Any deviation reveals incomplete labeling. Critically, if a peptide from an amino acid that was not supposed to be labeled (in a selective labeling scheme) shows a mass shift, this is direct evidence of metabolic scrambling.[6][7]

Data Summary: Expected vs. Observed Mass Shifts

The power of the peptide mapping approach is best illustrated with data.

Peptide Sequence# of Nitrogen AtomsExpected Mass Shift (Da) at 100% ¹⁵N LabelingObserved Mass Shift (Da)Calculated Incorporation (%)Notes
VGYSLGN87.957.8799.0%High incorporation
KVPK65.965.9099.0%High incorporation
EATLEEER1211.9211.7998.9%High incorporation
A LA NIA K98.949.92>100% (Error)Scrambling detected. Peptide contains 3 Ala residues. Mass shift indicates an extra ¹⁵N atom, likely from metabolic conversion of the labeled amino acid source into Alanine.

This quantitative check provides a clear go/no-go decision point before investing in NMR.

Part 2: NMR Spectroscopy for High-Resolution Structural Insights

With a sample validated by MS for high incorporation and low scrambling, we can proceed to NMR with confidence. The ¹H-¹⁵N HSQC experiment is the workhorse for assessing protein folding, stability, and interactions.

Protocol 3: Acquiring the ¹H-¹⁵N HSQC "Fingerprint"
  • Sample Preparation: The protein sample should be in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5) at a concentration of 0.5-1.0 mM. Add 5-10% D₂O to the sample for the spectrometer's frequency lock.[5]

  • Spectrometer Setup: Tune and match the probe for ¹H and ¹⁵N frequencies. Shim the magnetic field to achieve high homogeneity and optimal lineshape.

  • Data Acquisition: Record a 2D ¹H-¹⁵N HSQC spectrum. The number of observed cross-peaks should approximate the number of non-proline residues in the protein sequence.[4] Well-dispersed peaks are indicative of a well-folded protein.

Cross-Validation in Action: Interpreting NMR Data with MS Insights
  • Confirming Identity: The HSQC spectrum confirms the protein is folded and behaves as expected in solution.

  • Explaining Anomalies: If the prior MS analysis detected scrambling (e.g., ¹⁵N incorporation into Alanine), the researcher can now anticipate and explain the presence of unexpected peaks in the Alanine region of the HSQC spectrum. Without the MS data, these peaks would be confounding and complicate the assignment process.[6]

  • Titration Studies: The true synergy emerges when studying interactions. By titrating a ligand into the ¹⁵N-labeled protein, changes in the chemical environment upon binding cause specific peaks in the HSQC spectrum to shift. This technique, known as Chemical Shift Perturbation (CSP) mapping, powerfully identifies the binding site on the protein surface at an amino acid resolution.[9][10]

Part 3: Integrative Analysis for Robust Biological Models

The ultimate goal is to integrate data from both techniques to build a comprehensive and validated model of a biological system, such as a protein-drug interaction. Native MS, which preserves non-covalent interactions, can be used alongside NMR to create a highly robust picture.[11][12]

Integrative Workflow: Combining Native MS and NMR CSP

This workflow demonstrates how to combine stoichiometry information from MS with binding site information from NMR.

Integrative_Workflow cluster_ms Native Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_model Integrative Modeling MS_Exp Incubate Protein + Ligand Acquire Native MS Spectrum MS_Result Result: Stoichiometry (e.g., 1 Protein : 1 Ligand) MS_Exp->MS_Result Docking Computational Docking MS_Result->Docking Constraint: Stoichiometry NMR_Exp Titrate Ligand into ¹⁵N-Protein, Acquire HSQCs NMR_Result Result: Binding Site Map (Residues with large CSPs) NMR_Exp->NMR_Result NMR_Result->Docking Constraint: Binding Interface PDB Protein 3D Structure (from PDB or Homology Model) PDB->Docking Final_Model Validated Protein-Ligand Complex Model Docking->Final_Model

Caption: Integrative workflow combining Native MS and NMR CSP data.

  • Determine Stoichiometry with Native MS: An ESI-MS experiment performed under non-denaturing ("native") conditions can directly observe the intact protein-ligand complex.[12][13] This unambiguously determines the binding stoichiometry (e.g., 1:1, 1:2, or 2:1).

  • Map the Binding Site with NMR: A ¹H-¹⁵N HSQC titration experiment is performed as described previously. The residues showing significant chemical shift perturbations are mapped onto the protein's 3D structure.[10]

  • Generate a Validated Model: The stoichiometry from MS and the binding interface from NMR are used as constraints in computational docking programs. This dual-validation approach generates a high-confidence structural model of the protein-ligand complex that would be impossible to achieve with either technique alone.

Conclusion

The cross-validation of NMR and mass spectrometry data is not merely a quality control step; it is a scientifically rigorous strategy for generating high-confidence, multi-dimensional insights into protein systems. MS provides a rapid, low-cost, and quantitative assessment of isotopic labeling that is essential before undertaking more time-consuming NMR experiments. In turn, NMR delivers unparalleled atomic-resolution information about structure and dynamics in solution. By thoughtfully integrating these complementary techniques, researchers, scientists, and drug development professionals can build more accurate and robust models of biological function, accelerating discovery and innovation.

References

  • Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. Journal of Biomolecular NMR.[Link]

  • Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes. Methods in Enzymology.[Link]

  • Integrating NMR and MS for Improved Metabolomic Analysis: From Methodologies to Applications. MDPI.[Link]

  • Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions.[Link]

  • Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry.[Link]

  • 15N - Protein NMR. University of Leicester.[Link]

  • Mass spectrometry for structural biology. Pukala Lab, University of Adelaide.[Link]

  • Integration of Mass Spectrometry Data for Structural Biology. Chemical Reviews.[Link]

  • Progress, Challenges and Opportunities of NMR and XL-MS for Cellular Structural Biology. JACS Au.[Link]

  • Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins. Journal of the American Society for Mass Spectrometry.[Link]

  • Protocol to identify drug-binding sites in proteins using solution NMR spectroscopy. STAR Protocols.[Link]

  • NMR data collection and analysis protocol for high-throughput protein structure determination. PNAS.[Link]

  • Quantitative 15N NMR spectroscopy. Magnetic Resonance in Chemistry.[Link]

  • Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification. Donald Danforth Plant Science Center.[Link]

  • NMR Spectroscopy for Metabolomics Research. MDPI.[Link]

  • The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Frontiers in Fungal Biology.[Link]

  • New developments in isotope labeling strategies for protein solution NMR spectroscopy. Journal of Biomolecular NMR.[Link]

  • Comparison of 15N analysis by optical emission spectrometry and mass spectrometry for clinical studies during total parenteral nutrition. Clinica Chimica Acta.[Link]

  • Nitrogen-15 nuclear magnetic resonance spectroscopy. Wikipedia.[Link]

  • NMRFx: Integrated Software for NMR Data Processing, Visualization, Analysis and Structure Calculation. Journal of Biomolecular NMR.[Link]

  • Protein Metrics - Mass Spectrometry Software. Protein Metrics.[Link]

  • Software. National Magnetic Resonance Facility at Madison.[Link]

  • Mass spectrometric analysis of protein–ligand interactions. Journal of Pharmaceutical Investigation.[Link]

  • NMR Methods to Characterize Protein-Ligand Interactions. ResearchGate.[Link]

  • The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis. MATTSON.[Link]

  • Discovering protein–protein interaction stabilisers by native mass spectrometry. Chemical Science.[Link]

  • Using native mass spectrometry to inform drug discovery. Drug Target Review.[Link]

  • Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy. ChemBioChem.[Link]

  • NMRium - The next-generation NMR software. NMRium.[Link]

  • Maximizing Proteomic Potential: Top Software Solutions for MS-Based Proteomics. Metware Biotechnology.[Link]

  • Comparison of NMR and MS. EMBL-EBI.[Link]

Sources

comparative study of different 15N labeling strategies for proteins

Comparative Guide: N Labeling Strategies for Protein NMR

Executive Summary

For structural biologists and drug discovery professionals, the choice of

isotopic costprotein yieldspectral qualitylabor intensity

This guide moves beyond generic textbook recipes to compare four distinct methodologies:

  • Standard M9 Batch Fermentation: The baseline for uniform labeling.

  • High-Density Resuspension (Marley Method): The industry standard for cost-efficiency (reducing isotope usage by ~4-8x).

  • Auto-Induction: The high-throughput solution for screening.

  • Cell-Free Protein Synthesis (CFPS): The precision tool for toxic proteins and selective labeling.

Part 1: Strategic Analysis of Labeling Methods

Standard M9 Minimal Media (The Baseline)

Mechanism: E. coli is grown solely in minimal media where


1
  • Pros: Zero background (

    
    N) noise; 100% incorporation efficiency; established protocols.
    
  • Cons: Low cell density (OD

    
     rarely exceeds 1.5–2.0); high risk of stalled growth if adaptation is poor; expensive if yield is low (<10 mg/L).
    
  • Best For: Routine structure determination of well-behaving proteins.

High-Density Resuspension (The "Marley" Method)

Mechanism: Cells are grown to high density (OD

unlabeled

labeled
  • Pros: Decouples biomass production from labeling. Massive reduction in isotope cost (uses 4x less isotope per gram of protein).

  • Cons: Metabolic shock during transfer can lead to proteolysis; requires precise timing to avoid "lag phase" protein production.

  • Best For: Large proteins (>30 kDa), cost-sensitive projects, and industrial scale-up.

Auto-Induction (Studier Method)

Mechanism: Uses a buffered medium with balanced carbon sources (glucose, glycerol, lactose). Glucose prevents induction initially; once depleted, lactose induces the T7 promoter automatically.

  • Pros: Higher OD (OD

    
     10–20); no manual induction monitoring; superior pH control prevents protein aggregation.
    
  • Cons: Requires specialized labeled components (

    
    N-labeled complex media or carefully balanced 
    
    
    NH
    
    
    Cl/salts); harder to troubleshoot if expression fails.
  • Best For: High-throughput screening of constructs; proteins that require chaperones or slow induction.

Cell-Free Protein Synthesis (CFPS)

Mechanism: Transcription and translation occur in an open lysate (S30 extract) system, allowing direct addition of labeled amino acids.

  • Pros: No cell wall barrier; handles cytotoxic proteins; enables Amino Acid Selective Labeling with reduced scrambling (especially if PLP enzymes are inhibited).

  • Cons: High cost per mL of reaction; lower total milligram yield compared to fermentation.

  • Best For: Membrane proteins, toxic proteins, and selective labeling (e.g.,

    
    N-Val only).
    

Part 2: Comparative Performance Data

The following data aggregates typical results from BL21(DE3) expression systems.

FeatureStandard M9 BatchHigh-Density Resuspension (Marley)Auto-Induction (

N)
Cell-Free (E. coli S30)
Isotope Cost / mg Protein High (

$)
Low ($) Medium (

)
Very High (

)*
Typical Yield (mg/L) 10 – 4040 – 100**50 – 150 0.5 – 2 mg/mL***
Labor Intensity MediumHigh (Centrifugation step)Low Medium
Scrambling Risk LowLowLowVery Low
Success Rate (Toxic Proteins) LowLowMediumHigh

*CFPS is expensive per reaction volume but can be cheaper if only specific labeled amino acids are used. **Yield is calculated based on the final resuspension volume. ***Cell-free yields are measured per mL of reaction mixture.

Part 3: Visualization of Workflows

The following diagram contrasts the logistical flow of the three primary in vivo methods.

LabelingWorkflowscluster_M9Standard M9cluster_MarleyResuspension (Marley)cluster_AutoAuto-InductionM9_StartInoculate M9(Low Density)M9_GrowGrow to OD 0.6M9_Start->M9_GrowM9_InduceAdd IPTGM9_Grow->M9_InduceM9_HarvestHarvestM9_Induce->M9_HarvestMar_StartInoculate LB/TB(Rich Media)Mar_GrowGrow to OD 4.0-8.0Mar_SpinCentrifuge &Wash PelletMar_ResusResuspend in15N-M9 (25% Vol)Mar_RecovRecover (30-60 min)Mar_InduceAdd IPTGMar_Induce->M9_HarvestMar_HarvestMar_HarvestAuto_StartInoculate N-5052(Balanced C/N)Auto_GrowGrow 16-24h(Glucose Depletion)Auto_Start->Auto_GrowAuto_SwitchAuto-Switch toLactoseAuto_Grow->Auto_SwitchAuto_HarvestHarvest (High OD)Auto_Switch->Auto_Harvest

Caption: Comparative workflow of


Part 4: Amino Acid Selective Labeling & Scrambling

When simplifying spectra by labeling specific amino acids (e.g.,

Scrambling Mechanism

The nitrogen from an added


Key Scrambling Pairs:

  • Glu

    
     Asp:  Rapid scrambling via aspartate aminotransferase.
    
  • Ala

    
     Val/Leu:  Scrambling via branched-chain aminotransferases.
    
  • Ser

    
     Gly:  Rapid interconversion.
    

Mitigation Strategy:

  • Use Auxotrophs: Strains deficient in specific transaminases (e.g., ilvE mutants).

  • Cell-Free Synthesis: Treat extract with NaBH

    
     to reduce/inactivate PLP-dependent transaminases.[2]
    

ScramblingN15_Source15N-Labeled AA(Input)GluGlutamate (Glu)N15_Source->GluRapidAssimilationGlnGlutamineGlu->GlnGlutamineSynthetaseTransaminaseTransaminases(PLP-Dependent)Glu->TransaminaseAspAspartate (Asp)AlaAlanine (Ala)BCAAVal / Leu / IleTransaminase->AspTransaminase->AlaTransaminase->BCAA

Caption: The "Glutamate Hub" of nitrogen scrambling. Inhibiting transaminases is critical for selective labeling.

Part 5: Detailed Experimental Protocols

Protocol A: The "Marley" High-Density Resuspension (Cost-Optimized)

Reference: Marley, J. et al. (2001) J. Biomol. NMR

Reagents:

  • Growth Media: LB or Terrific Broth (TB).

  • Labeling Media: 4x M9 Salts,

    
    NH
    
    
    Cl (1 g/L), Glucose (unlabeled), MgSO
    
    
    , CaCl
    
    
    , Vitamins.
  • Wash Buffer: M9 salts (no nitrogen).

Step-by-Step:

  • Biomass Generation: Inoculate E. coli (BL21) into 1 L of unlabeled LB/TB. Grow at 37°C until OD

    
     reaches 5.0–8.0 (late log phase).
    
  • Pelleting: Centrifuge at 4,000 x g for 15 mins. Discard supernatant.

  • Wash (Critical): Gently resuspend pellet in 200 mL of Wash Buffer to remove residual

    
    N rich media. Centrifuge again.
    
  • Resuspension: Resuspend the washed pellet into 250 mL (1/4th volume) of

    
    N-M9 Minimal Media .
    
    • Note: This concentrates the cells to OD ~20-30.

  • Recovery: Shake at 37°C (or expression temp) for 45–60 minutes. This allows clearance of unlabeled metabolites and synthesis of labeled amino acids.

  • Induction: Add IPTG (final 0.5–1 mM). Incubate for protein expression (e.g., 3-4 hours at 37°C or overnight at 18°C).

  • Harvest: Centrifuge and proceed to lysis.

Protocol B: Auto-Induction for N (High-Throughput)

Reference: Studier, F.W. (2005) Protein Expr. Purif.

Reagents:

  • ZYM-5052 (Modified for N15):

    • N-5052 Salts: Na

      
      HPO
      
      
      , KH
      
      
      PO
      
      
      , Na
      
      
      SO
      
      
      ,
      
      
      NH
      
      
      Cl (2.6 g/L).
    • Metals: 2 mM MgSO

      
      , Trace Metals mix.
      
    • Carbon Source: 0.5% Glycerol, 0.05% Glucose, 0.2%

      
      -Lactose.[3]
      

Step-by-Step:

  • Inoculation: Inoculate a single colony directly into the N-5052 medium (containing

    
    NH
    
    
    Cl).
  • Incubation: Shake at high speed (250 rpm) at desired temperature (usually 20°C–37°C).

    • Mechanism:[4] Bacteria consume glucose first (suppressing expression). Once glucose is exhausted (approx. OD 0.6–1.0), they switch to glycerol and lactose. Lactose induces the T7 promoter.

  • Harvest: Grow to saturation (typically 16–24 hours). OD

    
     often reaches 10–20.
    
  • Note: Ensure aeration is excellent. Use baffled flasks filled to only 10-20% capacity.

Part 6: References

  • Marley, J., Lu, M., & Bracken, C. (2001).[5][6] A method for efficient isotopic labeling of recombinant proteins.[1][3][5][6][7][8][9][10][11] Journal of Biomolecular NMR, 20(1), 71–75.[5][6]

  • Studier, F. W. (2005). Protein production by auto-induction in high-density shaking cultures. Protein Expression and Purification, 41(1), 207–234.

  • Kigawa, T., et al. (1995). Cell-free production and stable-isotope labeling of milligram quantities of proteins. Journal of Biomolecular NMR, 6(2), 129–134.

  • Peti, W., & Page, R. (2007). Strategies for isotope labeling of proteins for NMR studies. Journal of Structural and Functional Genomics, 8, 55–63.

  • Su, X. C., et al. (2011). Suppression of isotope scrambling in cell-free protein synthesis by broadband inhibition of PLP enzymes. Journal of Biomolecular NMR, 50, 35–42.

Safety Operating Guide

Adenosine-15N: Laboratory Safety & Disposal Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary (The "BLUF")

Is Adenosine-15N Radioactive? NO. Nitrogen-15 (


N) is a stable isotope .[1][2][] It does not undergo radioactive decay and emits no ionizing radiation.[1]

Critical Operational Directive: Do NOT dispose of Adenosine-15N in radioactive waste streams. Doing so triggers unnecessary regulatory audits, increases disposal costs by orders of magnitude, and complicates your facility’s radioactive materials license (RAM) compliance.[1]

Treat Adenosine-15N as Chemical Waste with specific attention to its bioactive nature.

Part 2: Hazard Identification & Assessment

To ensure scientific integrity, we must understand why we handle this compound with care. While


N is benign, the parent molecule (Adenosine) is a potent signaling nucleoside.[1]
ParameterSpecificationCausality / Risk Factor
Isotope Type Stable (

N)
Non-radiological.[1][2] No half-life concerns.
Bioactivity HighAdenosine is an endogenous purine nucleoside that modulates physiological processes via adenosine receptors (

).[1] Inhalation or absorption can cause transient vasodilation or respiratory modulation.[1]
RCRA Status Non-ListedNot P-listed or U-listed (40 CFR 261.33).[1] However, "waste determination" requires us to treat it as hazardous due to bioactivity.[1]
Physical State White PowderDust generation is the primary exposure vector.[1]
Part 3: Disposal Protocols (Step-by-Step)
Protocol A: Solid Waste (Unused/Expired Powder)

Context: You have an old vial of 98% enriched Adenosine-15N that has degraded or is no longer needed.[1]

  • Container Selection: Use the original manufacturer vial if possible. If transferring, use a screw-top HDPE or glass vial.[1]

  • Labeling (Crucial):

    • Apply a standard "Hazardous Waste" label.[1]

    • Chemical Name: Write "Adenosine-15N (Stable Isotope)."

    • Constituents: "100% Adenosine."[1]

    • Hazard Checkbox: Mark "Toxic" or "Irritant" (depending on local EHS interpretation of bioactive nucleosides).[1]

    • Explicit Note: Write "NON-RADIOACTIVE" in the comments section to prevent facilities confusion.

  • Segregation: Place in the Solid Chemical Waste drum. Do not place in biohazard (red bag) unless the container is contaminated with infectious agents.[1][4]

Protocol B: Liquid Waste (NMR/Mass Spec Samples)

Context: You have dissolved Adenosine-15N in a solvent for analysis.

The solvent dictates the disposal stream, not the isotope. [1]

Solvent UsedWaste StreamProcedure
Water / D₂O Aqueous Waste1.[1] Collect in "Aqueous Chemical Waste" carboy.2.[1] Adjust pH to 6-9 if required by local EHS.3. Do not pour down the sink (prevent bioactive release).[1]
DMSO / DMSO-d6 Organic Solvent Waste1.[1] Collect in "Non-Halogenated Organic Waste" carboy.2. DMSO penetrates skin easily; wear nitrile gloves to prevent adenosine absorption.[1]
Chloroform / CDCl₃ Halogenated Waste1. Strictly segregate into "Halogenated Organic Waste."2. Do not mix with acetone or strong bases.[1]
Protocol C: Contaminated Debris (Pipette Tips, Weigh Boats)[1]
  • Evaporation: Ensure volatile solvents (if any) have evaporated in a fume hood.[1]

  • Bagging: Place debris in a clear, heavy-duty chemically resistant bag (3-mil polyethylene).

  • Tagging: Label as "Debris contaminated with Adenosine."

  • Disposal: Place in the Dry Chemical Waste stream.

Part 4: The Decision Logic (Visualization)

This self-validating logic tree ensures you never misclassify the waste.[1]

AdenosineDisposal Start Start: Adenosine-15N Waste IsSolid Is it Solid or Liquid? Start->IsSolid SolidType Pure Compound or Debris? IsSolid->SolidType Solid LiquidType Identify Solvent Base IsSolid->LiquidType Liquid SolidWaste Solid Chemical Waste (Label: Non-Radioactive) SolidType->SolidWaste Pure Powder DebrisWaste Dry Chemical Debris (Bagged & Tagged) SolidType->DebrisWaste Tips/Wipes Aqueous Aqueous (Water/D2O) LiquidType->Aqueous Organic Organic (DMSO, MeOH) LiquidType->Organic Halogen Halogenated (Chloroform) LiquidType->Halogen AqDisposal Aqueous Waste Carboy (NO Drain Disposal) Aqueous->AqDisposal OrgDisposal Non-Halogenated Solvent Waste Organic->OrgDisposal HalDisposal Halogenated Solvent Waste Halogen->HalDisposal

Figure 1: Decision tree for Adenosine-15N waste segregation.[1] Note that the solvent carrier determines the liquid waste classification.

Part 5: Emergency Procedures (Spill Response)

Scenario: You spill 50mg of Adenosine-15N powder on the bench.

  • Stop: Do not blow the dust.[1] Adenosine is bioactive; inhalation is the primary risk.[1]

  • PPE: Ensure you are wearing safety glasses, a lab coat, and nitrile gloves. A standard N95 mask is recommended for powder spills to prevent inhalation.[1]

  • Contain: Cover the spill with a damp paper towel (water or ethanol) to prevent dust aerosolization.[1]

  • Clean: Wipe up the material.[1][5]

  • Dispose: Place the paper towel in the Solid Chemical Waste container.

  • Verify: Wipe the area again with a fresh wet wipe to ensure no residue remains.[1]

References & Authority
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 60961, Adenosine.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261.[1] (Defines hazardous waste identification). Retrieved from [Link][1]

  • Nuclear Regulatory Commission (NRC). Backgrounder on Radioactive Waste.[1][6] (Clarifies distinction between stable and radioactive isotopes). Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.